molecular formula C7H6N2O B068429 1,3-Benzoxazol-6-amine CAS No. 177492-52-3

1,3-Benzoxazol-6-amine

Cat. No.: B068429
CAS No.: 177492-52-3
M. Wt: 134.14 g/mol
InChI Key: ZJYIRVSPPOOPCL-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-6-amine is a high-value, heterocyclic aromatic amine that serves as a versatile and critical synthetic intermediate in advanced chemical research. Its core structure, featuring a benzoxazole ring system with a primary amine substituent, makes it a privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers utilize this compound extensively as a key building block in the development of potential therapeutic agents, including kinase inhibitors, antimicrobials, and ligands for various central nervous system targets. The electron-rich benzoxazole core acts as a pharmacophore that can mimic peptide bonds or other heteroaromatic systems, enabling precise interactions with biological targets. The primary amine group at the 6-position provides a highly reactive handle for further functionalization via amide coupling, reductive amination, or nucleophilic substitution, allowing for the rapid generation of diverse compound libraries. Beyond pharmaceutical applications, this compound is also employed in materials science for the synthesis of organic ligands in coordination chemistry and for the construction of advanced polymers and dyes with specific electronic or luminescent properties. This compound is offered exclusively for research purposes to support innovation in chemical biology, drug discovery, and materials development.

Properties

IUPAC Name

1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342743
Record name 1,3-Benzoxazol-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177492-52-3
Record name 1,3-Benzoxazol-6-amine
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Record name 1,3-Benzoxazol-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazol-6-amine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1,3-Benzoxazol-6-amine is a heterocyclic aromatic amine that serves as a pivotal structural motif and key building block in medicinal chemistry and materials science. As a "privileged scaffold," its unique electronic and structural properties make it a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of the fundamental physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors. This document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for laboratory applications.

Core Molecular and Physical Properties

This compound, a member of the benzoxazole family, is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with an amine substituent at the 6-position.[3] This fusion imparts significant chemical stability, while the amino group provides a reactive handle for extensive functionalization.

Physicochemical Data

The core properties of this compound are summarized in the table below. While an experimentally determined melting point is not consistently reported in peer-reviewed literature, data from related isomers are provided for context.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[4]
Molecular Weight 134.14 g/mol [4]
CAS Number 177492-52-3[4]
Appearance Solid (predicted)[4]
Melting Point Data not available. For comparison, 2-Aminobenzoxazole: 128-133 °C.[5][6]
Solubility Expected to be soluble in organic solvents like DMSO, ethanol; limited solubility in water.[7]
InChI Key ZJYIRVSPPOOPCL-UHFFFAOYSA-N[4]
SMILES Nc1ccc2ncoc2c1[4]
Molecular Structure

The structure of this compound features a planar bicyclic system. The amino group at the C-6 position significantly influences the electron density of the aromatic ring, directing the reactivity of the molecule.

G M [M+H]⁺ m/z = 135 F1 [M+H - CO]⁺ m/z = 107 M->F1 - CO F2 [M+H - CO - HCN]⁺ m/z = 80 F1->F2 - HCN G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start 4-Amino-3-nitrophenol Intermediate 6-Nitro-1,3-benzoxazole Start->Intermediate Trimethyl orthoformate, Acid catalyst (e.g., p-TsOH), Reflux Intermediate2 6-Nitro-1,3-benzoxazole Product This compound Intermediate2->Product SnCl₂·2H₂O, Ethanol, Reflux

References

Introduction: The Significance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Benzoxazol-6-amine

The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a valuable building block for designing molecules with specific biological activities, including antifungal, antioxidant, and anticancer properties.[1][3] this compound, a key derivative, serves as a versatile intermediate for further functionalization, particularly at the 6-position amine group, allowing for the synthesis of targeted therapeutic agents and molecular probes.[4]

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers and drug development professionals a foundational understanding of its properties. The methodologies and interpretations presented herein are grounded in established analytical principles, providing a framework for robust and reliable characterization.

Molecular Identity and Physical Properties

Accurate identification and understanding of basic physical properties are the cornerstones of any chemical investigation. These parameters dictate handling, storage, and appropriate solvent systems for subsequent experimental work.

Core Identifiers

The unambiguous identification of this compound is established through its universally recognized chemical identifiers.

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers for this compound

PropertyValueSource(s)
CAS Number 177492-52-3
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol [5]
InChI Key ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Canonical SMILES Nc1ccc2ncoc2c1
Physical State and Solubility

The physical properties of this compound are consistent with a substituted aromatic amine.

Table 2: Physical Properties of this compound

PropertyObservationSignificance & CausalitySource(s)
Appearance Orange to brown solidThe color is typical for aromatic amines, which can oxidize over time. The solid state at room temperature is expected given its molecular weight and planar structure allowing for efficient crystal packing.[6]
Melting Point 88 °CThis relatively sharp melting point suggests a crystalline solid of reasonable purity. It is a critical parameter for identity confirmation and purity assessment.[6]
Solubility Slightly soluble in water. Soluble in DMSO.The primary amine and heterocyclic nitrogen offer sites for hydrogen bonding, granting slight aqueous solubility. However, the dominant aromatic structure limits this. Its solubility in polar aprotic solvents like DMSO is expected and makes it a suitable solvent for NMR analysis and biological assays.[6][7]
Storage Store at 2–8 °C under inert gas (Nitrogen or Argon)The amine functionality is susceptible to air oxidation, which can lead to discoloration and degradation. Cool, dark, and inert conditions are essential to maintain the compound's integrity.[6][8]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. A multi-technique approach (NMR, IR, MS) is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are critical.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region (typically 6.5-8.5 ppm) will display a characteristic splitting pattern for the three protons on the benzene ring and one proton on the oxazole ring. The two amine protons (-NH₂) will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the carbons of the fused ring system.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)RationaleSource(s)
Primary Amine N-H Stretch (asymmetric & symmetric)3400–3250 (two bands)This pair of bands is a hallmark of a primary amine (-NH₂).[10]
Primary Amine N-H Bend (scissoring)1650–1580This bending vibration further confirms the presence of the primary amine group.[10]
Aromatic Ring C=C Stretch1600–1450 (multiple bands)These absorptions are characteristic of the benzene ring within the benzoxazole system.[11]
Heterocycle C=N Stretch~1650The carbon-nitrogen double bond within the oxazole ring gives a characteristic stretch.[12]
Aromatic Amine C-N Stretch1335–1250The stretching of the bond between the aromatic ring and the amine nitrogen is a key identifier.[10]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (134.14). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₆N₂O).

  • Fragmentation: The benzoxazole ring is relatively stable.[1] Fragmentation in EI-MS often involves the loss of small, stable molecules like HCN or CO from the heterocyclic ring.[13] Predicted collision cross-section (CCS) data can also be used for identification in ion mobility-mass spectrometry techniques.[14]

Chemical Properties and Reactivity

Acidity and Basicity (pKa)
Chemical Stability and Reactivity
  • Stability: As noted, the compound is sensitive to air oxidation, necessitating storage under inert gas.[6][8] The aromaticity of the benzoxazole system provides considerable thermodynamic stability.[1]

  • Reactivity: The amine group is the primary site for synthetic modification, readily undergoing reactions such as acylation, alkylation, and diazotization. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing amine and benzoxazole moieties. These reactive handles make it a valuable synthon for building more complex molecules.[4]

Experimental Protocols

The following protocols provide a standardized approach to verifying the key physicochemical properties of a sample of this compound.

Protocol: Melting Point Determination
  • Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point (88 °C). Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Validation: A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol: Spectroscopic and Spectrometric Analysis

sample Sample of this compound nmr NMR Analysis ~5-10 mg in 0.6 mL DMSO-d6 sample->nmr ir IR Analysis Prepare KBr pellet or use ATR sample->ir ms HRMS Analysis Dissolve in appropriate solvent (e.g., MeOH/CH2Cl2) sample->ms data Data Integration & Structural Confirmation nmr->data ir->data ms->data

Caption: General analytical workflow for characterization.

  • NMR Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure the aromatic region.

  • IR Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • MS Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or a mixture thereof. The solution can be introduced into the mass spectrometer via direct infusion or an LC system.

Protocol: Representative Synthesis

The synthesis of substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[4][15]

cluster_reactants Reactants r1 4-Amino-3-nitrophenol condense Step 1: Condensation (Boronic acid catalyst) r1->condense r2 4-(Dimethylamino)benzoic acid r2->condense intermediate Nitro-intermediate condense->intermediate reduce Step 2: Reduction (e.g., H2/Pd-C or SnCl2) intermediate->reduce product Final Product (Amine-substituted 2-phenyl-benzoxazole) reduce->product

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzoxazol-6-amine: Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzoxazol-6-amine is a heterocyclic amine containing a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The therapeutic potential and developability of any bioactive compound are fundamentally governed by its physicochemical properties. Among these, solubility and melting point are paramount, influencing everything from reaction kinetics and formulation to bioavailability and purity assessment. This guide provides a comprehensive overview of the solubility and melting point of this compound, offering both established data and detailed, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, grounded in authoritative standards to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physical and chemical characteristics. For heterocyclic compounds like this compound, understanding these properties is not merely a formality but a cornerstone of rational drug design.[1] The benzoxazole moiety is a "privileged scaffold," appearing in a wide array of biologically active compounds, which underscores the importance of thoroughly characterizing its derivatives.[1]

Melting point serves as a crucial indicator of a compound's purity and identity. A sharp and defined melting range is often the first hallmark of a pure substance, while a depressed and broad melting range can signify the presence of impurities.[2] This parameter is vital during chemical synthesis, purification, and quality control of active pharmaceutical ingredients (APIs).

Solubility , particularly aqueous solubility, is a critical determinant of a drug candidate's fate. Poor solubility can lead to low absorption and erratic bioavailability, ultimately hindering its therapeutic efficacy.[3] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is essential for designing appropriate formulations and predicting its in vivo behavior.

This guide will delve into the specifics of the melting point and solubility of this compound, providing a robust framework for its evaluation.

Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is invaluable for both identification and purity assessment.

Reported Melting Point

The melting point of this compound has been reported to be 88 °C .[4] It is important to note that this value serves as a benchmark. Experimental values may vary slightly depending on the purity of the sample and the methodology used for determination.

Causality Behind Experimental Choices in Melting Point Determination

The accurate determination of a melting point is not a passive observation but a controlled experiment. The choices made during this process are critical for obtaining a reliable and reproducible result. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized methodology for melting range analysis, which serves as an authoritative reference.[5][6][7]

  • Sample Preparation: The substance must be finely powdered and thoroughly dried. Moisture can act as an impurity, depressing the melting point.

  • Capillary Packing: A consistent and tightly packed sample column (typically 2.5-3.5 mm high) in a capillary tube of specified dimensions ensures uniform heat distribution.[6]

  • Heating Rate: A slow and controlled heating rate, typically 1 °C per minute, is crucial as the melting range is approached.[5][6] A rapid heating rate can lead to an erroneously broad and elevated melting range due to a lag in heat transfer from the heating block to the sample and the thermometer.

Authoritative Protocol for Melting Point Determination (Adapted from USP <741> Class Ia)

This protocol describes a self-validating system for the determination of the melting range of this compound.

Apparatus:

  • Melting point apparatus with a heating block and a means for controlled heating.

  • Calibrated thermometer or temperature sensor.

  • Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]

Procedure:

  • Sample Preparation: Finely powder the dry this compound.

  • Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[6]

  • Initial Heating: Place the heating block at a temperature approximately 10 °C below the expected melting point of 88 °C.

  • Sample Insertion: Once the temperature has stabilized, insert the capillary tube into the heating block.

  • Ramped Heating: Heat at a rate of approximately 1 °C per minute.

  • Observation: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The interval between these two temperatures is the melting range.

Trustworthiness: The reliability of this protocol is ensured by regular calibration of the apparatus using certified reference standards with melting points bracketing the expected melting point of the test compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile of this compound

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development professionals, understanding solubility is critical for formulation, dosing, and predicting bioavailability.

General Solubility Characteristics

This compound is reported to be slightly soluble in water .[4] Its chemical structure, featuring a polar amine group and a largely aromatic, heterocyclic system, suggests a nuanced solubility profile:

  • Polar Protic and Aprotic Solvents: The presence of the amine group and the nitrogen and oxygen heteroatoms in the benzoxazole ring allows for hydrogen bonding, suggesting probable solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).

  • Non-Polar Solvents: Due to its significant aromatic character, some solubility in non-polar organic solvents might be expected, though likely limited.

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, data for a structurally similar compound, 1,3-Benzoxazole-6-carboxylic acid, indicates a solubility of 4.8 mg/mL (29.42 mM) in DMSO. This suggests that DMSO is a suitable solvent for preparing stock solutions of benzoxazole derivatives. It is a common practice in drug discovery to first dissolve compounds in DMSO to create high-concentration stock solutions, which are then diluted into aqueous buffers for biological assays.

CompoundSolventSolubility
This compoundWaterSlightly soluble[4]
1,3-Benzoxazole-6-carboxylic acidDMSO4.8 mg/mL (29.42 mM)
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (often 24 hours or more) until the concentration of the dissolved compound in the supernatant is constant. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs. This method is faster and more amenable to high-throughput screening but can often overestimate the true solubility due to the formation of supersaturated solutions.

For lead optimization and formulation development, determining the thermodynamic solubility is paramount for accurate characterization.

Authoritative Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method, adapted from OECD Guideline 105)

This protocol provides a reliable method for determining the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visible to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Dilution and Quantification: Dilute the supernatant with the appropriate solvent and quantify the concentration of this compound using a validated analytical method. A standard curve of the compound should be prepared to ensure accurate quantification.

Trustworthiness: The validity of this method relies on ensuring that true equilibrium has been reached (e.g., by taking samples at multiple time points, such as 24 and 48 hours, to confirm the concentration is stable) and that the analytical method is accurate and precise.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The melting point and solubility of this compound are fundamental physicochemical properties that are indispensable for its development as a potential therapeutic agent. A reported melting point of 88 °C provides a key parameter for identity and purity checks. While it is known to be slightly soluble in water, its full solubility profile, particularly quantitative data in various organic and aqueous systems, warrants further investigation to facilitate its use in research and development. The standardized, authoritative protocols detailed in this guide for determining melting point (USP <741>) and thermodynamic solubility (shake-flask method) provide a robust framework for researchers to generate reliable and reproducible data, thereby ensuring the scientific integrity of their findings and advancing the potential of this compound in the field of drug discovery.

References

spectroscopic data (NMR, IR, MS) of 1,3-Benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzoxazol-6-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound featuring a benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] Its utility in drug development and as a chemical building block necessitates unequivocal structural confirmation and purity assessment.[3] This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer an integrated interpretation of the spectral data, providing researchers, scientists, and drug development professionals with a definitive reference for this compound.

Molecular Structure and Isomeric Context

The structural foundation of this compound is the fusion of a benzene ring with an oxazole ring. The position of the amine group at the 6-position is critical and must be distinguished from other possible isomers. Spectroscopic analysis provides the definitive evidence for this specific substitution pattern.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation, providing precise information about the electronic environment, connectivity, and number of different protons in a molecule.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a deuterated solvent is critical. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is preferred over Chloroform-d (CDCl₃). The amine protons (-NH₂) are acidic and exchange rapidly with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and an excellent solvent for polar compounds, allowing for the clear observation of N-H proton signals, which appear as a distinct singlet. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region, ensuring accurate coupling constant (J-value) determination.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially the aromatic ones.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm or the TMS peak to δ 0.00 ppm.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.45s1H-H-2
~7.40d1H~8.4H-4
~6.85d1H~2.0H-7
~6.70dd1H~8.4, ~2.0H-5
~5.50s (broad)2H-6-NH₂

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives and established substituent effects. Actual values may vary slightly.[4][5]

  • H-2 (δ ~8.45): This proton is attached to the C2 carbon of the oxazole ring, positioned between two electronegative atoms (N and O). This deshielding environment shifts its signal significantly downfield. It appears as a singlet as there are no adjacent protons within three bonds.

  • Aromatic Protons (δ 6.70-7.40): The protons on the benzene ring form a coupled system.

    • H-4 (δ ~7.40): This proton is ortho to the oxazole ring fusion and experiences a standard aromatic environment. It is split into a doublet by its only neighbor, H-5 (³J coupling).

    • H-7 (δ ~6.85): This proton is ortho to the electron-donating amine group and meta to the oxazole nitrogen. The amine group's shielding effect shifts it upfield. It appears as a doublet due to coupling with H-5 (⁴J, meta-coupling), though this might appear as a narrow singlet depending on resolution.

    • H-5 (δ ~6.70): This proton is ortho to the amine group and meta to the ring fusion. It is the most upfield of the aromatic protons due to the strong shielding from the amine. It is split into a doublet of doublets by H-4 (³J, ortho-coupling) and H-7 (⁴J, meta-coupling).

  • Amine Protons (δ ~5.50): The two protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This signal's integration value of 2H is a key identifier.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal.

Expertise & Experience: Protocol Considerations

¹³C NMR experiments require a significantly larger number of scans compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio. A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus channel (e.g., 101 MHz for a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 90° pulse (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans: 1024 to 4096 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to ¹H NMR. The chemical shift is referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm) or TMS (δ 0.00 ppm).

Data Presentation and Interpretation

The seven unique carbon atoms of this compound will produce seven distinct signals.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-2Most downfield; between N and O in the heterocyclic ring.
~151.5C-7aFused carbon attached to nitrogen.
~148.0C-6Attached to the electron-donating -NH₂ group.
~142.0C-3aFused carbon attached to oxygen.
~118.0C-5Shielded by the ortho -NH₂ group.
~110.0C-4Standard aromatic carbon.
~98.0C-7Most upfield aromatic; shielded by the ortho -NH₂ group.

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives.[6][7]

The chemical shifts are highly informative:

  • Heterocyclic Carbons (C-2, C-7a, C-3a): These carbons are significantly downfield due to their sp² hybridization and direct attachment to electronegative heteroatoms. C-2 is the most deshielded.

  • Amine-Substituted Carbon (C-6): The carbon directly bonded to the amine group is shifted downfield due to the electronegativity of nitrogen, but this effect is modulated by resonance.

  • Aromatic Carbons (C-4, C-5, C-7): The positions of these signals are dictated by the electronic effects of the fused oxazole ring and the amine substituent. C-7, being ortho to the powerful electron-donating amine group, is the most shielded (upfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Validating the Protocol

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust choice. It is crucial that the KBr is thoroughly dried to prevent a broad O-H absorption band around 3400 cm⁻¹ from interfering with the N-H signals. The sample must be finely ground and homogeneously mixed with the KBr to minimize light scattering and produce a high-quality spectrum.

Experimental Protocol: IR Data Acquisition (KBr Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber beforehand, which is automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum confirms the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, Two BandsN-H asymmetric & symmetric stretching (primary amine)
3100 - 3000Medium-WeakAromatic C-H stretching
~1640StrongC=N stretching (oxazole ring)
1620 - 1580Medium-StrongN-H bending (scissoring) and Aromatic C=C stretching
1250 - 1200StrongAsymmetric C-O-C stretching (aryl ether)
850 - 800StrongC-H out-of-plane bending (substituted benzene)
  • N-H Stretching (3450-3300 cm⁻¹): The presence of two distinct bands in this region is definitive proof of a primary amine (-NH₂).[8] These correspond to the asymmetric and symmetric stretching vibrations.

  • C=N Stretching (~1640 cm⁻¹): A strong absorption band in this region is characteristic of the imine-like double bond within the benzoxazole ring system.[9]

  • Aromatic Vibrations: The signals for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching (~1600-1450 cm⁻¹) confirm the presence of the benzene ring.

  • C-O-C Stretching (~1250 cm⁻¹): The strong band corresponding to the asymmetric C-O-C stretch is a key indicator of the ether-like linkage within the oxazole ring.[10]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

Expertise & Experience: Ionization Method and Fragmentation Logic

Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. For this compound (C₇H₆N₂O, Exact Mass: 134.0480), the molecular ion peak (M⁺˙) at m/z 134 is expected. The fragmentation pattern of benzoxazoles is well-documented and typically involves the loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), which is a self-validating feature of the core structure.[11]

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum. For HRMS, a high-resolution analyzer like a TOF or Orbitrap is used to measure m/z values to four or more decimal places.

Data Presentation and Interpretation

The mass spectrum provides the molecular weight and structural fragments.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zProposed IonFormulaNotes
134[M]⁺˙[C₇H₆N₂O]⁺˙Molecular Ion
106[M - CO]⁺˙[C₆H₆N₂]⁺˙Loss of carbon monoxide
107[M - HCN]⁺[C₆H₅NO]⁺Loss of hydrogen cyanide
80[C₅H₄N]⁺[C₅H₄N]⁺Further fragmentation
  • Molecular Ion (m/z 134): The presence of this peak confirms the molecular weight of the compound. The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule). An HRMS measurement of ~134.0480 would confirm the elemental formula C₇H₆N₂O.[12]

  • Fragmentation Pathway: The primary fragmentation involves the cleavage of the stable oxazole ring.

G M [M]⁺˙ m/z = 134 M_CO [M - CO]⁺˙ m/z = 106 M->M_CO - CO M_HCN [M - HCN]⁺ m/z = 107 M->M_HCN - HCN

Figure 2: Proposed primary fragmentation pathway for this compound.

Holistic Interpretation: A Unified Structural Proof

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synthesis of data from all methods.

  • MS establishes the Formula: HRMS confirms the elemental composition is C₇H₆N₂O, with a molecular weight of 134.

  • IR confirms Functional Groups: IR spectroscopy provides definitive evidence for a primary amine (-NH₂) and the benzoxazole core (C=N, C-O-C).

  • NMR builds the Skeleton:

    • ¹³C NMR shows seven unique carbons, consistent with the proposed structure.

    • ¹H NMR confirms the presence of five distinct proton environments: one on the oxazole ring, three on the benzene ring, and two on the amine group. The integration (1H, 1H, 1H, 1H, 2H) perfectly matches the structure.

    • The coupling patterns (splitting) in the ¹H NMR aromatic region definitively establish the 1,2,4-trisubstitution pattern on the benzene ring, confirming the amine is at the 6-position.

Together, these interlocking pieces of evidence provide an unequivocal and self-validating confirmation of the structure as this compound, empowering researchers to proceed with confidence in their work.

References

A Senior Application Scientist's Guide to the Synthesis of 1,3-Benzoxazol-6-amine from o-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development, featuring in numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth, field-proven methodology for the synthesis of 1,3-Benzoxazol-6-amine, a key intermediate for functionalization, starting from the readily available precursor, o-aminophenol. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide robust, self-validating protocols suitable for a professional research and development setting. We will detail a reliable three-step synthetic pathway: (1) the formation of the core benzoxazole ring via acid-catalyzed cyclocondensation, (2) regioselective nitration to install a precursor nitro group at the C-6 position, and (3) subsequent reduction to yield the target amine. Each stage is supported by mechanistic insights, detailed experimental procedures, characterization data, and visual workflows to ensure clarity and reproducibility.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in the design of bioactive molecules.[4] Its planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) facilitate critical interactions with biological macromolecules, leading to diverse pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5] this compound, in particular, serves as a versatile building block. The amino group at the 6-position provides a reactive handle for further molecular elaboration, allowing for the construction of extensive libraries of derivatives in drug discovery campaigns.

The synthesis commences with o-aminophenol, an inexpensive and accessible starting material, making this pathway both economically and synthetically practical.[6] The journey from this simple precursor to the functionalized target molecule involves a sequence of fundamental organic transformations, each requiring careful control of reaction conditions to ensure high yield and purity.

Overall Synthetic Strategy

The direct synthesis of this compound from o-aminophenol is not a single-step transformation. The most scientifically sound and widely practiced approach involves a three-stage process that builds the molecule logically. This strategy ensures high regioselectivity and provides opportunities to isolate and purify intermediates, leading to a higher quality final product.

G cluster_0 Synthesis Workflow o-Aminophenol o-Aminophenol Benzoxazole Benzoxazole o-Aminophenol->Benzoxazole Step 1: Cyclocondensation 6-Nitrobenzoxazole 6-Nitrobenzoxazole Benzoxazole->6-Nitrobenzoxazole Step 2: Nitration This compound This compound 6-Nitrobenzoxazole->this compound Step 3: Reduction

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of the Benzoxazole Core

The foundational step is the construction of the benzoxazole ring system. This is achieved through the cyclocondensation of o-aminophenol with a one-carbon electrophile. While various reagents like aldehydes or acyl chlorides can be used, the reaction with formic acid is one of the most direct methods to produce the unsubstituted parent benzoxazole.[5][7]

Causality of Experimental Choice: Polyphosphoric acid (PPA) is the medium of choice for this transformation.[8] It serves a dual role: as a powerful Brønsted acid catalyst to activate the formyl group and as a potent dehydrating agent to drive the final cyclization-aromatization step by removing the water molecule formed, thus pushing the equilibrium towards the product.[9] The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Reaction Mechanism: Cyclocondensation

The reaction proceeds via two key stages:

  • N-Formylation: The amino group of o-aminophenol acts as a nucleophile, attacking the formic acid (or its activated form) to generate an N-formyl-2-aminophenol intermediate.

  • Cyclodehydration: Under strong acid catalysis and heat, the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the formamide. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the aromatic benzoxazole ring.

G cluster_mech1 Mechanism of Benzoxazole Formation start o-Aminophenol + Formic Acid intermediate1 N-Formyl-2-aminophenol (Intermediate) start->intermediate1 N-Acylation (H+, Δ) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Benzoxazole + H2O intermediate2->product Dehydration (H+, Δ)

Caption: Key mechanistic stages in the formation of the benzoxazole ring.

Detailed Experimental Protocol: Synthesis of Benzoxazole

Materials:

  • o-Aminophenol

  • Formic acid (98%)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully place polyphosphoric acid (30 g).

  • Reagent Addition: With efficient stirring, add o-aminophenol (5.45 g, 0.05 mol) to the PPA. Follow this with the slow, dropwise addition of formic acid (2.3 mL, 0.06 mol).[7]

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After completion, allow the mixture to cool to approximately 80 °C. In a separate large beaker, prepare about 150 g of crushed ice. Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization & Extraction: The acidic aqueous mixture is then neutralized carefully with a saturated solution of NaHCO₃ until the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield crude benzoxazole. Further purification can be achieved by vacuum distillation.

ParameterValueReference
Temperature150-160 °C[7]
Reaction Time2-3 hours[7]
Catalyst/SolventPolyphosphoric Acid (PPA)[5][8]
Typical Yield85-95%[7]

Step 2: Regioselective Nitration of Benzoxazole

With the benzoxazole core constructed, the next step is to introduce a nitro group, which will serve as the precursor to the target amine. Electrophilic aromatic substitution on the benzoxazole ring is directed by the combined electronic effects of the fused oxazole system. The oxygen atom is an ortho-, para-director, while the imine nitrogen is a meta-director. The 6-position is para to the strongly activating oxygen atom, making it a highly favorable site for electrophilic attack.

Causality of Experimental Choice: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is conducted at low temperatures to control the exothermicity and prevent over-nitration or side reactions.

Detailed Experimental Protocol: Synthesis of 6-Nitrobenzoxazole

Materials:

  • Benzoxazole

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice-water bath

  • Crushed ice

Procedure:

  • Reaction Setup: Place benzoxazole (2.38 g, 0.02 mol) in a 100 mL flask and cool it in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (10 mL) while maintaining the low temperature. Stir until all the benzoxazole has dissolved.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~0.022 mol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-chilled in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the benzoxazole solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice (~200 g). The solid 6-nitrobenzoxazole will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from ethanol to yield pure 6-nitrobenzoxazole.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to the desired amine. This is a standard transformation in organic synthesis with several reliable methods available.

Causality of Experimental Choice: Reduction using tin(II) chloride (SnCl₂) in ethanol or concentrated hydrochloric acid is a classic and highly effective method for converting aromatic nitro compounds to anilines. It is tolerant of many functional groups and generally proceeds with high yield. The reaction works by a series of single-electron transfers from the metal to the nitro group. An acidic work-up is required to liberate the free amine from its salt.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Nitrobenzoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH), 10 M solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 6-nitrobenzoxazole (1.64 g, 0.01 mol) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (11.3 g, 0.05 mol) to the suspension, followed by the slow addition of concentrated HCl (20 mL).

  • Heating: Heat the mixture to reflux (approximately 80 °C) for 3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Cool the remaining aqueous solution in an ice bath and carefully basify by the slow addition of 10 M NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxides.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Characterization of this compound

The identity and purity of the final product must be confirmed through standard analytical techniques.

PropertyDataReference
Molecular Formula C₇H₆N₂O[10]
Molecular Weight 134.14 g/mol [10]
Appearance Solid[10]
¹H NMR Spectrum available[11]
InChI Key ZJYIRVSPPOOPCL-UHFFFAOYSA-N[10]

Safety and Handling

  • o-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acids (PPA, H₂SO₄, HNO₃, HCl): Highly corrosive. Can cause severe burns. Always add acid to water/other solutions slowly, never the reverse. Handle with extreme care using appropriate PPE.

  • Nitration: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions.

  • Solvents: Organic solvents like ethyl acetate are flammable. Work away from ignition sources.

Conclusion

This guide outlines a robust and reproducible three-step synthesis of this compound from o-aminophenol. By breaking down the process into logical stages—cyclocondensation, nitration, and reduction—this protocol allows for controlled execution and purification of intermediates, culminating in a high-purity final product. The detailed explanation of the causality behind procedural choices, coupled with mechanistic diagrams and step-by-step instructions, provides researchers and drug development professionals with a comprehensive and trustworthy resource for accessing this valuable synthetic intermediate.

References

The Pharmacological Versatility of the Benzoxazole Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a rich tapestry of chemical diversity and biological activity. Among these, the benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, stands out as a "privileged scaffold." Its structural resemblance to endogenous purines like adenine and guanine allows for facile interaction with biological macromolecules, making it a fertile ground for the development of potent and selective therapeutic agents.[1][2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compendium of their pharmacological effects but also a critical analysis of the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these properties. We will delve into the causality behind experimental choices and present protocols as self-validating systems, aiming to equip the reader with both foundational knowledge and practical insights into this remarkable class of compounds.

The Benzoxazole Core: A Gateway to Diverse Biological Targets

The benzoxazole scaffold is an aromatic and planar system. This planarity facilitates π–π stacking interactions with biological targets, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors.[3] These features, combined with the potential for substitution at various positions of the bicyclic ring, provide a versatile platform for designing molecules with a wide array of pharmacological activities. Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

Anticancer Activity: Targeting the Pillars of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Benzoxazole derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of benzoxazole derivatives stems from their ability to interact with several critical cellular targets:

  • Kinase Inhibition: A significant number of benzoxazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[7][8]

    • c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated, promotes cell proliferation, motility, and invasion. Dual inhibitors of both VEGFR-2 and c-Met have been developed from the benzoxazole scaffold, offering a promising strategy to combat tumor growth and metastasis simultaneously.[9]

  • DNA Topoisomerase II Inhibition: DNA topoisomerase II is an enzyme vital for DNA replication and cell division. Some benzoxazole derivatives have been shown to inhibit this enzyme, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[10]

  • Induction of Apoptosis: Many benzoxazole compounds trigger apoptosis through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[10]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzoxazole derivatives act as agonists of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the compounds into active anticancer agents.[11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

VEGFR2_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Angiogenesis, Proliferation, Survival P2->P3 Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[10]

  • Substitution at the 2-position: This position is a frequent site for modification, with aryl groups often conferring potent anticancer activity.[10]

  • Substitution at the 5-position: The introduction of small alkyl or halogen groups at this position can significantly modulate biological activity. For instance, some 5-methylbenzo[d]oxazole derivatives have demonstrated greater activity compared to their unsubstituted counterparts.[8][10]

  • Hybrid Molecules: Fusing the benzoxazole scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole or piperazine, has yielded highly potent anticancer agents.[2][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[12][13]

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells of interest.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity of Selected Benzoxazole Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 11bMCF-7 (Breast)4.30VEGFR-2/c-Met inhibitor[9]
Compound 11bA549 (Lung)6.68VEGFR-2/c-Met inhibitor[9]
Compound 12lHepG2 (Liver)10.50VEGFR-2 inhibitor[8]
Compound 12lMCF-7 (Breast)15.21VEGFR-2 inhibitor[8]
NataxazoleAGS (Gastric)~0.4 µg/mLCell cycle arrest (S phase)[5]
Compound 10HCV29T (Bladder)2.18Not specified[15]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[16]

Mechanism of Action

The antimicrobial action of benzoxazole derivatives is believed to involve multiple targets:

  • DNA Gyrase Inhibition: Some benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair. This mechanism is similar to that of quinolone antibiotics.[17]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole core may facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.

  • Inhibition of Biofilm Formation: Several benzoxazole derivatives have been found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]

Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.[20]

  • Preparation of Compound Dilutions:

    • Perform a two-fold serial dilution of the benzoxazole derivative in a 96-well microtiter plate containing broth medium.[19]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial or fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Quantitative Data: Antimicrobial Activity of Selected Benzoxazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound B7P. aeruginosa (isolate)16[21]
Compound B11P. aeruginosa (isolate)16[21]
Various derivativesE. faecalis (isolate)64[22]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzoxazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[25] Many benzoxazole derivatives act as selective inhibitors of COX-2, which is believed to be a major contributor to their anti-inflammatory effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[26][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[28][29]

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test groups receiving different doses of the benzoxazole derivative).

  • Compound Administration:

    • Administer the test compound or controls to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Inflammation:

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[22][30]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Antiviral Activity: A Potential Weapon Against Viral Infections

The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the need for novel therapeutic strategies. Benzoxazole derivatives have shown promise as antiviral agents against a variety of viruses.[31]

Mechanism of Action

The antiviral mechanisms of benzoxazole derivatives are still being elucidated but may include:

  • Inhibition of Viral Replication: Some derivatives may interfere with key viral enzymes, such as RNA polymerase or proteases, which are essential for viral replication.

  • Inhibition of Viral Entry: Benzoxazoles may block the attachment or entry of viruses into host cells.

  • Targeting Viral Proteins: Certain benzoxazole derivatives have been shown to bind to viral proteins, such as the coat protein of the Tobacco Mosaic Virus (TMV), hindering viral assembly and replication.[32][33]

Clinical Perspective and Future Directions

While the majority of research on benzoxazole derivatives is still in the preclinical stage, their diverse and potent biological activities underscore their significant therapeutic potential. For instance, the benzoxazole derivative benoxaprofen was previously marketed as a non-steroidal anti-inflammatory drug.[34] More recently, benzoxazole derivatives are being investigated for the treatment of psoriasis, demonstrating their potential for clinical applications.[34]

The future of benzoxazole-based drug discovery lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

Conclusion

The benzoxazole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of this privileged structure, guided by a thorough understanding of its chemistry and pharmacology, holds immense promise for addressing some of the most pressing challenges in human health.

References

The Strategic deployment of 1,3-Benzoxazol-6-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Benzoxazole Core

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles has led medicinal chemists to a select group of "privileged scaffolds." These molecular frameworks demonstrate the remarkable ability to bind to multiple, unrelated biological targets, thereby offering a fertile ground for the development of diverse therapeutic agents. Among these, the benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, has emerged as a cornerstone in the design of innovative pharmaceuticals.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal anchor for engaging with the active sites of various enzymes and receptors.[2] This guide focuses on a particularly valuable derivative, 1,3-benzoxazol-6-amine, a versatile building block that has proven instrumental in the creation of a new generation of targeted therapies, most notably in the realm of kinase inhibition.

Physicochemical Properties and Strategic Significance

The utility of a building block in medicinal chemistry is fundamentally governed by its physicochemical properties. These parameters dictate its reactivity, solubility, and ultimately, its contribution to the pharmacokinetic and pharmacodynamic profile of the final drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
Appearance Solid[3]
Melting Point 88 °C[Vendor Data]
Predicted pKa Basic: ~4.5 (amine), Weakly basic: ~1.5 (oxazole N)[Predicted]
Predicted logP 1.4[4]
Solubility Soluble in polar organic solvents like DMSO and alcohols.[5]

The strategic importance of this compound lies in the dual functionality it offers. The benzoxazole core often serves as a bioisostere for other aromatic systems and is particularly adept at forming hydrogen bonds with the hinge region of kinase enzymes.[6][7] The 6-amino group, a key feature of this building block, provides a crucial vector for chemical modification. This primary amine can be readily acylated, alkylated, or used in a variety of coupling reactions to introduce diverse substituents, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties. This functional handle is pivotal in exploring the structure-activity relationships (SAR) of a compound series.[8]

Synthesis of the Core Building Block: A Validated Protocol

The efficient and scalable synthesis of this compound is a critical first step in its utilization as a building block. While numerous methods exist for the synthesis of the benzoxazole core, a common and reliable approach involves the cyclization of a substituted o-aminophenol.[9][10][11] The following protocol outlines a robust method for the preparation of this compound starting from the readily available 2,4-diaminophenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for benzoxazole synthesis, specifically leveraging the cyclization of an aminophenol with a one-carbon source.[5][12]

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Formic acid (≥98%)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride (1 equivalent).

  • Cyclization: Add polyphosphoric acid (PPA) in excess to the flask to act as both a solvent and a dehydrating agent. Alternatively, Eaton's reagent can be used. Add formic acid (1.1 equivalents).

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • PPA/Eaton's Reagent: These acidic and dehydrating agents are crucial for promoting the intramolecular cyclization of the intermediate N-formyl-2,4-diaminophenol. They facilitate the loss of a water molecule to form the oxazole ring.

  • Formic Acid: Serves as the one-carbon electrophile that reacts with the amino group at the 2-position of the diaminophenol to form the necessary N-formyl intermediate.

  • Neutralization and Extraction: The basic work-up is necessary to neutralize the strong acid and deprotonate the product, making it soluble in the organic extraction solvent.

Diagram 1: Synthetic Workflow for this compound

G start Start: 2,4-Diaminophenol step1 React with Formic Acid in PPA start->step1 step2 Heat (120-140°C) step1->step2 step3 Neutralization (NaHCO3) step2->step3 step4 Extraction (Ethyl Acetate) step3->step4 step5 Purification (Chromatography) step4->step5 end_product End Product: this compound step5->end_product

Caption: A streamlined workflow for the synthesis of this compound.

Application as a Building Block in Kinase Inhibitor Design

One of the most significant applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzoxazole scaffold has been identified as a privileged structure for targeting the ATP-binding site of various kinases.[13]

Case Study: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Consequently, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy. Several studies have demonstrated the successful use of the benzoxazole core in designing potent VEGFR-2 inhibitors.[6][16][17]

The benzoxazole moiety typically orients itself within the ATP-binding pocket to form a crucial hydrogen bond with the hinge region of the kinase, often with a cysteine residue.[6] The 6-amino group of this compound serves as a versatile attachment point for a side chain that can extend into the solvent-exposed region or other hydrophobic pockets of the active site, thereby enhancing potency and selectivity.[7][18][19]

Diagram 2: Logical Relationship in Kinase Inhibitor Design

G building_block This compound benzoxazole_core Benzoxazole Core building_block->benzoxazole_core amino_group 6-Amino Group building_block->amino_group hinge_binding Hinge Binding (H-bond) benzoxazole_core->hinge_binding sar_exploration SAR Exploration & Side Chain Introduction amino_group->sar_exploration kinase_inhibitor Potent & Selective Kinase Inhibitor hinge_binding->kinase_inhibitor sar_exploration->kinase_inhibitor

Caption: The dual role of this compound in kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the amino group at the 6-position has significant implications for SAR. Studies on various kinase inhibitors have shown that:

  • Vector for Hydrophobic Interactions: Acylation or alkylation of the 6-amino group allows for the introduction of various lipophilic moieties that can occupy hydrophobic pockets within the kinase active site, leading to increased potency.

  • Modulation of Physicochemical Properties: The nature of the substituent attached to the 6-amino group can be tailored to optimize the solubility, permeability, and metabolic stability of the inhibitor.[8]

  • Fine-tuning Selectivity: By carefully designing the side chain, it is possible to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and improving the safety profile of the drug candidate.

Table 2: Representative IC₅₀ Values for Benzoxazole-Based VEGFR-2 Inhibitors

CompoundModification at 6-positionVEGFR-2 IC₅₀ (nM)Reference
14o Amide linkage to a substituted phenyl ring586.3 pg/ml (protein conc.)[6]
14l Amide linkage to a substituted phenyl ring636.2 pg/ml (protein conc.)[6]
12l Amide linkage to a substituted phenyl ring97.38[14]
Sorafenib (Reference) N/A78.2[17]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions between different studies.

Targeted Signaling Pathway: The VEGFR-2 Cascade

To fully appreciate the therapeutic rationale behind the development of this compound-based inhibitors, it is essential to understand the signaling pathway they are designed to disrupt. VEGFR-2 activation by its ligand, VEGF, triggers a cascade of intracellular events that ultimately lead to endothelial cell proliferation, migration, and survival – the key processes in angiogenesis.

Diagram 3: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Inhibitor Benzoxazole-based Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzoxazole-based inhibitor.

By binding to the ATP pocket of VEGFR-2, inhibitors derived from this compound prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways and inhibiting angiogenesis.[6][14]

Conclusion: A Building Block with a Bright Future

This compound represents a quintessential example of a privileged building block in medicinal chemistry. Its robust and versatile nature, combining the hinge-binding capabilities of the benzoxazole core with the synthetic tractability of the 6-amino group, has cemented its importance in the design of targeted therapies. As our understanding of the molecular drivers of disease continues to expand, the strategic deployment of such well-characterized and versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery programs. The continued exploration of new synthetic routes and novel applications for this compound promises to yield a new generation of innovative medicines with the potential to address a wide range of unmet medical needs.

References

The Therapeutic Landscape of 1,3-Benzoxazol-6-amine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The introduction of a 6-amino functional group to this core, creating the 1,3-benzoxazol-6-amine backbone, offers a versatile platform for the development of novel therapeutics. This guide provides an in-depth technical exploration of the potential therapeutic targets of this compound derivatives. We will delve into the mechanistic rationale behind their activity in key disease areas, including oncology, inflammation, and infectious diseases. Furthermore, this document serves as a practical resource for researchers, offering detailed experimental protocols for target validation and characterization, alongside quantitative data and structure-activity relationship (SAR) insights where available.

Introduction: The this compound Scaffold in Drug Discovery

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets. The strategic placement of an amino group at the 6-position provides a critical vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target specificity. This amino group can act as a hydrogen bond donor or be readily derivatized to introduce a wide range of substituents, thereby enabling extensive exploration of chemical space to optimize potency and selectivity.

This guide will systematically explore the established and emerging therapeutic targets of this compound derivatives, providing a comprehensive overview for drug development professionals.

Anticancer Applications: Targeting Kinase Signaling Cascades

A significant body of research has focused on the development of benzoxazole derivatives as anticancer agents, with a particular emphasis on the inhibition of protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Biological Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[3] In the tumor microenvironment, angiogenesis, the formation of new blood vessels, is essential for supplying nutrients and oxygen to rapidly dividing cancer cells. Inhibition of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis and suppress tumor growth.[4]

Mechanism of Action: 1,3-Benzoxazole-6-amine derivatives can be designed to function as ATP-competitive inhibitors of the VEGFR-2 kinase domain. The benzoxazole core typically occupies the adenine-binding region of the ATP pocket, while substituents at the 6-amino position can be tailored to interact with the surrounding hydrophobic regions and the solvent-exposed front pocket, thereby enhancing potency and selectivity.[5]

Quantitative Data:

Compound ClassTargetIC50 (nM)Cell LineIC50 (µM)Reference
2-substituted benzoxazolesVEGFR-297.38HepG210.50[6]
2-substituted benzoxazolesVEGFR-2155MCF-715.21[6]
Piperidinyl-based benzoxazolesVEGFR-2145 - 970--[7]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to quantify the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase. The principle relies on measuring the amount of ADP produced during the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a higher signal indicates greater inhibition.[1][5]

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • PTK Substrate (Poly-Glu,Tyr 4:1)

  • 5x Kinase Buffer

  • ATP (500 µM Solution)

  • ADP-Glo™ Kinase Assay Kit

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO

  • Solid White 96-well or 384-well Assay Plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Dispense a small volume (e.g., 2.5 µL) of each dilution into the wells of the assay plate. Include "Positive Control" (DMSO vehicle) and "Blank" (no enzyme) wells.

  • Enzyme and Substrate Addition: Prepare a Master Mix containing 1x Kinase Buffer, PTK substrate, and recombinant VEGFR-2 enzyme. Add an equal volume (e.g., 12.5 µL) of the Master Mix to each well.

  • Reaction Initiation: Add ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

VEGFR2_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Dilutions Dispense_Cmpd Dispense Compounds & Controls Compound_Prep->Dispense_Cmpd Enzyme_Prep Prepare Enzyme/ Substrate Mix Add_Enzyme Add Enzyme/ Substrate Mix Enzyme_Prep->Add_Enzyme ATP_Prep Prepare ATP Solution Add_ATP Initiate with ATP ATP_Prep->Add_ATP Dispense_Cmpd->Add_Enzyme Add_Enzyme->Add_ATP Incubate_Kinase Incubate (30°C, 45-60 min) Add_ATP->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_1 Incubate (RT, 45 min) Add_ADPGlo->Incubate_1 Add_Detection Add Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate (RT, 45 min) Add_Detection->Incubate_2 Read_Lumi Read Luminescence Incubate_2->Read_Lumi

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

c-Met Kinase

Biological Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[8]

Mechanism of Action: Similar to VEGFR-2 inhibitors, benzoxazole derivatives can be designed as ATP-competitive inhibitors of c-Met. The benzoxazole scaffold can form key hydrogen bonds with the hinge region of the kinase domain, while modifications at the 6-amino position can be optimized to enhance binding affinity and selectivity.[3][4]

Quantitative Data:

Compound ClassTargetIC50 (nM)Cell LineIC50 (µM)Reference
3-amino-benzo[d]isoxazolec-Met1.8EBC-10.18[9]
Piperidinyl-based benzoxazolesc-Met181 - 1885--[7]

Anti-inflammatory Activity: Modulation of Cytokine Signaling

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. This compound derivatives have demonstrated potential as anti-inflammatory agents by targeting key pro-inflammatory cytokines.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

Biological Rationale: TNF-α and IL-6 are pleiotropic cytokines that play central roles in orchestrating the inflammatory response.[10][11] Their dysregulation is implicated in a wide range of inflammatory conditions. Targeting the production or signaling of these cytokines is a validated therapeutic strategy.

Mechanism of Action: Benzoxazole derivatives can inhibit the production of TNF-α and IL-6 in immune cells, such as macrophages, upon stimulation with inflammatory agents like lipopolysaccharide (LPS).[12] The precise molecular mechanism may involve the inhibition of upstream signaling pathways, such as the NF-κB pathway, which are critical for the transcription of pro-inflammatory cytokine genes.[13] Some derivatives have also been shown to suppress the IL-6-mediated phosphorylation of STAT3, a key downstream signaling event.[6]

Experimental Protocol: LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages

This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit the production and release of TNF-α and IL-6 from murine macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 18-24 hours) to induce cytokine production.[12]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.

Workflow Diagram:

Cytokine_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Cells Adhere Adhere Overnight Seed_Cells->Adhere Add_Cmpd Add Test Compounds Adhere->Add_Cmpd Incubate_Cmpd Incubate (1-2 hours) Add_Cmpd->Incubate_Cmpd Add_LPS Stimulate with LPS Incubate_Cmpd->Add_LPS Incubate_LPS Incubate (18-24 hours) Add_LPS->Incubate_LPS Collect_Supernatant Collect Supernatants Incubate_LPS->Collect_Supernatant ELISA Perform ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data (IC50) ELISA->Analyze_Data

Caption: Workflow for LPS-Induced Cytokine Release Assay.

Antimicrobial Activity: Inhibition of Quorum Sensing

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Targeting bacterial virulence without directly killing the bacteria is an attractive approach that may exert less selective pressure for the development of resistance.

Pseudomonas aeruginosa Quorum Sensing

Biological Rationale: Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[14] The Las and Rhl QS systems are central to this process.

Mechanism of Action: 1,3-Benzoxazol-2(3H)-one derivatives, which share the core benzoxazole structure, have been shown to inhibit the QS system in P. aeruginosa.[14] This inhibition leads to a reduction in the production of key virulence factors, such as elastase, and a decrease in biofilm formation and swarming motility.[14] The exact molecular target within the QS cascade is an area of active investigation, but may involve interference with the binding of autoinducers to their cognate receptors.

Experimental Protocol: Pseudomonas aeruginosa Elastase Assay

This protocol measures the activity of LasB elastase, a key virulence factor regulated by the QS system in P. aeruginosa. A reduction in elastase activity in the presence of a test compound is indicative of QS inhibition.

Materials:

  • Pseudomonas aeruginosa PAO1 strain

  • LB medium

  • Elastin-Congo Red (ECR)

  • Test Compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Bacterial Culture: Grow P. aeruginosa PAO1 overnight in LB medium.

  • Subculturing with Compounds: Dilute the overnight culture into fresh LB medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cultures with shaking for 24 hours to allow for bacterial growth and virulence factor production.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatants.

  • Elastase Reaction: Prepare a reaction mixture containing the supernatant, ECR solution (e.g., 10 mg/mL in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • Incubation: Incubate the reaction mixture at 37°C for several hours (e.g., 3-20 hours) with shaking.

  • Quantification: Centrifuge the reaction mixture to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo red released, and thus to the elastase activity.

  • Data Analysis: Calculate the percent inhibition of elastase activity for each compound concentration.

Workflow Diagram:

Elastase_Assay cluster_culture Bacterial Culture cluster_reaction Elastase Reaction cluster_analysis Analysis Grow_PAO1 Grow P. aeruginosa Overnight Subculture Subculture with Compounds Grow_PAO1->Subculture Incubate_Culture Incubate (24 hours) Subculture->Incubate_Culture Collect_Supernatant Collect Supernatants Incubate_Culture->Collect_Supernatant Prepare_Reaction Prepare ECR Reaction Mix Collect_Supernatant->Prepare_Reaction Incubate_Reaction Incubate (3-20 hours) Prepare_Reaction->Incubate_Reaction Centrifuge Centrifuge and Collect Supernatant Incubate_Reaction->Centrifuge Read_Absorbance Read Absorbance (495 nm) Centrifuge->Read_Absorbance Analyze_Data Calculate % Inhibition Read_Absorbance->Analyze_Data

Caption: Workflow for the P. aeruginosa Elastase Assay.

Other Enzymatic Targets: Acid Ceramidase

Biological Rationale: Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis and cell cycle arrest. In some cancers, AC is overexpressed, leading to decreased ceramide levels and promoting cell survival. Inhibition of AC can restore ceramide levels and induce apoptosis in cancer cells.[15]

Mechanism of Action and SAR: Benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of AC.[15] Structure-activity relationship studies have revealed that substituents on the benzoxazolone ring and the carboxamide side chain can significantly impact potency and stability. While specific data for 6-amino derivatives is less prevalent, the general pharmacophore suggests that the benzoxazole core is crucial for activity, and modifications at various positions, including the 6-position, can be explored to optimize inhibitory potential.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutics targeting a diverse range of diseases. The synthetic tractability of this core allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The key therapeutic targets identified in this guide, including protein kinases, inflammatory cytokines, and bacterial quorum sensing pathways, are all areas of intense research and clinical interest.

Future efforts in this field should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of benzoxazole derivatives with their target proteins to guide the design of more potent and selective inhibitors.

  • Pharmacophore Modeling: Developing and refining pharmacophore models to aid in the virtual screening of compound libraries and the design of novel derivatives with improved activity.[1]

  • Exploration of Novel Targets: Expanding the scope of biological screening to identify novel therapeutic targets for this versatile scaffold.

  • In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based therapeutics.

References

review of benzoxazole synthesis and biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Biological Activity of Benzoxazoles

Authored by a Senior Application Scientist

Introduction: The Benzoxazole Core - A Privileged Scaffold in Modern Drug Discovery

The benzoxazole moiety, an aromatic bicyclic heterocycle comprising a fused benzene and oxazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with a multitude of biological targets.[4][5] This structural motif is not merely a synthetic curiosity; it is found in natural products and is integral to several approved pharmaceutical agents, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the transthyretin stabilizer tafamidis.[6][7]

The versatility of the benzoxazole ring, particularly at the 2-position, allows for extensive functionalization, enabling the generation of vast chemical libraries for drug screening.[8] This guide provides an in-depth exploration of the principal synthetic methodologies for constructing the benzoxazole core and a comprehensive overview of its diverse and potent biological activities, offering field-proven insights for researchers in drug development.

Part 1: Core Synthetic Methodologies - From Precursors to Privileged Structures

The construction of the benzoxazole ring system is a mature field, yet new, more efficient, and greener methodologies are continuously being developed. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups. The most prevalent and robust strategies begin with ortho-substituted anilines, primarily o-aminophenols.

The Cornerstone Approach: Condensation of o-Aminophenols

The most fundamental and widely utilized strategy involves the reaction of an o-aminophenol with a one-carbon electrophile, which upon cyclization and dehydration or oxidation, forms the benzoxazole ring.[9]

A. Reaction with Carboxylic Acids

Direct condensation with carboxylic acids is a straightforward method for synthesizing 2-substituted benzoxazoles.[9] This reaction typically requires high temperatures and a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) is the classical choice for this transformation, driving the reaction towards the cyclized product by removing water.[9]

Causality: The high temperature and acidic environment of PPA are necessary to overcome the activation energy for the initial amide formation between the relatively unreactive carboxylic acid and the amino group, and to subsequently catalyze the intramolecular cyclization via protonation of the amide carbonyl, making it more electrophilic for the phenolic oxygen to attack.

Experimental Protocol: PPA-Mediated Synthesis of 2-Phenylbenzoxazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).[9]

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 40 g) to the flask. The mixture will be viscous.[9]

  • Heating: Heat the reaction mixture to 150°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to approximately 80-90°C and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.[9]

  • Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 2-phenylbenzoxazole.

B. Reaction with Aldehydes

The reaction with aldehydes provides a highly versatile route to 2-aryl and 2-alkyl benzoxazoles. This process occurs in two distinct steps: the initial condensation of o-aminophenol with the aldehyde to form a Schiff base intermediate, followed by an oxidative cyclization to furnish the aromatic benzoxazole ring.[9]

Causality: The oxidative step is critical. Without an oxidant, the reaction would terminate at the benzoxazoline intermediate. Various oxidants, such as manganese(III) acetate, DDQ, or even atmospheric oxygen with a suitable catalyst, are employed to facilitate the aromatization by abstracting two hydrogen atoms.[2][9]

G

Caption: Workflow for benzoxazole synthesis from o-aminophenol and an aldehyde.

C. Reaction with Acyl Chlorides and Amides

For substrates that are sensitive to high temperatures, acyl chlorides offer a more reactive alternative to carboxylic acids.[9] The reaction proceeds under milder conditions, first forming an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[9] More recently, methods utilizing tertiary amides activated by triflic anhydride (Tf₂O) have been developed, showcasing high versatility and substrate tolerance.[10] This cascade reaction involves activation of the amide, nucleophilic addition by the aminophenol, and subsequent cyclization.[10]

Data Presentation: Comparison of Synthetic Methodologies
PrecursorCatalyst/ReagentConditionsTypical Yield (%)Scope/AdvantagesReference
Carboxylic AcidPolyphosphoric Acid (PPA)150-220°C60-85%Simple, direct route[9]
AldehydeMn(OAc)₃, DDQ, or O₂/Catalyst80-130°C80-95%Wide substrate scope, high yields[2][9][11]
Acyl ChloridePyridine or Et₃NRoom Temp to 80°C75-90%Milder conditions for sensitive substrates[9]
Tertiary AmideTf₂O, 2-F-Pyridine0°C to Room Temp70-92%Excellent functional group tolerance[10]
o-HaloanilideCuI, 1,10-phenanthroline90-120°C70-90%Alternative precursor, complements aminophenol routes

Part 2: The Broad Pharmacological Spectrum of Benzoxazole Derivatives

The benzoxazole scaffold is a privileged structure due to its consistent appearance in molecules exhibiting a wide array of biological activities.[1][12][13] Its derivatives have been extensively investigated as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[4][14][15]

Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against numerous human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[6][16][17]

Mechanism of Action: A key example is the prodrug Phortress, whose active metabolite acts as a potent agonist of the aryl hydrocarbon receptor (AhR).[18] Activation of AhR induces the expression of cytochrome P450 CYP1A1, which metabolizes the compound into cytotoxic species that damage cancer cells.[18] Other benzoxazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit crucial enzymes like monoacylglycerol lipase (MAGL), which is overexpressed in some aggressive cancers.[3][17]

G

Caption: Simplified pathway for AhR-mediated anticancer activity.

Data Presentation: Anticancer Activity of Select Benzoxazoles
Compound ClassCancer Cell LineActivity (IC₅₀)MechanismReference
Naphthoxazole AnalogA549 (Lung)2.18 µMAntiproliferative[19]
Piperazine derivativesHT-29 (Colon)~5-10 µMCytotoxicity, CYP1A1 Induction[18]
2-Pyrrolidinone hybridsSNB-75 (CNS)31-35% Growth InhibitionMAGL Inhibition[17]
2-Aryl derivativesHCT116 (Colorectal)~1-5 µMAntiproliferative[20]
Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzoxazoles have emerged as a promising class of compounds.[21] Derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][20]

Structure-Activity Relationship (SAR): Studies have consistently shown that the nature and position of substituents on the benzoxazole ring are crucial for antimicrobial potency.[6] For instance, the introduction of halogen atoms or bulky phenyl groups can enhance antibacterial activity.[4] Computational studies suggest that some derivatives may exert their effect by inhibiting DNA gyrase, an essential enzyme for bacterial replication.[22]

Data Presentation: Antimicrobial Potency (MIC)
Compound DerivativeB. subtilis (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)Reference
Phenyl-Triazolo-Thiadiazolyl---[13]
2-(p-substituted)phenyl-5-amido>64 µg/mL>64 µg/mL>64 µg/mL[23]
Various 2,5-disubstituted1.14 x 10⁻³1.40 x 10⁻³0.34 x 10⁻³[20]

Note: Direct comparison is challenging due to variations in reporting units (µM vs. µg/mL).

Other Notable Biological Activities

The pharmacological utility of benzoxazoles extends beyond anticancer and antimicrobial applications. Various derivatives have been identified with significant:

  • Anti-inflammatory and Analgesic Activity: Following the legacy of benoxaprofen, novel derivatives continue to be explored for their ability to inhibit inflammatory pathways.[1][13][24]

  • Antiviral Activity: Certain benzoxazoles have shown efficacy against viruses, including Human Coronavirus (HCoV).[3]

  • Anticonvulsant Activity: The scaffold has been investigated for its potential in treating central nervous system disorders.[1][13]

  • Antioxidant Activity: Many derivatives are capable of scavenging free radicals, suggesting a role in mitigating oxidative stress-related diseases.[1]

Conclusion and Future Outlook

The benzoxazole scaffold remains a highly privileged and versatile core in contemporary drug discovery. Its synthetic accessibility, coupled with its ability to interact with a vast array of biological targets, ensures its continued relevance. Classic synthetic routes involving the condensation of o-aminophenols remain robust and effective, while modern, catalyst-driven methods offer milder conditions and broader functional group tolerance. The diverse pharmacological profile, from potent anticancer and antimicrobial effects to anti-inflammatory and antiviral activities, highlights the immense therapeutic potential harbored within this simple heterocyclic system. Future research will likely focus on developing more selective and potent analogues, exploring novel mechanisms of action, and leveraging computational tools to design next-generation benzoxazole-based therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Note & Protocols: Streamlining Drug Discovery through One-Pot Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These heterocyclic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Traditional multi-step syntheses, however, often suffer from drawbacks such as low yields, harsh reaction conditions, and the need for purification of intermediates. This guide details robust, one-pot methodologies that streamline the synthesis of 2-substituted benzoxazoles, offering significant advantages in efficiency, atom economy, and environmental impact. We provide detailed protocols for the synthesis from common starting materials like aldehydes and carboxylic acids, explain the mechanistic rationale behind catalyst selection, and offer insights into process optimization for researchers in drug development.

Introduction: The Strategic Advantage of One-Pot Synthesis

Benzoxazoles are privileged structures in drug discovery, found in natural products, pharmaceuticals, and functional materials.[5] The efficiency of their synthesis is therefore a critical factor in the rapid generation of compound libraries for screening. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is an ideal strategy. It circumvents the need for isolating intermediates, thereby reducing solvent waste, saving time, and often improving overall yields.[4] Recent advancements have focused on developing catalytic systems that are not only efficient but also environmentally benign, utilizing recyclable catalysts, milder conditions, and greener solvents.[6][7][8]

This document serves as a practical guide to several field-proven, one-pot synthetic strategies. We will explore the underlying chemical principles and provide step-by-step protocols that can be readily implemented in a research or development setting.

Core Principle: The Condensation-Cyclization Cascade

The most common and direct route to 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carbonyl-containing compound. The general transformation is a cascade involving two key steps: initial condensation to form an intermediate, followed by an intramolecular cyclization and aromatization to yield the final benzoxazole ring.

G sub_a 2-Aminophenol process One-Pot Reaction (Catalyst, Solvent, Heat) sub_a->process sub_b Carbonyl Source (Aldehyde, Carboxylic Acid, etc.) sub_b->process product 2-Substituted Benzoxazole process->product G start 2-Aminophenol + Aldehyde schiff Schiff Base Intermediate start->schiff Condensation (-H₂O) oxazoline Cyclized Intermediate (Benzoxazoline) schiff->oxazoline Intramolecular Cyclization product 2-Substituted Benzoxazole oxazoline->product Oxidation / Aromatization (-2H)

References

Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pursuit of novel benzoxazole-containing compounds has traditionally relied on synthetic methods that often involve harsh reaction conditions, hazardous solvents, and toxic reagents. This guide provides an in-depth exploration of green and sustainable synthetic strategies for benzoxazole derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the principles and practical applications of various green chemistry techniques, including the use of alternative energy sources like microwave and ultrasound, benign solvent systems, and recyclable catalysts.

The Imperative for Green Synthesis

Conventional methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives at high temperatures in the presence of strong acids, often suffer from drawbacks like long reaction times, low yields, and the generation of significant chemical waste.[3] Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize the use and generation of hazardous substances. For benzoxazole synthesis, this translates to methodologies that are not only environmentally benign but also often more efficient in terms of time, energy, and atom economy.

Core Strategies in Green Benzoxazole Synthesis

The primary green strategies for synthesizing benzoxazole derivatives revolve around the condensation reaction between a 2-aminophenol and a carbonyl compound, such as an aldehyde or a carboxylic acid. The innovation lies in the choice of catalysts, solvents, and energy sources to drive this transformation efficiently and sustainably.

Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[4][5] This technique is particularly effective for solvent-free reactions, further enhancing the green credentials of the synthesis.[6]

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7][8][9] This process creates localized hot spots with high temperatures and pressures, providing the energy required for the reaction to proceed.[10]

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2-Arylbenzoxazoles

This protocol describes the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes using iodine as an oxidant under solvent-free microwave irradiation.[6]

  • Materials:

    • 2-amino-4-methylphenol (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Iodine (1 mmol)

  • Procedure:

    • Combine 2-amino-4-methylphenol and the aromatic aldehyde in a microwave-safe vessel.

    • Add iodine to the mixture.

    • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300W) for 5-10 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to remove excess iodine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of Novel Benzoxazoles

This protocol details the synthesis of novel benzoxazole derivatives from azo-linked salicylic acid derivatives and 2-amino-4-chlorophenol under ultrasound irradiation.[7][8]

  • Materials:

    • Azo-linked salicylic acid (1 mmol)

    • 2-amino-4-chlorophenol (1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Place the azo-linked salicylic acid and 2-amino-4-chlorophenol in a Pyrex-glass vessel.

    • Add ethanol as the solvent.

    • Irradiate the mixture in an ultrasonic bath at a specified frequency (e.g., 50 kHz) and power for 10-30 minutes at room temperature.[8]

    • Monitor the reaction progress by TLC.

    • After completion, filter the precipitated product.

    • Wash the solid product with cold ethanol.

    • Recrystallize the product from a suitable solvent to obtain the pure benzoxazole derivative.

Green Catalysts: Heterogeneous, Recyclable, and Biocompatible Systems

The use of green catalysts is a cornerstone of sustainable synthesis. These catalysts are often recoverable and reusable, reducing waste and cost.

  • Solid Acid Catalysts: Materials like MCM-41 and molecular sieves have been employed as efficient and reusable catalysts for benzoxazole synthesis, often under solvent-free conditions.[3][11]

  • Nanocatalysts: Magnetic nanoparticles, such as Fe3O4-based catalysts, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling.[10]

  • Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[12][13] Brønsted acidic ionic liquids have proven to be effective and recyclable catalysts for benzoxazole synthesis under solvent-free conditions.[14]

Protocol 3: Synthesis of Benzoxazoles using a Brønsted Acidic Ionic Liquid Gel

This protocol outlines the synthesis of 2-phenylbenzoxazole using a recyclable Brønsted acidic ionic liquid (BAIL) gel as a catalyst under solvent-free conditions.[14]

  • Materials:

    • 2-Aminophenol (1 mmol)

    • Benzaldehyde (1 mmol)

    • BAIL gel (0.010 g, 1.0 mol % of BAIL)

  • Procedure:

    • Combine 2-aminophenol, benzaldehyde, and the BAIL gel in a 5 mL vessel.

    • Stir the reaction mixture at 130 °C for 5 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, dissolve the mixture in ethyl acetate (10 mL).

    • Separate the BAIL gel catalyst by centrifugation.

    • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under vacuum to obtain the crude product.

    • The recovered catalyst can be washed, dried, and reused.

Benign Solvents: The Shift to Water and Other Green Alternatives

Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or glycerol is a key principle of green chemistry.[15] Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature.

Comparative Analysis of Green Synthesis Methods

The choice of a specific green synthesis method will depend on factors such as substrate scope, desired yield, reaction time, and available equipment. The following table provides a comparative overview of different green approaches for the synthesis of 2-substituted benzoxazoles.

MethodCatalystSolventEnergy SourceReaction TimeYield (%)Key Advantages
Microwave-Assisted IodineSolvent-freeMicrowave5-10 min67-90Rapid, efficient, solvent-free.[6]
Ultrasound-Assisted NoneEthanolUltrasound10-30 min90-96Short reaction times, high yields, mild conditions.[7][8]
Ionic Liquid Catalysis BAIL gelSolvent-freeConventional Heating5 hup to 98Recyclable catalyst, high yields, simple work-up.[14]
Heterogeneous Catalysis MCM-41Solvent-freeConventional HeatingVariableHighReusable catalyst, solvent-free.[3]
Aqueous Synthesis Samarium triflateWaterConventional HeatingVariableGoodUse of water as a green solvent.[16]

Visualizing the Workflow and Mechanisms

Diagram 1: General Workflow for Green Benzoxazole Synthesis

G cluster_start Starting Materials cluster_reaction Green Reaction Conditions cluster_workup Work-up & Purification cluster_end Final Product start_materials 2-Aminophenol + Aldehyde/Carboxylic Acid reaction_conditions Green Catalyst (e.g., Nanoparticle, Ionic Liquid) + Green Solvent (e.g., Water, Ethanol) or Solvent-Free + Energy Source (e.g., Microwave, Ultrasound) start_materials->reaction_conditions Condensation/ Cyclization workup Catalyst Recovery & Recycling reaction_conditions->workup Reaction Completion workup->reaction_conditions Recycled Catalyst purification Product Isolation (Filtration/Extraction) & Purification (Recrystallization) workup->purification end_product Benzoxazole Derivative purification->end_product

Caption: A typical workflow for the green synthesis of benzoxazole derivatives.

Diagram 2: Proposed Mechanism for Acid-Catalyzed Benzoxazole Formation

G 2-Aminophenol 2-Aminophenol Schiff_Base_Intermediate Schiff Base Intermediate 2-Aminophenol->Schiff_Base_Intermediate Nucleophilic attack Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H+ Protonated_Aldehyde->Schiff_Base_Intermediate Cyclized_Intermediate Cyclized Intermediate Schiff_Base_Intermediate->Cyclized_Intermediate Intramolecular cyclization Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Dehydration (-H2O)

Caption: A simplified mechanism for the formation of benzoxazoles.

Conclusion and Future Perspectives

The adoption of green chemistry principles in the synthesis of benzoxazole derivatives offers a pathway to more sustainable and efficient chemical manufacturing. The methodologies outlined in this guide, from the use of alternative energy sources to the development of recyclable catalysts and benign solvent systems, demonstrate the significant progress that has been made in this field. Future research will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope for these green methods, and the integration of these techniques into continuous flow processes for large-scale production. By embracing these innovations, the scientific community can continue to develop novel benzoxazole-based compounds for a wide range of applications while minimizing the environmental impact of their synthesis.

References

Application Notes and Protocols for the Catalytic Synthesis of Benzoxazoles Using Nanocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazoles and the Nanocatalyst Advantage

Benzoxazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and industrial applications.[1][2][3] Their derivatives are known to exhibit a wide range of bioactivities, including anti-cancer, anti-HIV, anti-fungal, and anti-inflammatory properties.[1][2] The classical methods for synthesizing benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh reaction conditions, stoichiometric amounts of reagents, and generate significant waste.[1]

The advent of nanotechnology has ushered in a new era of catalytic science, offering innovative solutions to these synthetic challenges. Nanocatalysts, materials with dimensions in the 1-100 nanometer range, have emerged as highly efficient and sustainable alternatives for organic transformations.[2][4][5] Their high surface-area-to-volume ratio, unique electronic properties, and the ability to be readily separated and recycled make them ideal for developing green and efficient synthetic protocols.[2][6][7] This guide provides an in-depth exploration of the use of nanocatalysts for the synthesis of benzoxazoles, focusing on practical applications and detailed experimental procedures.

Understanding the Nanocatalysts: Types, Synthesis, and Characterization

A variety of nanocatalysts have been successfully employed for the synthesis of benzoxazoles. These can be broadly categorized based on their composition and structure.

1. Magnetic Nanocatalysts:

Magnetic nanoparticles (MNPs), particularly those based on iron oxides like magnetite (Fe₃O₄), serve as excellent supports for catalytic species.[1][8][9] Their key advantage lies in their straightforward separation from the reaction mixture using an external magnet, which simplifies product purification and catalyst recycling.[1][8][10]

  • Fe₃O₄@SiO₂-SO₃H: This is a core-shell nanocatalyst where a magnetite core is coated with a silica shell, which is then functionalized with sulfonic acid groups (-SO₃H).[1][10] The silica shell protects the magnetic core from oxidation and provides a surface for functionalization, while the sulfonic acid groups act as solid acid catalysts.[1]

  • Ag@Fe₂O₃: In this core-shell structure, a silver nanoparticle core is encapsulated by an iron(III) oxide shell. This combination leverages the catalytic activity of silver and the magnetic properties of iron oxide for easy separation.[11]

  • Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP): This catalyst involves the immobilization of a Lewis acidic ionic liquid onto the surface of magnetic nanoparticles, combining the benefits of ionic liquids (e.g., high thermal stability) with the ease of separation of MNPs.[12][13]

2. Metal and Metal Oxide Nanocatalysts:

  • Nano-TiO₂–ZrO₂: A mixed metal oxide nanocomposite that has shown high efficiency in catalyzing benzoxazole synthesis.[14]

  • Nano Ceria (CeO₂): These nanoparticles are effective heterogeneous catalysts for the condensation of 2-aminophenol with various aldehydes.[15]

  • Copper Ferrite (CuFe₂O₄) Nanoparticles: These magnetic nanoparticles have been utilized as efficient catalysts for the synthesis of benzoxazoles and other heterocyclic compounds.[16][17][18]

Synthesis and Characterization:

The synthesis of these nanocatalysts typically involves co-precipitation, sol-gel, or hydrothermal methods.[1][6] For instance, Fe₃O₄ nanoparticles can be synthesized by the co-precipitation of FeCl₂ and FeCl₃ in a basic solution.[1][10] Subsequent coating with silica can be achieved through the hydrolysis of tetraethyl orthosilicate (TEOS).

Key characterization techniques to ensure the desired structure and properties of the nanocatalysts include:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of functional groups and the successful coating of the nanoparticles.[1][19]

  • X-ray Diffraction (XRD): To determine the crystalline structure and size of the nanoparticles.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and distribution of the nanoparticles.[11][19]

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the magnetic nanocatalysts.[1][10]

The Reaction Mechanism: A Stepwise Look at Benzoxazole Formation

The nanocatalyst-mediated synthesis of benzoxazoles from 2-aminophenol and aldehydes generally proceeds through a condensation-cyclization-aromatization sequence. The nanocatalyst plays a crucial role in activating the reactants and facilitating the key steps.

A plausible mechanism is as follows:

  • Activation of the Aldehyde: The nanocatalyst, often acting as a Lewis acid, coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The amino group of 2-aminophenol attacks the activated carbonyl carbon of the aldehyde, forming a Schiff base intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon, leading to the formation of a heterocyclic intermediate.

  • Dehydration and Aromatization: The intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic benzoxazole ring.

dot digraph "Benzoxazole Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Reactants [label="2-Aminophenol +\nAldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nanocatalyst [label="Nanocatalyst\n(e.g., Lewis Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SchiffBase [label="Schiff Base\nIntermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Benzoxazole [label="Benzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactants -> SchiffBase [label=" Condensation "]; Nanocatalyst -> SchiffBase [label=" Activation "]; SchiffBase -> CyclizedIntermediate [label=" Intramolecular\nCyclization "]; CyclizedIntermediate -> Benzoxazole [label=" Dehydration/\nAromatization "]; CyclizedIntermediate -> Water; } } Caption: A simplified mechanistic pathway for the nanocatalytic synthesis of benzoxazoles.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis of a representative nanocatalyst (Fe₃O₄@SiO₂-SO₃H) and its application in the synthesis of 2-phenylbenzoxazole.

Protocol 1: Synthesis of Fe₃O₄@SiO₂-SO₃H Nanocatalyst

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonia solution (25%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles: In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80°C and then add ammonia solution dropwise until the pH reaches 10. A black precipitate of Fe₃O₄ will form. Continue stirring for 1 hour at 80°C.

  • Silica Coating (Fe₃O₄@SiO₂): Collect the Fe₃O₄ nanoparticles using an external magnet and wash them with deionized water and ethanol. Disperse the nanoparticles in a mixture of ethanol and deionized water, followed by the addition of ammonia solution. Add TEOS dropwise and stir the mixture at room temperature for 12 hours.

  • Sulfonic Acid Functionalization (Fe₃O₄@SiO₂-SO₃H): Collect the Fe₃O₄@SiO₂ core-shell nanoparticles magnetically and wash them with ethanol. Dry the nanoparticles in an oven. Disperse the dried Fe₃O₄@SiO₂ in dry DCM and cool the mixture in an ice bath. Add chlorosulfonic acid dropwise under stirring. Allow the mixture to warm to room temperature and stir for 24 hours.

  • Final Processing: Collect the Fe₃O₄@SiO₂-SO₃H nanocatalyst using a magnet, wash it with ethanol, and dry it under vacuum.

Protocol 2: Synthesis of 2-Phenylbenzoxazole using Fe₃O₄@SiO₂-SO₃H

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g).[20]

  • Reaction Conditions: Heat the solvent-free reaction mixture at 50°C with magnetic stirring.[1][20]

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethanol (3:1).[20]

  • Work-up and Product Isolation: Upon completion of the reaction, add hot ethanol to the mixture and stir for a few minutes.[10] Use an external magnet to separate the nanocatalyst.[10][11]

  • Purification: Decant the ethanolic solution and allow it to cool to room temperature, followed by cooling in an ice bath to induce crystallization of the product. Collect the pure 2-phenylbenzoxazole by filtration.[20]

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it, and it can be reused for subsequent reactions.[1][20]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Catalyst_Synthesis" { label="Protocol 1: Catalyst Synthesis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Fe3O4 [label="1. Synthesize Fe3O4\nNanoparticles"]; SiO2_Coating [label="2. Coat with Silica\n(Fe3O4@SiO2)"]; SO3H_Func [label="3. Functionalize with\nSulfonic Acid"]; Catalyst_Ready [label="Fe3O4@SiO2-SO3H\nNanocatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fe3O4 -> SiO2_Coating -> SO3H_Func -> Catalyst_Ready; }

subgraph "cluster_Benzoxazole_Synthesis" { label="Protocol 2: Benzoxazole Synthesis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Reactants [label="1. Mix 2-Aminophenol,\nBenzaldehyde, & Catalyst"]; Reaction [label="2. Heat at 50°C\n(Solvent-free)"]; Monitoring [label="3. Monitor via TLC"]; Workup [label="4. Add Hot Ethanol,\nSeparate Catalyst\n(with magnet)"]; Purification [label="5. Crystallize and\nFilter Product"]; Product [label="Pure 2-Phenylbenzoxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recycle [label="6. Wash and Reuse\nCatalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Catalyst_Ready -> Reactants [lhead="cluster_Benzoxazole_Synthesis", ltail="cluster_Catalyst_Synthesis", style=dashed, arrowhead=vee]; } } Caption: A flowchart illustrating the experimental workflow for nanocatalyst synthesis and its use in benzoxazole formation.

Performance Evaluation and Catalyst Comparison

The efficiency of different nanocatalysts can be compared based on several key parameters, including reaction time, temperature, catalyst loading, product yield, and reusability.

NanocatalystSubstratesReaction ConditionsTimeYield (%)ReusabilityReference
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, BenzaldehydeSolvent-free, 50°C15-30 min90-98Several cycles[1][10]
Ag@Fe₂O₃ 2-Aminophenol, BenzaldehydeWater:Ethanol, Room Temp.30-60 min88-97At least 7 cycles[11]
LAIL@MNP 2-Aminophenol, BenzaldehydeSolvent-free, 70°C, Sonication30 min~90Multiple cycles[12][13]
Nano-TiO₂–ZrO₂ 2-Aminophenol, Aromatic AldehydesAcetonitrile, 60°C15-25 min83-93Not specified[14]
Nano Ceria (CeO₂) 2-Aminophenol, Aromatic AldehydesNot specifiedNot specifiedHighNot specified[15]

Conclusion and Future Outlook

The use of nanocatalysts represents a significant advancement in the synthesis of benzoxazoles, aligning with the principles of green chemistry by offering high efficiency, mild reaction conditions, and excellent reusability.[2][6] Magnetic nanocatalysts, in particular, provide a practical solution for catalyst separation and recycling, a crucial aspect for industrial applications.[8][9][21]

Future research in this area will likely focus on the development of even more active and selective nanocatalysts, potentially through the exploration of bimetallic nanoparticles or novel support materials.[22] Furthermore, the application of these nanocatalytic systems to the synthesis of a broader range of complex, biologically active benzoxazole derivatives will continue to be a key area of investigation. The continued development of robust and scalable nanocatalyst technologies holds immense promise for the sustainable production of valuable heterocyclic compounds.

References

Application Notes and Protocols for the N-Alkylation of Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Benzoxazoles in Modern Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The introduction of an alkyl group onto the nitrogen atom of the benzoxazole ring system, a process known as N-alkylation, profoundly influences the molecule's steric and electronic properties. This modification can enhance biological activity, modulate physical characteristics such as solubility, and provide a crucial handle for further synthetic transformations. Consequently, robust and versatile protocols for the N-alkylation of benzoxazoles are of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed overview of established and contemporary methods for the N-alkylation of benzoxazoles, offering insights into the mechanistic underpinnings and practical execution of these essential transformations.

Core Concepts in Benzoxazole N-Alkylation

The N-alkylation of benzoxazoles proceeds via the nucleophilic attack of the benzoxazole nitrogen on an electrophilic alkylating agent. The choice of methodology is often dictated by the nature of the alkylating agent, the desired substrate scope, and the tolerance of other functional groups within the molecule. Key strategies include classical S(_N)2 reactions, Mitsunobu couplings, and reductive aminations, each with its own set of advantages and limitations.

Methodology I: Classical N-Alkylation with Alkyl Halides

The direct reaction of a benzoxazole with an alkyl halide in the presence of a base is the most traditional and straightforward approach to N-alkylation. This method is particularly effective for reactive alkyl halides such as primary iodides and bromides, as well as benzylic and allylic halides.[1][2]

Underlying Principles and Mechanistic Insight

The reaction typically follows an S(_N)2 mechanism. A base is employed to deprotonate the N-H of the benzoxazole (or more commonly, the precursor 2-aminophenol, followed by cyclization), generating a more nucleophilic benzoxazolide anion. This anion then displaces the halide from the alkylating agent to form the N-C bond. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Stronger bases like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly used in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN), which facilitate the dissolution of the reactants and promote the S(_N)2 pathway.[3]

Visualizing the Workflow: Classical N-Alkylation

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup benzoxazole Benzoxazole reaction Reaction Vessel (Stirring, Heat) benzoxazole->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, MeCN) solvent->reaction workup Aqueous Workup & Purification reaction->workup Reaction Completion n_alkylated N-Alkylated Benzoxazole salt Salt Byproduct workup->n_alkylated

Caption: Workflow for classical N-alkylation of benzoxazoles.

Detailed Experimental Protocol: N-Benzylation of 2-Methylbenzoxazole
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 2-methylbenzoxazole (1.0 eq).

  • Solvent and Base Addition: Dissolve the 2-methylbenzoxazole in anhydrous DMF (0.1–0.5 M). Add potassium carbonate (K(_2)CO(_3), 1.5 eq) to the solution.

  • Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60–80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated 2-methylbenzoxazole.

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK(_2)CO(_3)DMF80>90
Ethyl IodideNaHTHF6085-95
Allyl BromideCs(_2)CO(_3)MeCNRT>90

Methodology II: The Mitsunobu Reaction

For the N-alkylation with primary and secondary alcohols, the Mitsunobu reaction is a powerful and reliable method.[4][5][6] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a feature of significant synthetic value.[6][7]

Underlying Principles and Mechanistic Insight

The Mitsunobu reaction involves the in-situ activation of an alcohol by a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The reaction mechanism is complex but can be summarized as follows: PPh(_3) attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the benzoxazole, and the resulting benzoxazolide anion attacks the phosphorus atom, displacing the azodicarboxylate. The alcohol then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. Finally, the benzoxazolide anion acts as a nucleophile, attacking the carbon of the activated alcohol in an S(_N)2 fashion to yield the N-alkylated product and triphenylphosphine oxide.[5][8]

Visualizing the Mechanism: Mitsunobu N-Alkylation

G cluster_activation Activation cluster_substitution Nucleophilic Substitution PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Benzoxazolide Benzoxazolide Anion Betaine->Benzoxazolide Alcohol R-OH Alcohol->Alkoxyphosphonium N_Alkylated N-Alkylated Benzoxazole Alkoxyphosphonium->N_Alkylated TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Benzoxazole Benzoxazole Benzoxazole->Benzoxazolide Benzoxazolide->N_Alkylated SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Detailed Experimental Protocol: N-Alkylation of Benzoxazole with (R)-2-Butanol
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve benzoxazole (1.0 eq), (R)-2-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1–0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 10–15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by column chromatography on silica gel to separate the N-alkylated benzoxazole from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

AlcoholPhosphineAzodicarboxylateSolventTypical Yield (%)
1-ButanolPPh(_3)DEADTHF80-90
(S)-2-PentanolPPh(_3)DIADToluene75-85
CyclohexanolPBu(_3)ADDPDichloromethane70-80

Methodology III: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[9][10][11] This technique is particularly advantageous for the N-alkylation of benzoxazoles, often leading to significantly reduced reaction times and cleaner reaction profiles.[9][12][13]

Underlying Principles

Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase.[9] This efficient energy transfer can overcome activation barriers more effectively than conventional heating, resulting in faster reactions.[9] For the N-alkylation of benzoxazoles, microwave assistance can be applied to classical alkylation protocols, often allowing for the use of less reactive alkylating agents or milder reaction conditions.[12][13]

Detailed Experimental Protocol: Microwave-Assisted N-Alkylation with 1-Bromobutane
  • Reaction Setup: In a microwave process vial, combine benzoxazole (1.0 eq), 1-bromobutane (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as DMF or under solvent-free conditions.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10–30 minutes).[12]

  • Work-up and Purification: After cooling, the work-up and purification follow standard procedures as described for classical N-alkylation.

Alkylating AgentBaseSolventMicrowave ConditionsTypical Yield (%)
1-BromobutaneK(_2)CO(_3)DMF120 °C, 15 min>90
2-Chloro-N,N-dimethylethanamineNaHAcetonitrile100 °C, 20 min85-95

Advanced and Complementary Methodologies

While the aforementioned methods are the workhorses for benzoxazole N-alkylation, several other valuable strategies exist for specific applications.

  • Reductive Amination: This two-step, one-pot procedure involves the reaction of a benzoxazole with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH(_4)) or sodium triacetoxyborohydride (STAB). This method is particularly useful for synthesizing N-alkylated benzoxazoles with more complex alkyl groups.[14][15][16][17]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl benzoxazoles, the palladium-catalyzed Buchwald-Hartwig amination is the premier method.[18][19][20][21][22] This cross-coupling reaction allows for the formation of C-N bonds between benzoxazoles and aryl halides or triflates.[21][22]

  • Phase-Transfer Catalysis: For reactions involving a solid base and a liquid organic phase, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly enhance the reaction rate by transporting the anionic nucleophile into the organic phase.[23][24][25]

Troubleshooting and Considerations

  • Competing O-Alkylation: In some cases, particularly with ambident nucleophiles, O-alkylation can be a competing side reaction. Careful choice of counter-ion, solvent, and temperature can often favor N-alkylation.

  • Steric Hindrance: Highly substituted benzoxazoles or bulky alkylating agents may react slowly. In such cases, more forcing conditions (higher temperatures, stronger bases) or alternative methodologies like the Mitsunobu reaction may be necessary.

  • Purification Challenges: The removal of byproducts such as triphenylphosphine oxide from Mitsunobu reactions can be challenging. Specialized purification techniques or the use of polymer-bound reagents can simplify this process.[6]

Conclusion

The N-alkylation of benzoxazoles is a fundamental transformation with broad applications in chemical synthesis. The choice of the optimal protocol depends on the specific substrate, the desired product, and the available resources. By understanding the underlying principles of each method and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of N-alkylated benzoxazoles for their scientific endeavors.

References

Authored by: Senior Application Scientist, Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1,3-Benzoxazol-6-amine in the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the benzoxazole scaffold has emerged as a "privileged" heterocyclic motif, frequently appearing in potent and selective kinase inhibitors due to its unique structural and electronic properties.[1][2][3][4] This document serves as a detailed application note for researchers, scientists, and drug development professionals on the strategic utilization of This compound as a versatile starting material for the synthesis of next-generation kinase inhibitors. We provide an in-depth analysis of its chemical properties, field-proven synthetic protocols, and insights into structure-activity relationships (SAR) to guide rational drug design.

The Benzoxazole Scaffold: A Privileged Core in Kinase Inhibition

The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is a recurring feature in numerous biologically active compounds and approved pharmaceuticals.[2][5][6] Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for binding within the ATP-pocket of various kinases.[7] this compound, in particular, offers a strategic advantage by presenting a nucleophilic primary amine on the core scaffold, providing a reactive handle for diverse chemical modifications and library synthesis. This allows for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.

Physicochemical & Safety Profile of this compound

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[8][9]
Molecular Weight 134.14 g/mol [8][9]
CAS Number 177492-52-3[10][11]
Appearance Solid[8][9]
InChI Key ZJYIRVSPPOOPCL-UHFFFAOYSA-N[8][9]
SMILES Nc1ccc2ncoc2c1[8][9]

Safety & Handling: According to available safety data sheets, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[8][9]

  • Hazard Statements: H302, H319[8][9]

  • Precautionary Measures: P264, P270, P280, P301+P312, P305+P351+P338[8][9]

  • Storage: Store in a well-ventilated, dry place, typically at 2-8°C, under an inert atmosphere.[11]

Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and perform all manipulations in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

Core Synthetic Methodologies & Protocols

The primary utility of this compound in kinase inhibitor synthesis lies in the reactivity of its 6-amino group. This section details three fundamental, high-yield transformations used to elaborate this core into complex molecular architectures.

Protocol 1: N-Acylation for Amide Bond Formation

Scientific Rationale: The formation of an amide bond is one of the most robust and common strategies for linking the benzoxazole core to other pharmacophoric fragments. This reaction is typically high-yielding and tolerant of a wide range of functional groups. The use of an acyl chloride or anhydride with a non-nucleophilic base is a standard and effective method.[13][14] The base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), acts as a scavenger for the hydrochloric acid generated, preventing protonation of the starting amine and driving the reaction to completion.[15][16]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the solution.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[15]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Benzoxazol-amine in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Triethylamine (1.5 eq) prep2->react1 react2 Add Acyl Chloride (1.1 eq) dropwise react1->react2 react3 Warm to RT, Stir 4-12h react2->react3 workup1 Quench with H₂O react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with NaHCO₃ & Brine workup2->workup3 workup4 Dry, Concentrate workup3->workup4 workup5 Purify (Chromatography) workup4->workup5 caption Workflow for N-Acylation

N-Acylation Experimental Workflow
Protocol 2: Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[17] It enables the coupling of the 6-amino group with aryl or heteroaryl halides, which are often inaccessible via traditional nucleophilic aromatic substitution. The reaction's success hinges on the use of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[18] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product, which forms the C-N bond.[17][19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[20]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

G cluster_reactants Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add + Ar-X Pd_amine Amine Complex Pd_add->Pd_amine + R₂NH - X⁻ Pd_amido Amido Complex Pd_amine->Pd_amido + Base - Base-H⁺ Pd_amido->Pd0 Reductive Elimination + Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ caption Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle
Protocol 3: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: While the primary focus is the amine at the 6-position, the benzoxazole scaffold itself can be modified. If a halogen (e.g., Br, I) is installed on the benzoxazole ring (for instance, at the 2-position via a separate synthetic step), the Suzuki-Miyaura reaction becomes an invaluable tool for C-C bond formation.[21] This palladium-catalyzed reaction couples the halogenated benzoxazole with an organoboron reagent (typically a boronic acid).[22] It is exceptionally versatile for creating biaryl structures, which are common motifs in kinase inhibitors that occupy adjacent pockets in the ATP-binding site.

Detailed Step-by-Step Protocol (for a hypothetical 2-bromo-benzoxazol-6-amine derivative):

  • Reaction Setup: In a reaction vessel, combine the halogenated benzoxazole derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).[21]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%).[23]

  • Inert Atmosphere: Purge the sealed vessel with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add an anhydrous, degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF) is commonly used.[21]

  • Heating: Heat the mixture to 70-120 °C and stir for 2-24 hours.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[21][23]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[21]

G setup Combine Aryl Halide, Boronic Acid & Base catalyst Add Pd Catalyst & Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with N₂/Ar solvent->inert heat Heat to 70-120 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry, Concentrate & Purify workup->purify caption General Suzuki Coupling Workflow

General Suzuki Coupling Workflow

Application in Kinase Inhibitor Design: Case Studies & SAR

The synthetic protocols described above are instrumental in generating libraries of benzoxazole derivatives for screening against various kinases. By systematically modifying the groups attached to the 6-amino position, researchers can probe the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.[24][25]

Table 2: Examples of Kinase Inhibitors Incorporating the Benzoxazole Scaffold

Target Kinase(s)Compound Series / ExampleKey Synthetic ApproachRepresentative Potency (IC₅₀)Source(s)
Aurora B Kinase Substituted benzoxazole analogsN-Acylation, Amide couplinge.g., Compound 13q : 11 nM[26]
VEGFR-2 / c-Met Piperidinyl-based benzoxazolesN-Alkylation, Amide couplinge.g., Compound 11b : 0.145 µM (VEGFR-2), 0.181 µM (c-Met)[27][28]
c-Met Kinase Aminopyridine-substituted benzoxazolesC-N Cross-couplinge.g., Compound 24 : 4 nM[29]
Various (Multi-targeted) Amino benzoxazole derivativesVaried (library synthesis)Broad activity against EGFR, HER2, PI3K[7]

Structure-Activity Relationship (SAR) Insights:

  • Linker and Terminal Group: Studies on Aurora B inhibitors revealed that the nature and length of the linker attached to the benzoxazole core, as well as the terminal substituents, play a critical role in inhibitory potency.[26]

  • Halogen Substitution: The presence and position of halogen atoms on appended aromatic rings can significantly enhance binding affinity, often through specific interactions within the kinase active site.[26]

  • Multi-Targeting: The benzoxazole scaffold is well-suited for developing multi-targeted agents. For example, derivatives have been designed to simultaneously inhibit VEGFR-2 and c-Met, two key kinases in tumor angiogenesis and metastasis.[27][28] This dual inhibition can be a powerful strategy to overcome drug resistance.

  • Lipophilicity and Substitution: The antiproliferative activity of benzoxazole derivatives is often enhanced by the presence of lipophilic groups and substituents at the 6-position of the core ring structure.[30]

Conclusion and Future Outlook

This compound stands out as a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its straightforward reactivity through established protocols like N-acylation and Buchwald-Hartwig amination allows for the efficient construction of diverse chemical libraries. The proven success of the benzoxazole scaffold in targeting a range of kinases, including Aurora, VEGFR, and c-Met, underscores its continued importance in medicinal chemistry.[7][26][27][29] Future efforts will likely focus on incorporating this scaffold into more complex modalities, such as covalent inhibitors and targeted protein degraders (e.g., PROTACs), further expanding its impact on the development of precision medicines.

References

Application Notes and Protocols for 1,3-Benzoxazol-6-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzoxazoles in Oncology

The benzoxazole scaffold, a bicyclic system composed of a fused benzene and oxazole ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The versatility of the benzoxazole core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles to target the complex machinery of cancer cells.[3]

Among this promising class of compounds, 1,3-benzoxazol-6-amine derivatives and their related analogues are gaining significant attention. The strategic placement of an amine group, along with other substitutions, can profoundly influence the molecule's interaction with key biological targets. These derivatives have been shown to elicit their anticancer effects through diverse mechanisms, including the inhibition of critical kinases, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[4][5][6]

This guide serves as a technical resource for researchers and drug development professionals. It provides a comprehensive overview of the synthesis, mechanisms of action, and detailed protocols for the preclinical evaluation of 1,3-benzoxazole derivatives as potential anticancer agents. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for advancing these promising compounds through the drug discovery pipeline.

Section 1: General Synthesis of 2,6-Disubstituted 1,3-Benzoxazole Scaffolds

The synthesis of the benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a suitable electrophile. The following protocol outlines a general, efficient method adaptable for creating a library of derivatives. One common approach involves the reaction of an appropriately substituted o-aminophenol (in this case, 4-amino-3-hydroxyaniline or a protected version to yield the 6-amine derivative) with a carboxylic acid, aldehyde, or their respective derivatives.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of the substituted o-aminophenol and the carboxylic acid/aldehyde directly dictates the final substitution pattern on the benzoxazole ring at positions 6 and 2, respectively. This is the primary point of diversification for structure-activity relationship (SAR) studies.

  • Condensing Agent: Reagents like polyphosphoric acid (PPA) or Eaton's reagent are often used as they act as both a solvent and a dehydrating agent, effectively driving the cyclization reaction to completion under thermal conditions. Microwave-assisted synthesis has also emerged as a green and efficient alternative, significantly reducing reaction times.[7]

  • Purification: Column chromatography is essential for isolating the target compound from starting materials and reaction byproducts, ensuring the purity required for biological assays.

Protocol 1.1: Representative Synthesis via Condensation

Objective: To synthesize a 2-aryl-6-substituted-1,3-benzoxazole derivative.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-5-nitrophenol as a precursor to the 6-amino derivative) (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Iodine (I₂) as an oxidant

  • Solvent (e.g., Ethanol, or solvent-free for microwave conditions)

Procedure:

  • In a microwave-safe vial, combine the substituted 2-aminophenol (1.0 mmol) and the aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • If performing under solvent-free conditions, seal the vial and place it in a microwave reactor.[7] Irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]

  • If a nitro group was used as a precursor for the amine, it can be reduced to the target 6-amino group using standard reduction conditions (e.g., SnCl₂/HCl or H₂/Pd-C).

G cluster_synthesis General Synthesis Workflow SM Starting Materials (o-aminophenol, aldehyde) React Condensation Reaction (e.g., Microwave, I₂ catalyst) SM->React Combine Workup Aqueous Workup & Extraction React->Workup Reaction complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Benzoxazole Derivative Characterize->Final

Caption: A generalized workflow for the synthesis and purification of 2,6-disubstituted benzoxazole derivatives.

Section 2: Mechanisms of Anticancer Activity

1,3-Benzoxazole derivatives exert their anticancer effects by modulating a variety of cellular pathways critical for tumor growth and survival. Understanding these mechanisms is key to designing more potent and selective agents.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this pathway. Benzoxazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[4]

Mechanism:

  • Stress Signal: The benzoxazole compound acts as a cellular stressor.

  • Bcl-2 Family Modulation: The compound can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[9][10]

  • Mitochondrial Permeabilization: This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, which then activates Caspase-9.

  • Executioner Caspase Activation: Caspase-9 activates executioner caspases, primarily Caspase-3.[11]

  • Cell Death: Caspase-3 cleaves numerous cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[12]

G cluster_apoptosis Apoptosis Induction Pathway Drug Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Down-regulated Drug->Bcl2 Bax Bax (Pro-apoptotic) Up-regulated Drug->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by benzoxazole derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events leading to cell division. Cancer cells often exhibit dysregulated cell cycle control. Certain benzoxazole derivatives can halt this process at specific checkpoints, preventing cancer cell proliferation.[13] For instance, the derivative K313 has been shown to induce a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells.[4][12] Other derivatives have been found to cause arrest at the G2/M phase.[14]

Mechanism:

  • Checkpoint Activation: The compound triggers cellular stress signals that activate cell cycle checkpoint proteins.

  • CDK/Cyclin Inhibition: These signals often lead to the inhibition of Cyclin-Dependent Kinase (CDK)/Cyclin complexes (e.g., CDK4/Cyclin D for G1 arrest) that are responsible for driving the cell cycle forward.

  • Proliferation Halt: The arrest at a checkpoint prevents the cell from entering the next phase (e.g., S phase for DNA replication), thereby inhibiting proliferation and providing time for DNA repair or apoptosis induction.

G cluster_cellcycle Cell Cycle Arrest Mechanism G1 G1 Phase Checkpoint G1 Checkpoint (CDK4/6-Cyclin D) G1->Checkpoint S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 Drug Benzoxazole Derivative Drug->Checkpoint Induces Arrest Checkpoint->S Progression G cluster_workflow Preclinical Evaluation Workflow Compound Synthesized Benzoxazole Derivative InVitro In Vitro Screening Compound->InVitro MTT Cytotoxicity Assay (MTT / SRB) InVitro->MTT Primary Screen MoA Mechanism of Action Studies MTT->MoA Active Compounds Apoptosis Apoptosis Assay (Annexin V) MoA->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MoA->CellCycle Target Target Engagement (Kinase Assay) MoA->Target Lead Lead Compound Identification Apoptosis->Lead Data Analysis CellCycle->Lead Data Analysis Target->Lead Data Analysis InVivo In Vivo Studies (Xenograft Model) Lead->InVivo Promising Lead

References

Application Note: 1,3-Benzoxazol-6-amine as a Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Core in Fluorescent Sensing

Fluorescent probes are indispensable tools in modern chemical biology and diagnostics, enabling the visualization and quantification of specific analytes with high sensitivity and spatiotemporal resolution.[1] The rational design of these molecular sensors hinges on a robust fluorophore scaffold that can be chemically tailored to respond to a target of interest. The benzoxazole heterocyclic system has emerged as a privileged scaffold in this regard. Its rigid, planar structure and extended π-conjugation system give rise to favorable photophysical properties, including strong absorption and emission, often with high quantum yields.[2][3]

Among benzoxazole derivatives, 1,3-Benzoxazol-6-amine is a particularly valuable building block. The benzoxazole core provides the intrinsic fluorescence, while the strategically positioned 6-amino group serves as a versatile chemical handle for the covalent attachment of analyte-recognition units. This modularity allows for the systematic development of probes for a wide array of biological and environmental targets. This document provides a detailed guide to the principles, design strategies, and experimental protocols for leveraging this compound in the development of high-performance fluorescent probes.

Core Scaffold Analysis: this compound

The utility of this compound stems from its unique combination of photophysical and chemical characteristics.

  • Chemical Properties: The primary aromatic amine at the 6-position is a nucleophile, readily participating in standard organic reactions such as acylation, alkylation, and diazotization. This allows for the straightforward installation of various functional groups. The benzoxazole ring itself is generally stable under a range of reaction conditions.

  • Photophysical Properties: The benzoxazole moiety is inherently fluorescent.[4] The presence of the electron-donating amino group at the 6-position enhances the intramolecular charge transfer (ICT) character of the molecule, which is often beneficial for developing environmentally sensitive probes.[5] The absorption and emission wavelengths can be tuned by modifying the electronic nature of substituents on the benzoxazole core or by extending its conjugation.

Principles of Probe Design: A Modular Approach

A common and effective strategy for designing fluorescent probes involves a tripartite structure: a Fluorophore , a Linker , and a Recognition Unit (or "trigger").[1] The this compound scaffold fits perfectly into this model.

  • Fluorophore: The 1,3-Benzoxazol core serves as the signal-reporting unit.

  • Linker & Recognition Unit: The 6-amino group acts as the anchor point. A recognition unit, designed to selectively interact or react with the analyte, is attached via a linker. This interaction triggers a change in the fluorophore's electronic environment, leading to a measurable change in its fluorescence output (e.g., "turn-on," "turn-off," or ratiometric shift).

A prevalent mechanism for analyte detection is the modulation of an ICT process. In the "off" state, the recognition unit acts as an electron-withdrawing group, quenching the fluorescence. Upon reaction with the analyte, the electron-withdrawing capacity of the recognition unit is diminished, restoring the ICT pathway and "turning on" the fluorescence.

cluster_0 Probe Design Strategy Fluorophore Fluorophore (1,3-Benzoxazole Core) Linker Linker (Amide Bond) Fluorophore->Linker Covalent Bond (via 6-Amine) Recognition Recognition Unit (Analyte-Reactive Group) Linker->Recognition Analyte Target Analyte (e.g., Biothiol) Recognition->Analyte Selective Reaction Signal Fluorescence Signal Change ('Turn-On' or 'Turn-Off') Analyte->Signal Triggers

Figure 1: General design strategy for fluorescent probes using the this compound scaffold.

Application Focus: Detection of Biothiols

To illustrate the practical application of these principles, we will focus on developing a fluorescent probe for the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). These molecules play critical roles in maintaining cellular redox homeostasis. A common strategy for their detection involves the use of an acrylate moiety as the recognition unit, which undergoes a Michael addition reaction with the thiol group.[6][7]

We will describe the synthesis and characterization of a representative probe, BzA-Acr (N-(1,3-benzoxazol-6-yl)acrylamide), derived from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of BzA-Acr Probe

This protocol details the synthesis of the biothiol probe N-(1,3-benzoxazol-6-yl)acrylamide (BzA-Acr) via acylation.

Materials:

  • This compound (Sigma-Aldrich, Cat. No. CDS013806 or similar)[8][9]

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.34 g, 10 mmol) and anhydrous DCM (40 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution dropwise with stirring.

  • Acylation: Slowly add a solution of acryloyl chloride (0.91 g, 10 mmol) in anhydrous DCM (10 mL) to the reaction mixture over 15 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent polymerization of the acryloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase.

  • Workup: Once the starting material is consumed, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent to yield BzA-Acr as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

cluster_workflow BzA-Acr Synthesis Workflow Start Dissolve this compound & Et3N in DCM Cool Cool to 0°C Start->Cool Add Add Acryloyl Chloride (Dropwise) Cool->Add React Stir at RT (4h) Monitor by TLC Add->React Quench Quench with Water React->Quench Extract Aqueous Workup (HCl, NaHCO3, Brine) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify End Characterize Pure BzA-Acr (NMR, HRMS) Purify->End

Figure 2: Step-by-step workflow for the synthesis of the BzA-Acr fluorescent probe.

Protocol 2: Photophysical and Performance Characterization

This protocol outlines the steps to evaluate the synthesized BzA-Acr probe. All measurements should be performed in a suitable buffer (e.g., 10 mM PBS, pH 7.4) with a small percentage of a co-solvent like DMSO to ensure solubility.

Materials:

  • BzA-Acr probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)[10][11]

  • Quartz cuvettes

  • Solutions of various analytes (GSH, Cys, Hcy, other amino acids, relevant metal ions)

Procedure:

  • Photophysical Properties:

    • Prepare a 10 µM solution of BzA-Acr in PBS.

    • Absorption: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Emission: Excite the sample at λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

    • Stokes Shift: Calculate the Stokes shift (λ_em - λ_abs).

    • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Sensing Performance:

    • Response to Analyte: To a 10 µM solution of BzA-Acr, add a stock solution of GSH to a final concentration of 100 µM. Record the fluorescence emission spectrum over time (e.g., every 2 minutes for 30 minutes) to determine the response time.

    • Selectivity: Prepare a series of 10 µM BzA-Acr solutions. To each, add a different potential interfering species (e.g., other amino acids like Alanine, Serine; reactive oxygen species like H₂O₂; metal ions like Na⁺, K⁺, Mg²⁺) at a high concentration (e.g., 1 mM). Add GSH (100 µM) to a final sample. Compare the fluorescence intensity across all samples to assess selectivity.[7]

    • Titration and Sensitivity: Prepare a series of 10 µM BzA-Acr solutions. Add increasing concentrations of GSH (e.g., 0-100 µM). Record the fluorescence intensity at λ_em for each concentration.

    • Limit of Detection (LOD): Plot the fluorescence intensity versus GSH concentration. The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements (probe only) and k is the slope of the linear portion of the calibration curve.[12]

Table 1: Representative Data for BzA-Acr Probe Characterization

Parameter Value Conditions
λ_abs (max) 345 nm 10 mM PBS, pH 7.4
λ_em (max) 450 nm 10 mM PBS, pH 7.4
Stokes Shift 105 nm -
Quantum Yield (Φ) < 0.01 (free probe) Relative to Quinine Sulfate
Quantum Yield (Φ) ~0.45 (+ GSH) Relative to Quinine Sulfate
Response Time (t₉₅) < 5 minutes 10 equiv. GSH
Selectivity > 50-fold enhancement for biothiols over other amino acids -

| Limit of Detection (LOD) | ~0.5 µM | S/N = 3 |

Protocol 3: Detection of Biothiols in Cell Lysate

This protocol provides a basic framework for using BzA-Acr to measure total biothiol levels in a simplified biological sample.

Materials:

  • HeLa cells (or other relevant cell line)

  • RIPA buffer (or other suitable lysis buffer)

  • BCA Protein Assay Kit

  • BzA-Acr probe (1 mM stock in DMSO)

  • 96-well microplate reader with fluorescence capability

Procedure:

  • Cell Lysis: Culture HeLa cells to ~80% confluency. Lyse the cells using RIPA buffer according to standard protocols.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA assay. This is necessary for normalization.

  • Sample Preparation: Dilute the cell lysate with PBS (pH 7.4) to a final protein concentration of ~0.5 mg/mL.

  • Probe Incubation: In a 96-well plate, add 198 µL of the diluted cell lysate to each well. Add 2 µL of the 1 mM BzA-Acr stock solution to each well for a final probe concentration of 10 µM.

  • Measurement: Incubate the plate at 37 °C for 15 minutes. Measure the fluorescence intensity using an excitation wavelength of ~345 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The fluorescence intensity can be correlated with the total biothiol concentration, typically by using a calibration curve generated with known concentrations of GSH in lysis buffer. Normalize the fluorescence signal to the protein concentration of the lysate.

Mechanism of Action: Fluorescence Turn-On

The sensing mechanism of BzA-Acr relies on the modulation of an ICT process.

  • "Off" State (Probe Only): The acrylamide group is a strong electron-withdrawing group due to the Michael acceptor system. This promotes an ICT pathway that leads to non-radiative decay, effectively quenching the fluorescence of the benzoxazole core.

  • "On" State (Probe + Thiol): Biothiols rapidly undergo a nucleophilic Michael addition reaction with the electron-deficient double bond of the acrylate moiety. This reaction disrupts the π-conjugation of the Michael acceptor system, converting the acrylamide into a less electron-withdrawing propionamide derivative. This disruption inhibits the quenching ICT pathway, restoring the radiative decay channel and causing a significant enhancement in fluorescence intensity.[6][7]

Probe_Off BzA-Acr Probe ('Off' State) Low Fluorescence Acrylamide group is electron-withdrawing ICT-based quenching Reaction Michael Addition with Biothiol (R-SH) Probe_Off->Reaction Selective Reaction Probe_On BzA-Thiol Adduct ('On' State) High Fluorescence Propionamide derivative is less electron-withdrawing ICT quenching is blocked Reaction->Probe_On Forms Covalent Adduct

Figure 3: The "turn-on" sensing mechanism of the BzA-Acr probe upon reaction with a biothiol.

Conclusion

This compound is a superb platform for the rational design of fluorescent probes. Its inherent fluorescence and the synthetic accessibility of its 6-amino group provide a modular system for creating sensors for diverse analytes. The BzA-Acr probe detailed herein serves as a clear example of this strategy, demonstrating how a simple chemical modification can yield a highly selective and sensitive "turn-on" probe for biothiols. The principles and protocols outlined in this note can be adapted by researchers to develop novel benzoxazole-based probes for countless applications in chemical biology, diagnostics, and drug discovery.

References

Application Note: High-Purity 1,3-Benzoxazol-6-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 1,3-Benzoxazol-6-amine in Research and Development

This compound is a heterocyclic aromatic amine that serves as a vital building block in the synthesis of a wide range of biologically active molecules.[1][2] Its core structure is a key component in the development of novel pharmaceuticals and functional materials. The purity of this starting material is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of biological data. This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of this compound by recrystallization, ensuring a high degree of purity suitable for the most demanding research and development applications.

Principle of Recrystallization: A Cornerstone of Purification

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The fundamental principle lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[4] Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

This protocol will leverage these principles to effectively remove impurities from crude this compound. By carefully selecting a solvent system and controlling the cooling process, we can induce the formation of highly ordered crystals of the desired product, leaving impurities behind in the solution (mother liquor).

Materials and Methods

Reagents and Solvents
  • Crude this compound (solid)[1]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

Optimized Recrystallization Protocol for this compound

This protocol has been developed based on the known properties of aromatic amines and benzoxazole derivatives, which generally exhibit good solubility in polar organic solvents like ethanol. A mixed solvent system of ethanol and water is proposed to fine-tune the solubility and maximize the recovery of the purified product.

Step 1: Solvent Selection and Rationale

An ethanol/water mixture is an excellent choice for this compound. The compound is expected to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water, a non-solvent, will further decrease its solubility at lower temperatures, promoting efficient crystallization.

Step 2: Dissolution
  • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the solid completely dissolves. Expert Tip: Avoid adding an excess of solvent, as this will reduce the final yield.

Step 3: Decolorization (Optional)

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration

If activated charcoal was used or if there are any insoluble impurities, a hot filtration step is necessary. This should be performed quickly to prevent premature crystallization.

Step 5: Crystallization
  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 6: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.

Step 7: Drying

Dry the purified crystals in a vacuum oven at a temperature well below the melting point. A melting point for the closely related isomer, 2-Aminobenzoxazole, is in the range of 128-133 °C, providing a useful reference.

Visualizing the Workflow

Recrystallization_Workflow A Crude This compound B Dissolve in Minimal Hot Ethanol A->B C Add Activated Charcoal (Optional) B->C If colored E Slow Cooling to Room Temperature B->E If no solids D Hot Gravity Filtration C->D D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Data Presentation

ParameterRecommended Value/ObservationRationale
Solvent System Ethanol/WaterGood solubility at high temperatures, poor solubility at low temperatures.
Initial Solvent EthanolTo dissolve the compound effectively.
Anti-Solvent WaterTo induce crystallization upon cooling.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals and maximizes yield.
Purity Check Melting Point AnalysisA sharp melting point close to the literature value of a pure sample indicates high purity.

Expertise & Experience: Troubleshooting and Best Practices

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gently boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod can provide a surface for nucleation.

  • Low Recovery: This is often a result of using too much solvent or not cooling the solution sufficiently. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly chilled in an ice bath.

Trustworthiness: A Self-Validating Protocol

The success of this purification protocol is validated by the physical properties of the final product. A significant increase in the melting point and a narrowing of its range after recrystallization are strong indicators of increased purity. Furthermore, the formation of well-defined, homogenous crystals is a qualitative measure of successful purification. For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to confirm the purity of the recrystallized this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. Benzoxazoles are privileged structures in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The successful synthesis of these compounds is often a pivotal step in a drug discovery program.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies based on mechanistic principles and empirical evidence. We will address common failure points in a logical, question-and-answer format to help you diagnose and resolve issues in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low-yield benzoxazole synthesis.

Q1: My reaction yield is disappointingly low. What are the most common culprits I should investigate first?

Low yields in benzoxazole synthesis typically stem from a few key areas.[4] A systematic investigation is the most effective approach:

  • Purity of Starting Materials: This is the most common and often overlooked issue. Impurities in your 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can halt the reaction or promote side product formation.[4][5]

  • Reaction Conditions: The delicate balance of temperature, time, solvent, and catalyst is crucial.[6][7] Non-optimal conditions can lead to a stalled reaction or decomposition.

  • Atmosphere Control: 2-Aminophenols and reaction intermediates can be sensitive to atmospheric oxygen, leading to oxidative side products and polymerization, especially at elevated temperatures. Performing reactions under an inert atmosphere (Nitrogen or Argon) is often essential.[4][8]

  • Incomplete Cyclization: A frequent issue is the formation of a stable intermediate, such as a Schiff base from an aldehyde, that fails to cyclize efficiently.[4][5]

Q2: How can I confidently assess the purity of my starting materials?

Before optimizing any other parameter, you must validate your inputs.

  • Melting Point Analysis: Compare the experimental melting point of your 2-aminophenol and carboxylic acid/aldehyde with the literature value. A significant depression or a broad melting range indicates impurities.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Run the starting material on a TLC plate against a crude sample from a previous reaction to identify its position.

  • Spectroscopic Analysis (¹H NMR): This is the gold standard. Check for unexpected peaks in the NMR spectrum of your starting materials that could correspond to residual solvents or other contaminants.

Q3: My TLC analysis shows unreacted starting material even after the recommended reaction time. What are my next steps?

This indicates an incomplete or stalled reaction.[4] Consider the following actions:

  • Extend Reaction Time: Continue to monitor the reaction at regular intervals by TLC to see if conversion slowly progresses.

  • Increase Temperature: The reaction may have a high activation energy. Gradually increase the temperature in 10-20°C increments, monitoring for product formation and any new side products.[5][6] Some solvent-free methods require temperatures up to 130°C for good conversion.[9]

  • Check Catalyst Activity: If using a catalyst, it may be deactivated by impurities or exposure to air/moisture.[4][5] Ensure it is fresh and handled under appropriate conditions. In some cases, increasing the catalyst loading can drive the reaction to completion.[6]

Q4: I'm seeing multiple spots on my TLC plate, suggesting significant side product formation. How can I improve selectivity?

The formation of multiple byproducts is a common reason for low yields.[8] To enhance selectivity:

  • Adjust Temperature: Often, side reactions have different activation energies than the desired reaction. Lowering the temperature may favor the thermodynamically more stable benzoxazole product.[8]

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways. Screening different solvents is a valuable optimization step.[8][10]

  • Re-evaluate the Catalyst: The choice of catalyst is paramount for selectivity. A milder or more specific catalyst can prevent the formation of undesired products.[4][8] For example, many modern protocols utilize catalysts like Brønsted acidic ionic liquids or samarium triflate to improve yields and reaction times.[11][12]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Stalled Reactions

A stalled reaction, where starting materials are consumed to a certain point and then conversion ceases, is a frustrating problem. This guide provides a logical workflow to diagnose the root cause.

G start Low Yield: Reaction Stalled (TLC shows unreacted starting material) purity Step 1: Verify Starting Material Purity start->purity conditions Step 2: Re-evaluate Reaction Conditions purity->conditions Pure purify_reagents Purify reagents (Recrystallization, Distillation) & Rerun Reaction purity->purify_reagents Impure? temp_time Optimize Temperature & Time - Increase temperature incrementally - Extend reaction duration conditions->temp_time solvent Screen Solvents (See Table 1) conditions->solvent catalyst Step 3: Investigate Catalyst Issues fresh_catalyst Use Fresh/Activated Catalyst & Optimize Loading (e.g., 1-20 mol%) catalyst->fresh_catalyst success Problem Resolved: Achieved High Conversion purify_reagents->success temp_time->catalyst solvent->catalyst fresh_catalyst->success

Causality Analysis:

  • Intermediate Stability: The most common synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or aldehyde.[13] This proceeds via an acylated intermediate or a Schiff base, respectively, followed by an intramolecular cyclization and dehydration.[13][14] If the cyclization step has a high energy barrier, the intermediate can accumulate, stalling the reaction.

    • Solution: Increasing the temperature can provide the necessary energy to overcome this barrier.[6] Alternatively, a stronger acid catalyst (Lewis or Brønsted) can facilitate the ring-closing dehydration step.

  • Reversibility: The initial condensation step can be reversible. The removal of water is critical to drive the reaction forward according to Le Châtelier's principle.

    • Solution: If your reaction setup does not actively remove water (e.g., with a Dean-Stark trap in solvents like toluene), consider switching to conditions that do. Microwave-assisted synthesis is often effective as it can rapidly drive off volatile byproducts like water.[11][13]

Guide 2: Minimizing Side Product Formation

The key to a high yield is often maximizing selectivity. The nature of the side products depends on the synthetic route employed.

Common Side Products & Mitigation Strategies:

  • Uncyclized Schiff Base (from Aldehydes): The Schiff base intermediate may be too stable or sterically hindered to cyclize efficiently.[4][5]

    • Mitigation: Add an oxidizing agent. The final step of this pathway is an oxidation to form the aromatic benzoxazole ring. Inadequate oxidation can lead to an equilibrium that favors the uncyclized intermediate. Using an oxidant or ensuring the reaction is open to air (if appropriate for the specific protocol) can help.[5][15]

  • Polymerization: 2-Aminophenols can be prone to self-condensation or polymerization, especially at high temperatures or in the presence of strong acids, resulting in intractable tars.

    • Mitigation: Control the rate of addition of reagents. Slowly adding the coupling partner or the catalyst can help maintain a low concentration of reactive intermediates. Lowering the reaction temperature can also reduce the rate of polymerization.[4]

  • Over-Acylation/Alkylation: If the starting materials have multiple nucleophilic sites, undesired secondary reactions can occur.

    • Mitigation: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio is standard, but slight adjustments may be necessary based on observation.[4]

G

Guide 3: Preventing Product Loss During Work-up and Purification

A successful reaction can be undermined by a poor purification strategy. Benzoxazoles are generally stable, crystalline solids, but losses can be significant.

  • Issue: Emulsion during Liquid-Liquid Extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion. If the product is in the organic layer, you can also try passing the mixture through a pad of celite.

  • Issue: Product is lost on the silica gel column.

    • Solution 1 (Streaking): Benzoxazoles can sometimes streak on silica gel if the column is not packed well or if the compound has poor solubility in the eluent. Pre-adsorbing the crude material onto a small amount of silica before loading it onto the column can lead to sharper bands.

    • Solution 2 (Solvent Choice): The choice of solvent system for column chromatography is critical. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. A typical gradient might run from 5% to 30% ethyl acetate in hexanes.

  • Issue: Difficulty with Recrystallization.

    • Solution: Finding the right single or binary solvent system is key. Ethanol or mixtures of ethyl acetate/hexanes are often effective. For a successful recrystallization, dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6] Washing the filtered crystals with a small amount of cold solvent helps remove soluble impurities.[6]

Part 3: Data & Protocols

Table 1: Effect of Solvent on Benzoxazole Synthesis

The choice of solvent can dramatically impact reaction efficiency and yield by influencing reactant solubility and the stability of intermediates. A solvent screen is a highly recommended optimization step.[10]

SolventPolarityTypical Boiling Point (°C)Observations & Rationale
Toluene/Xylene Non-polar111 / 140Allows for azeotropic removal of water with a Dean-Stark apparatus, driving the reaction forward. Good for higher temperature reactions.[13]
Dichloromethane (DCM) Moderately Polar40A good general-purpose solvent for reactions at or near room temperature.[12][16]
Ethanol Polar Protic78Often used in "green" synthesis protocols; can participate in H-bonding, potentially stabilizing intermediates.[6]
DMF / DMSO Polar Aprotic153 / 189High boiling points and excellent solubilizing power for a wide range of substrates.[10]
Solvent-Free N/AN/AEnvironmentally friendly and can lead to shorter reaction times, especially with microwave irradiation.[7][9][10] Often requires a catalyst.
Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol allows for the parallel screening of conditions to quickly identify optimal parameters.[10]

  • Preparation: In separate small reaction vials (e.g., microwave vials), add 2-aminophenol (1.0 mmol) and the desired carboxylic acid or aldehyde (1.0 mmol).

  • Catalyst Addition: To each vial, add the chosen catalyst (e.g., 5 mol% of an acid catalyst).

  • Solvent Addition: Add a different solvent (2 mL) to each vial (e.g., Toluene, DCM, Ethanol, DMF). Include one vial with no solvent to test solvent-free conditions.

  • Reaction: Place the vials in a heating block or microwave reactor set to a desired temperature (e.g., 80°C or 120°C).

  • Monitoring: Monitor the reactions every 1-2 hours by taking a small aliquot, diluting it, and spotting it on a TLC plate.

  • Analysis: Compare the TLC plates to determine which condition gives the fastest conversion and the cleanest product profile. The best condition can then be scaled up.

Protocol 2: General Purification by Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent to yield a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for benzoxazole synthesis. This center is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic motif. Benzoxazoles are a cornerstone in drug discovery, and their synthesis, while well-established, is prone to challenges that can impact yield, purity, and scalability.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to rationally troubleshoot and optimize your reactions. We will address the most common issues encountered in the lab, from low yields to complex purification, providing actionable solutions grounded in established chemical literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise during the planning and execution of benzoxazole synthesis.

Q1: My benzoxazole synthesis is resulting in a low yield. What are the most common initial factors to investigate?

Low yields are the most frequent challenge and can stem from multiple sources. A systematic investigation is key.[3][4] The primary areas to scrutinize are:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) are a primary cause of reaction failure or low yields.[3][4]

  • Reaction Conditions: The "classic trio" of temperature, time, and solvent choice must be optimal. Insufficient heat may stall the reaction, while excessive heat can cause degradation.[4][5]

  • Catalyst Activity: If using a catalyst, its activity is paramount. Many catalysts are sensitive to air and moisture or may require activation.[3][6]

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate, such as a Schiff base or an amide, that fails to cyclize efficiently.[3][4][5]

Q2: What is the fundamental reaction mechanism I am trying to optimize?

Most benzoxazole syntheses rely on the condensation of a 2-aminophenol with a carbonyl-containing substrate (like a carboxylic acid, aldehyde, or ester), followed by cyclization and dehydration.[7] The process generally follows these steps:

  • Nucleophilic Attack: The amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the coupling partner.

  • Intermediate Formation: This forms a tetrahedral intermediate which then collapses to form a Schiff base (from an aldehyde) or an O-acyl/N-acyl intermediate (from a carboxylic acid or its derivative).[3][8]

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the imine or amide carbon.

  • Dehydration: Elimination of a water molecule yields the aromatic benzoxazole ring.

Understanding this pathway is crucial, as many problems arise from a bottleneck at one of these stages.

Q3: How do I choose the right catalyst for my specific reaction?

Catalyst selection is substrate-dependent. There is no single "best" catalyst.[6]

  • Brønsted or Lewis Acids: For condensations with aldehydes or carboxylic acids, acids are common. Polyphosphoric acid (PPA) is a classic choice that acts as both a catalyst and a dehydrating agent, though it requires high temperatures.[2][9] Milder options include methanesulfonic acid or reusable solid acid catalysts.[10][11]

  • Metal Catalysts: Copper, palladium, iron, and nickel-based catalysts are often used, particularly in cross-coupling strategies or oxidative cyclizations.[11][12][13] They can offer milder reaction conditions.

  • Green Catalysts: There is growing use of recoverable and reusable catalysts like ionic liquids or solid-supported catalysts (e.g., on silica or magnetic nanoparticles) to improve the environmental footprint of the synthesis.[14][15][16]

Part 2: Detailed Troubleshooting Guide

This section is organized by specific experimental problems. For each issue, we outline the probable causes and provide a logical sequence of solutions to implement.

Problem 1: Reaction is Incomplete or Stalled

You monitor your reaction by TLC or LC-MS and see significant amounts of starting material remaining, even after the recommended reaction time.

Causality: The activation energy for a key step—typically the initial condensation or the final cyclization-dehydration—is not being overcome.[4]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before altering conditions, confirm the purity of your 2-aminophenol and coupling partner. A simple melting point analysis or NMR spectrum can identify gross impurities that may be inhibiting the reaction.[3]

  • Increase Reaction Temperature: This is often the simplest fix. Incrementally increase the temperature by 10-20 °C and continue to monitor. Many solvent-free reactions require temperatures of 130 °C or higher to proceed efficiently.[4][16]

  • Check Catalyst Activity: If using a catalyst, it may be deactivated.[4]

    • Is it old or improperly stored?

    • Does it require pre-activation?

    • Is the reaction truly under an inert atmosphere if the catalyst is air-sensitive?

    • Consider adding a fresh portion of the catalyst.

  • Increase Catalyst Loading: Sometimes, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can dramatically improve conversion rates.[3][5]

  • Change the Solvent: The solvent's polarity and boiling point are critical. If your reaction is sluggish in a non-polar solvent like toluene, switching to a more polar, higher-boiling solvent like DMF or DMAc could be beneficial, provided your substrates are stable at those temperatures.

Problem 2: Significant Side Product Formation

Your crude reaction mixture shows multiple spots on TLC or peaks in the LC-MS, complicating purification and lowering the yield of the desired product.

Causality: Side reactions are competing with the main cyclization pathway. The identity of the byproduct provides a clue to the problem.

Common Side Products & Solutions:

  • Stable Schiff Base Intermediate (from aldehydes): The most common byproduct. The intermediate forms but fails to cyclize.[3][5]

    • Solution: Promote the cyclization step. Increase the reaction temperature or add a stronger acid catalyst.[5] In some cases, an oxidant is required to facilitate the final aromatization step.[17]

  • Polymerization: 2-aminophenol can self-condense or polymerize, especially at very high temperatures or under harsh acidic/basic conditions.[3][4]

    • Solution: Lower the reaction temperature and ensure slow, controlled addition of reagents. Check that the stoichiometry is correct.

  • Over-Acylation/Alkylation: If using highly reactive acylating or alkylating agents, substitution on the benzoxazole ring can occur.[3]

    • Solution: Use milder reagents, control the stoichiometry carefully (use no more than 1.0 equivalent of the acylating/alkylating agent), and run the reaction at a lower temperature.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues in benzoxazole synthesis.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS) CheckPurity->AnalyzeCrude Purity OK Incomplete Problem: Incomplete Reaction AnalyzeCrude->Incomplete SideProducts Problem: Side Products Formed AnalyzeCrude->SideProducts OptimizeCond Optimize Conditions: - Increase Temperature - Check Catalyst - Change Solvent Incomplete->OptimizeCond IsolateIntermediate Isolate & Characterize Major Side Product SideProducts->IsolateIntermediate Success Reaction Optimized OptimizeCond->Success SchiffBase Is it Schiff Base? IsolateIntermediate->SchiffBase Polymer Is it Polymer? IsolateIntermediate->Polymer PromoteCyclization Promote Cyclization: - Stronger Acid/Oxidant - Higher Temperature SchiffBase->PromoteCyclization AdjustStoich Adjust Conditions: - Lower Temperature - Check Stoichiometry Polymer->AdjustStoich PromoteCyclization->Success AdjustStoich->Success

Caption: A decision tree for troubleshooting benzoxazole synthesis.

Part 3: Data & Protocols

Table 1: Comparison of Common Catalytic Systems

This table summarizes various catalytic systems used for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde or carboxylic acid.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & ConsiderationsReferences
Polyphosphoric Acid (PPA) Neat, 150-200 °CStrong dehydrating agent, inexpensive.Harsh conditions, difficult workup, limited substrate scope.[2][9]
Methanesulfonic Acid Toluene/Xylene, RefluxEffective for in-situ acid chloride formation.Corrosive, requires removal after reaction.[10]
Brønsted Acidic Ionic Liquid (BAIL) Solvent-free, 130 °CRecyclable, high-yielding, green.May require high temperatures and long reaction times.[16][18]
Copper (CuI/Cu(II)) Various solvents (DMSO, Dioxane)Milder conditions, broad substrate scope.Potential for metal contamination in the final product.[12][13]
Palladium Complexes Ethanol, 50 °CLow catalyst loading, uses air as oxidant.Catalyst can be expensive.[11]
Nanocatalysts (e.g., nano-ZnO) DMF, 100 °CHigh surface area, reusable, efficient.Can have lower yields, potential for leaching.[11]
Experimental Protocols

The following are representative protocols. Note: These are generalized procedures and must be optimized for your specific substrates.

Protocol 1: BAIL-Catalyzed Synthesis from 2-Aminophenol and Benzaldehyde [16]

This method is advantageous for its solvent-free nature and catalyst recyclability.

  • In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 109 mg), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol, 1 mol%).

  • Stir the reaction mixture vigorously at 130 °C for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).

  • Separate the solid BAIL catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 2-substituted benzoxazole.

Protocol 2: Tf₂O-Promoted Synthesis from a Tertiary Amide [19]

This modern approach uses readily available tertiary amides as the acyl source.

  • To a solution of the tertiary amide (0.55 mmol) in anhydrous dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes to form the activated intermediate.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).

  • Evaporate the solvent and purify the residue by silica gel column chromatography.

Purification Strategies

Product loss during purification is a common source of "low yield".[3]

  • Column Chromatography: This is the most common method. A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[3][5]

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is an excellent method for obtaining highly pure material. Ethanol is often a suitable solvent.[5][20]

  • Trituration/Washing: For crude solids contaminated with soluble impurities, washing with a cold, non-dissolving solvent (like cold ethanol or ether) can effectively remove them.[5]

General Synthesis Pathway Diagram

GeneralSynthesis cluster_reactants Starting Materials Aminophenol 2-Aminophenol Intermediate Intermediate (Schiff Base or Amide) Aminophenol->Intermediate + Catalyst + Heat Carbonyl Aldehyde (RCHO) or Carboxylic Acid (RCOOH) Carbonyl->Intermediate + Catalyst + Heat Product 2-Substituted Benzoxazole Intermediate->Product - H₂O (Cyclization)

Caption: The general pathway for benzoxazole synthesis.

References

Technical Support Center: Synthesis of 1,3-Benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzoxazol-6-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound is a multi-faceted process, typically commencing with a substituted aminophenol, followed by cyclization to form the benzoxazole core, and culminating in the reduction of a nitro group to the desired amine. Each of these stages presents a unique set of challenges, from controlling regioselectivity during nitration to ensuring complete reduction without unintended side reactions. This guide will dissect these critical steps, offering solutions to common problems and explaining the chemical rationale behind our recommendations.

Troubleshooting Guide: A Step-by-Step Approach

Step 1: Synthesis of the Nitro-Substituted Benzoxazole Precursor

A common route to this compound involves the preparation of a 6-nitrobenzoxazole intermediate. This can be achieved either by nitrating a pre-formed benzoxazole or by starting with a nitrated aminophenol.

Q1: My nitration of the benzoxazole precursor is giving me a mixture of isomers and low yield of the desired 6-nitro product. What's going on?

A1: The directing effects of the substituents on the benzoxazole ring heavily influence the position of nitration. The oxygen and nitrogen atoms of the oxazole ring can direct nitration to various positions. To achieve regioselectivity for the 6-position, it's often more effective to start with a precursor that already has the nitro group in the desired location, such as 2-amino-5-nitrophenol.

However, if you must perform nitration on a benzoxazole scaffold, consider the following:

  • Protecting Groups: If your benzoxazole has a reactive group at the 2-position (e.g., an amino group), it's crucial to protect it before nitration to prevent side reactions and to help direct the nitration. For instance, an acetyl group can be used to protect a 2-aminobenzoxazole derivative before nitration to favor the 6-nitro product.[1]

  • Reaction Conditions: Carefully control the reaction temperature, keeping it low (e.g., 0-10°C) during the addition of the nitrating agent (typically a mixture of nitric and sulfuric acid) to minimize the formation of dinitro byproducts and oxidative degradation.[1]

Q2: I'm attempting to synthesize 2-amino-5-nitrophenol as a precursor, but the yields are poor and I have significant byproduct formation.

A2: The synthesis of 2-amino-5-nitrophenol can be challenging. A common method involves the cyclocondensation of o-aminophenol with urea, followed by nitration and hydrolysis.[2]

  • Incomplete Cyclization: Ensure the initial cyclocondensation reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Nitration Issues: As with direct nitration of benzoxazole, controlling the temperature and stoichiometry of the nitrating agents is critical to avoid over-nitration.

  • Hydrolysis Conditions: The final hydrolysis step to open the oxazolone ring must be carefully controlled. Harsh conditions can lead to degradation of the desired product.

Step 2: Reduction of the Nitro Group to Form this compound

The final and often most critical step is the reduction of the 6-nitrobenzoxazole to the corresponding amine. Common methods include catalytic hydrogenation and reduction with metals in acidic media (e.g., SnCl₂/HCl).

Q3: My reduction of 6-nitrobenzoxazole using SnCl₂/HCl is resulting in a messy reaction mixture and difficulty in isolating the pure product.

A3: Reduction with stannous chloride is a classic method but can present workup challenges.[3]

  • Formation of Tin Salts: The primary issue is the formation of tin(IV) oxide/hydroxide precipitates upon basification of the reaction mixture during workup.[3][4] These precipitates can be gelatinous and difficult to filter, often trapping the product and leading to lower isolated yields.

    • Troubleshooting:

      • pH Control: Carefully adjust the pH during workup. Sometimes, keeping the solution acidic and extracting with an organic solvent can be an option if the amine salt is soluble.

      • Filtration Aid: Using a filter aid like Celite® can help in filtering the tin precipitates.

      • Alternative Workup: Some protocols suggest pouring the reaction mixture into a large volume of ice water and neutralizing carefully with a weak base like sodium bicarbonate to minimize the formation of intractable emulsions.[4]

Q4: I'm using catalytic hydrogenation to reduce the nitro group, but the reaction is slow or incomplete, and I'm seeing some unexpected side products.

A4: Catalytic hydrogenation is generally a cleaner method, but it has its own set of potential pitfalls.

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, Pt/C) can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. The catalyst itself may also be old or have reduced activity.

  • Incomplete Reduction: This can be due to insufficient hydrogen pressure, poor stirring, or catalyst deactivation. Ensure a proper setup with adequate agitation to facilitate the three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen).

  • Side Product Formation: In some cases, partially reduced intermediates like nitroso and hydroxylamine species can accumulate. These can then react with each other to form dimeric side products such as azo and azoxy compounds.[5][6]

    • Troubleshooting:

      • Catalyst Choice: The choice of catalyst and solvent can influence the reaction pathway. For example, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[5]

      • Reaction Conditions: Optimizing the temperature and pressure can help drive the reaction to completion and minimize the formation of intermediates.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the synthesis of this compound?

A: The most common side products depend on the synthetic route, but generally include:

  • From Nitration: Regioisomers (e.g., 4-nitro and 7-nitrobenzoxazoles), dinitro products, and oxidation byproducts.

  • From Reduction: Partially reduced intermediates (6-nitroso- and 6-hydroxylamino-benzoxazole) and their condensation products (azo and azoxy dimers).

  • From Cyclization: Incomplete cyclization leading to the persistence of the aminophenol starting material or its acylated/formylated intermediate. Polymerization of the aminophenol under harsh conditions.

Q: How can I best purify the final this compound product?

A: Purification can often be achieved by:

  • Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from an appropriate solvent can yield highly pure material.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and re-extracted into an organic solvent.

Q: Are there any "greener" alternatives for the reduction of the nitro group?

A: Yes, there is a growing interest in developing more environmentally friendly reduction methods.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate) with a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas.

  • Biocatalysis: Research is ongoing into the use of enzymes, such as hydrogenases immobilized on a support, for the chemoselective reduction of nitro groups under mild, aqueous conditions.[7]

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the synthetic process and the formation of common side products, the following diagrams illustrate the key transformations.

Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Reduction o-Aminophenol o-Aminophenol Benzoxazolone Benzoxazolone o-Aminophenol->Benzoxazolone + Urea (Cyclocondensation) 6-Nitrobenzoxazolone 6-Nitrobenzoxazolone Benzoxazolone->6-Nitrobenzoxazolone + HNO3/H2SO4 (Nitration) 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol 6-Nitrobenzoxazolone->2-Amino-5-nitrophenol Hydrolysis 6-Nitrobenzoxazole 6-Nitrobenzoxazole 2-Amino-5-nitrophenol->6-Nitrobenzoxazole + Cyclizing Agent (e.g., Formic Acid) This compound This compound 6-Nitrobenzoxazole->this compound [H] (e.g., SnCl2/HCl or H2/Pd-C)

Caption: A common synthetic route to this compound.

Side_Products 6-Nitrobenzoxazole 6-Nitrobenzoxazole Partially_Reduced 6-Nitrosobenzoxazole 6-Hydroxylaminobenzoxazole 6-Nitrobenzoxazole->Partially_Reduced Incomplete Reduction Desired_Product This compound 6-Nitrobenzoxazole->Desired_Product Complete Reduction Dimeric_Byproducts Azo and Azoxy Compounds Partially_Reduced->Dimeric_Byproducts Condensation

Caption: Formation of side products during the reduction step.

Experimental Protocols

Protocol 1: Reduction of 6-Nitrobenzoxazole using SnCl₂•2H₂O
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitrobenzoxazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂•2H₂O, 3-5 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of ~8.

  • Filter the resulting precipitate (containing tin salts) through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

PrecursorReducing AgentKey ConditionsProductYield (%)Reference
2,4-dinitrophenolSodium SulfidepH 7-9.52-amino-4-nitrophenolHigh--INVALID-LINK--
o-aminophenol/urea-Cyclocondensation, Nitration, Hydrolysis2-amino-5-nitrophenol~73% (overall)--INVALID-LINK--
6-nitrobenzothiazoleSnCl₂/HClReflux6-aminobenzothiazoleVariable--INVALID-LINK--

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and successfully synthesize this valuable compound. Always prioritize safety and consult the primary literature for detailed experimental procedures.

References

how to avoid Schiff base intermediate formation in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Schiff Base Intermediate Formation

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. We will delve into the nuances of benzoxazole synthesis, with a particular focus on strategies to avoid the formation and accumulation of Schiff base intermediates, a common bottleneck in many synthetic protocols. Our aim is to equip you with the knowledge to troubleshoot and optimize your reactions, leading to higher yields and purer products.

Frequently Asked Questions (FAQs)

Q1: What is a Schiff base intermediate in benzoxazole synthesis, and why can it be problematic?

In the widely-used synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, the initial step is the condensation of the primary amine of the 2-aminophenol with the carbonyl group of the aldehyde. This reaction forms a C=N double bond, resulting in an intermediate known as a Schiff base (or azomethine). This intermediate must then undergo an intramolecular cyclization followed by oxidation to yield the final benzoxazole product.

The accumulation of a stable Schiff base intermediate is a frequent cause of low yields in benzoxazole synthesis[1][2]. If the subsequent cyclization and oxidation steps are not efficient, the Schiff base can persist in the reaction mixture as a major component or a significant impurity, complicating purification and reducing the overall efficiency of the synthesis[3][4].

Q2: What reaction conditions typically favor the accumulation of the Schiff base intermediate?

The stability of the Schiff base intermediate and its rate of conversion to the benzoxazole are highly dependent on the reaction conditions. Factors that can lead to the accumulation of the Schiff base include:

  • Insufficient Temperature: The intramolecular cyclization step often requires a certain activation energy. If the reaction temperature is too low, the reaction may stall after the formation of the Schiff base[2].

  • Inefficient Catalyst: Many modern protocols rely on catalysts to promote the cyclization and subsequent oxidation. An inappropriate or inactive catalyst may not effectively facilitate the conversion of the Schiff base[4].

  • Lack of an Effective Oxidant: The final step in the conversion of the cyclized intermediate to the aromatic benzoxazole is an oxidation. In the absence of a suitable oxidizing agent, the reaction can halt before the final product is formed. While atmospheric oxygen can sometimes serve as the oxidant, in many cases, a dedicated oxidizing agent is required for efficient conversion[5].

Q3: Are there synthetic routes to benzoxazoles that completely avoid the Schiff base intermediate?

Yes, several synthetic strategies bypass the formation of a Schiff base intermediate altogether. These methods typically involve the reaction of 2-aminophenol with precursors other than aldehydes.

  • From Carboxylic Acids and Their Derivatives: A robust alternative is the condensation of 2-aminophenol with carboxylic acids, acyl chlorides, or esters[6][7]. In this pathway, the initial step is the acylation of the amino group of the 2-aminophenol to form an o-hydroxyanilide intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to form the benzoxazole ring. This mechanism inherently avoids the formation of a C=N Schiff base bond.

  • From Orthoesters: The reaction of 2-aminophenol with orthoesters is another effective method that does not proceed via a Schiff base intermediate[8][9].

  • From Tertiary Amides: A recently developed method utilizes the activation of tertiary amides with triflic anhydride (Tf₂O) to generate a reactive intermediate that readily reacts with 2-aminophenol to form the benzoxazole, also avoiding a Schiff base pathway[10].

These alternative routes provide excellent options for synthesizing benzoxazoles, especially when the aldehyde-based route proves problematic due to stable Schiff base formation.

Troubleshooting Guide: Stalled Reactions and Side Product Formation

Problem 1: My reaction has stalled. TLC analysis shows the consumption of starting materials but the formation of a major intermediate instead of the desired benzoxazole.

Diagnosis: It is highly likely that your reaction is stalled at the Schiff base intermediate stage.

Confirmation: To confirm the presence of the Schiff base, you can analyze an aliquot of your reaction mixture using spectroscopic methods:

  • ¹H NMR: Look for the characteristic signal of the imine proton (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum.

  • IR Spectroscopy: The formation of the Schiff base will be indicated by the appearance of a C=N stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O band of the starting aldehyde.

  • Mass Spectrometry: The mass spectrum of the reaction mixture should show a peak corresponding to the molecular weight of the expected Schiff base.

Solutions:

  • Increase the Reaction Temperature: As the cyclization step is often the rate-limiting step and requires thermal energy, gradually increasing the reaction temperature while monitoring the progress by TLC can help push the reaction to completion[2].

  • Introduce an Oxidant: If the cyclization has occurred but the final aromatization is sluggish, the addition of an oxidizing agent can be beneficial. A variety of oxidants have been successfully employed for this purpose, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), pyridinium chlorochromate (PCC), manganese(III) acetate, or even elemental sulfur[11][12][13][14]. The choice of oxidant will depend on the specific substrate and reaction conditions.

  • Change or Supplement the Catalyst: If you are using a catalyst, its activity may be insufficient to promote the cyclization. Consider screening different types of catalysts, such as Lewis acids or Brønsted acidic ionic liquids, which have been shown to be effective in promoting this step[1][5].

Troubleshooting Workflow: Overcoming a Stalled Reaction at the Schiff Base Stage

Caption: A stepwise approach to troubleshooting a stalled benzoxazole synthesis.

Alternative Synthetic Protocols to Avoid Schiff Base Formation

For instances where the aldehyde-based route is consistently problematic, the following protocols using alternative precursors are recommended.

Protocol 1: Benzoxazole Synthesis from a Carboxylic Acid via In Situ Acyl Chloride Formation

This method proceeds through an o-hydroxyanilide intermediate, thereby avoiding the Schiff base.

Reaction Scheme:

Step-by-Step Procedure:

  • To a stirred solution of the desired carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture to 100-120°C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot, Metal-Free Benzoxazole Synthesis from a Tertiary Amide

This modern approach offers a mild and efficient route to 2-substituted benzoxazoles.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Comparative Overview of Synthetic Strategies

The choice of synthetic route can significantly impact the outcome of your benzoxazole synthesis. The table below provides a comparative summary of the aldehyde-based route and alternative pathways.

FeatureAldehyde-Based RouteCarboxylic Acid-Based RouteTertiary Amide-Based Route
Key Intermediate Schiff Baseo-HydroxyanilideActivated Amide Complex
Potential Bottleneck Stalled at Schiff baseDehydration of cyclized intermediateIncomplete amide activation
Common Conditions Catalytic acid/base, oxidantStrong acid (e.g., PPA), high temp.Tf₂O, base, mild temp.
Advantages Readily available aldehydesAvoids Schiff base, diverse acidsMild conditions, avoids strong acids
Disadvantages Schiff base stability issuesHarsh conditions, limited functional groupsReagent cost (Tf₂O)

Mechanistic Pathways

Understanding the underlying mechanisms is key to rational troubleshooting and optimization.

Pathway A: The Schiff Base Route (Aldehyde Precursor)

G aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base Condensation aldehyde Aldehyde aldehyde->schiff_base Condensation cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization benzoxazole Benzoxazole cyclized_intermediate->benzoxazole Oxidation

Caption: The classical pathway for benzoxazole synthesis from an aldehyde.

Pathway B: The Amide Route (Carboxylic Acid Precursor)

G aminophenol 2-Aminophenol amide_intermediate o-Hydroxyanilide Intermediate aminophenol->amide_intermediate Acylation carboxylic_acid Carboxylic Acid carboxylic_acid->amide_intermediate Acylation benzoxazole Benzoxazole amide_intermediate->benzoxazole Intramolecular Cyclization & Dehydration

References

Technical Support Center: A-Z Guide to Purifying 1,3-Benzoxazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 1,3-benzoxazol-6-amine derivatives. This guide is designed to provide in-depth, practical solutions to common purification challenges, ensuring the highest purity for your compounds. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during the purification of this compound derivatives.

Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common observation. The impurities in the synthesis of this compound derivatives can typically be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are the initial reactants, such as substituted 2-aminophenols and the cyclizing agent (e.g., carboxylic acids, aldehydes, or their derivatives).[1][2]

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediate species, such as the corresponding amide from the reaction of a 2-aminophenol with a carboxylic acid.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, harsh conditions might lead to the formation of polymeric materials or other undesired heterocyclic structures.[3][4]

  • Isomers: If the starting materials have multiple reactive sites, the formation of structural isomers is possible.

A systematic approach to identifying these spots involves running co-spots with your known starting materials.

Q2: I'm observing significant streaking of my compound on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate, especially for amine-containing compounds like this compound derivatives, is often due to the interaction between the basic amine group and the acidic silica gel stationary phase.[5] This strong interaction can lead to poor separation.

To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) or ammonia in methanol.[5][6] Typically, a concentration of 0.5-2% TEA in your solvent system is a good starting point.

  • Use an Amine-Functionalized Stationary Phase: For particularly problematic separations, consider using an amine-functionalized silica gel for column chromatography.[5] This provides a less acidic environment, reducing the strong interactions that cause streaking.

Q3: My purified product has a persistent color. Is this an impurity?

A3: While a persistent color can indicate an impurity, many benzoxazole derivatives are inherently colored, often appearing as yellow or brownish solids.[1][7] The color is due to the extended conjugated system of the benzoxazole ring.

To determine if the color is from an impurity:

  • Check for Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity.[8]

  • Recrystallize: If the compound is a solid, recrystallization is an excellent method to remove colored impurities.[3][7][8] A successful recrystallization should yield crystals of a consistent color.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex purification challenges, complete with step-by-step protocols and explanations of the underlying principles.

Troubleshooting Guide 1: Inefficient Separation by Column Chromatography

Problem: Poor separation of the desired product from impurities during silica gel column chromatography.

Causality: The choice of solvent system (mobile phase) is critical for achieving good separation. A solvent system with inappropriate polarity will either fail to move your compound off the baseline or move all components with the solvent front, resulting in no separation.[9] The basicity of the amine group can also lead to issues as discussed in the FAQs.[5]

Step-by-Step Protocol for Optimizing Column Chromatography:
  • Scout with TLC: Before running a column, always optimize your solvent system using TLC.[10]

    • Initial Screening: Start with a moderately polar solvent system, such as 30-50% ethyl acetate in hexanes.

    • Adjust Polarity:

      • If the spots remain at the baseline, increase the polarity by adding more ethyl acetate or a small amount of methanol.

      • If the spots run with the solvent front, decrease the polarity by increasing the proportion of hexanes.

    • Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.4 for your desired compound to ensure good separation on the column.[9]

  • Incorporate a Basic Modifier: As mentioned previously, add 0.5-2% triethylamine or a few drops of ammonium hydroxide to your chosen solvent system to prevent streaking and improve peak shape.[6][11]

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

Data Presentation: Common TLC Solvent Systems
Polarity of CompoundRecommended Starting Solvent SystemModifier (if needed)
Low to Medium20-50% Ethyl Acetate in Hexanes0.5-1% Triethylamine
Medium to High80-100% Ethyl Acetate or 1-5% Methanol in Dichloromethane1-2% Triethylamine or 1% Ammonium Hydroxide in Methanol
High5-10% Methanol in Dichloromethane1-2% Ammonium Hydroxide in Methanol

Table 1: Recommended starting solvent systems for TLC analysis of this compound derivatives.

Visualization: Workflow for Column Chromatography Optimization

A workflow for optimizing column chromatography.

Troubleshooting Guide 2: Recrystallization Challenges

Problem: Difficulty in finding a suitable solvent for recrystallization, or the product "oils out" instead of forming crystals.

Causality: Successful recrystallization relies on the principle of differential solubility. The ideal solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the desired compound at room temperature or below, while the impurities remain in solution.[3] "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

Step-by-Step Protocol for Selecting a Recrystallization Solvent:
  • Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, or mixtures with water).[3][8][12]

    • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room temperature solubility. The ideal solvent will dissolve the compound when hot.

    • Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The best solvent will result in the formation of crystals.

  • Addressing "Oiling Out":

    • Lower the Temperature: Ensure the solution is not heated to a temperature above the melting point of your compound.

    • Add a "Poorer" Solvent: If your compound has oiled out, try adding a small amount of a solvent in which your compound is less soluble (a "co-solvent"). For example, if you are using hot ethanol, adding a small amount of water might induce crystallization.

    • Scratch the Glass: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Visualization: Decision Tree for Recrystallization

A decision tree for troubleshooting recrystallization.

Section 3: Purity Assessment

After purification, it is crucial to confirm the purity of your this compound derivative.

Purity Confirmation Techniques:
  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.

  • Melting Point: A sharp and uncorrected melting point that matches literature values suggests high purity.[8] Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[8] The absence of impurity peaks is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single sharp peak indicates a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]

References

Technical Support Center: Navigating the Cyclization Step in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for benzoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the benzoxazole core. The cyclization step, while foundational, is often fraught with challenges that can impact yield, purity, and overall experimental success.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Troubleshooting Guide: Common Cyclization Hurdles

This section addresses specific problems you might encounter during the crucial cyclization stage of benzoxazole synthesis. Each answer delves into the underlying causes and provides actionable, step-by-step protocols to resolve the issue.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields are a frequent and frustrating challenge in benzoxazole synthesis. A systematic approach to troubleshooting is essential for identifying the root cause.[1]

Initial Diagnostic Workflow:

  • Purity of Starting Materials : Begin by rigorously verifying the purity of your starting materials, particularly the 2-aminophenol and its coupling partner (e.g., aldehyde or carboxylic acid).[2] Impurities can significantly interfere with the reaction, leading to a host of side products and diminished yields.[1] It is highly recommended to use high-purity reagents; if necessary, purify your starting materials by recrystallization or distillation.[2]

  • Inert Atmosphere : 2-aminophenols are particularly susceptible to air oxidation, which can result in colored impurities and lower yields.[2] Ensure your reaction is conducted under a consistently inert atmosphere, such as dry nitrogen or argon, especially if your reagents, catalyst, or intermediates are sensitive to air or moisture.[3]

  • Reaction Conditions : Critically re-evaluate your reaction parameters. Factors such as solvent, temperature, reaction time, and the choice of catalyst are pivotal for a successful cyclization.[2]

Troubleshooting Low Yields: A Deeper Dive

dot graph TD { A[Low Yield Observed] --> B{Purity of Starting Materials Verified?}; B -- No --> C[Purify 2-aminophenol and coupling partner]; B -- Yes --> D{Reaction under Inert Atmosphere?}; D -- No --> E[Implement N₂ or Ar blanket]; D -- Yes --> F{Reaction Conditions Optimal?}; F -- No --> G[Systematically vary Temperature, Solvent, Catalyst, Time]; F -- Yes --> H{Catalyst Issues?}; H -- No --> I[Consider alternative synthetic route]; H -- Yes --> J[Screen different catalysts or increase loading]; subgraph "Key Optimization Areas" G; J; end } caption: "A logical workflow for troubleshooting low yields in benzoxazole synthesis."

Q2: My reaction seems to have stalled and is not proceeding to completion. What steps can I take to drive it forward?

A stalled reaction, where starting materials persist even after the expected reaction time, can often be rectified by adjusting the reaction conditions.[3]

Potential Causes and Solutions:

  • Insufficient Temperature : The reaction may lack the necessary activation energy to proceed to completion.[2] Consider a stepwise increase in temperature while carefully monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[4]

  • Catalyst Deactivation or Insufficiency : The catalyst may have lost its activity or be present in an insufficient amount.[1] For recyclable catalysts, deactivation is a common issue.[2] Try adding a fresh portion of the catalyst to see if the reaction restarts.[3] Also, verify that the catalyst is fresh and has been stored under appropriate conditions.[1] Sometimes, a modest increase in catalyst loading can significantly improve conversion.[1]

  • Incorrect Stoichiometry : Double-check the molar ratios of your reactants.[1] Occasionally, using a slight excess of one reactant can help drive the reaction to completion.[2]

Q3: I'm observing significant side product formation, which is complicating purification. What are the likely culprits and how can I minimize them?

The formation of side products not only reduces the yield of your desired benzoxazole but also introduces challenges in purification.[1]

Common Side Products and Mitigation Strategies:

  • Incomplete Cyclization (Schiff Base Intermediate) : In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and fail to cyclize efficiently.[1][5] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time. The addition of a suitable oxidant may also be necessary.[6][7]

  • Dimerization/Polymerization : 2-aminophenol can undergo self-condensation or polymerization, particularly at high temperatures or under highly acidic or basic conditions.[2] To minimize this, carefully control the reaction temperature and stoichiometry.[1]

  • Over-alkylation/acylation : In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

Simplified Reaction Pathway and Potential Side Reactions

Frequently Asked Questions (FAQs)

This section provides answers to broader questions that researchers often have when embarking on benzoxazole synthesis.

Q4: How do I choose the right catalyst for my benzoxazole synthesis, and could an inappropriate catalyst be the cause of my low yield?

The choice of catalyst is critical and highly dependent on your specific synthetic route.[8] An inappropriate or inefficient catalyst is a very common reason for low yields.[3]

  • For Condensation with Aldehydes : Brønsted or Lewis acids are commonly employed.[3]

  • Modern Catalytic Systems : A wide range of catalysts have been shown to be effective, including:

    • Metal catalysts (e.g., copper and palladium-based systems)[9][10]

    • Nanocatalysts[11]

    • Ionic liquids[4]

  • Substrate Compatibility : The electronic nature of your substrates is a key consideration. Electron-rich or electron-neutral substrates may proceed under milder conditions, whereas electron-deficient substrates often necessitate stronger acids or higher temperatures to facilitate cyclization.[2][4]

Table 1: Comparison of Catalytic Systems for 2-Aryl Benzoxazole Synthesis

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid GelBenzaldehyde, 2-aminophenolSolvent-free130598[4]
Copper(I) Iodideo-halobenzanilidesWaterVariesVariesHigh[9]
Triflic Acid (TfOH)2-(2-nitrophenyl)acetonitrilesSolvent-freeRoom TempInstant34-97[12]
Q5: What are the most common synthetic methods for preparing benzoxazoles from o-aminophenol?

The synthesis of the benzoxazole ring system from o-aminophenol typically involves condensation with a one-carbon electrophile, followed by cyclization.[7]

  • From Carboxylic Acids : This is a classic method, often requiring high temperatures and a dehydrating agent like polyphosphoric acid (PPA).[5][7]

  • From Aldehydes : This route proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[7] A variety of oxidizing agents can be used.[7]

  • From Acyl Chlorides : Acyl chlorides are highly reactive and allow the reaction to proceed under milder conditions, often at room temperature or with gentle heating.[7] The initial step is the acylation of the amino group of o-aminophenol to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[7]

Q6: My target benzoxazole seems to be lost during the purification step. What are some effective purification strategies?

Significant product loss can occur during purification.[1] Here are some tips for efficiently purifying benzoxazoles:

  • Column Chromatography : This is a widely used and effective method.[1] The choice of solvent system (e.g., hexane and ethyl acetate) is crucial for achieving good separation.[6]

  • Recrystallization : If your crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Washing : In some cases, the crude product can be purified by washing with a cold solvent, such as ethanol, to remove soluble impurities.[6]

Experimental Protocol: General Procedure for Column Chromatography Purification

  • Prepare the Column : Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column : Begin eluting the column with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions : Collect the eluent in a series of fractions.

  • Analyze Fractions : Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazole.

References

Technical Support Center: Column Chromatography for Benzoxazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzoxazoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your own laboratory work.

Foundational Principles: Why Column Chromatography for Benzoxazoles?

Benzoxazoles are a vital class of heterocyclic compounds with a wide range of biological activities.[1][2] Their synthesis often results in a mixture containing the desired product, unreacted starting materials, and various side products.[3][4] Column chromatography is a powerful and widely used technique for the purification of these compounds due to its ability to separate molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3]

The success of your purification hinges on the polarity differences between your target benzoxazole and the impurities. Silica gel is the most common stationary phase for benzoxazole purification, as its polar nature allows for effective separation of compounds with varying polarities.[3][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of benzoxazoles, presented in a question-and-answer format.

Q1: I'm seeing poor separation of my benzoxazole from an impurity on the TLC plate, and this is translating to my column. What should I do?

A1: This is a classic challenge. Poor separation, or co-elution, occurs when your target compound and an impurity have very similar polarities.[3] Here’s a systematic approach to resolving this:

  • Re-evaluate Your Solvent System: The choice of eluent is critical.[4] If your spots are too close together, you need to alter the mobile phase to exploit subtle differences in polarity.

    • Tweak the Ratio: If you're using a common mixture like ethyl acetate/hexane, try making small, incremental changes to the ratio.[4][6] For example, if you're using 20% ethyl acetate in hexane, try 18% or 22%.

    • Change the Solvents: If tweaking the ratio doesn't work, you may need to change one or both components of your solvent system. For instance, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation. Refer to the elutropic series to make an informed choice of a solvent with a different polarity.[6]

    • Consider a Ternary System: Sometimes, adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can dramatically improve separation.

  • Check for Compound Stability: Benzoxazoles can sometimes degrade on silica gel, leading to streaking or the appearance of new spots during chromatography.[5] You can test for this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5] If instability is an issue, you might consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5]

Q2: My benzoxazole is not eluting from the column, or is eluting very slowly.

A2: This frustrating situation usually points to one of two things: your solvent system is not polar enough, or your compound has very low solubility in the chosen eluent.

  • Increase the Polarity of the Mobile Phase: If your compound is stuck at the top of the column, the eluent doesn't have sufficient strength to move it. Gradually increase the proportion of the more polar solvent in your mobile phase.[5] For example, if you started with 10% ethyl acetate in hexane, you might move to 20%, then 30%, and so on.

  • Solubility Issues: Benzoxazoles can sometimes have poor solubility in common chromatography solvents.[7][8] If your compound is precipitating on the column, you may need to switch to a solvent system in which it is more soluble.[7] This might involve using a stronger solvent like dichloromethane or even a small percentage of methanol.

Q3: My purified fractions are still showing multiple spots on the TLC. What went wrong?

A3: This can be disheartening, but it's a solvable problem. Here are the most likely causes:

  • Overloading the Column: Loading too much crude material onto the column is a common mistake.[9] An overloaded column will lead to broad, overlapping bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and, consequently, poor separation. Ensure your silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Fractions Collected are Too Large: If you collect large fractions, you may be combining fractions that contain both your product and an impurity. Try collecting smaller fractions to better resolve the separation.

Frequently Asked Questions (FAQs)

Q: How do I choose the initial solvent system for my benzoxazole purification?

A: The best practice is to first perform a thorough analysis using Thin Layer Chromatography (TLC).[6][10] Test a variety of solvent systems with different polarities.[6] A good starting point for many benzoxazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4] Aim for a solvent system that gives your target benzoxazole an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

Q: What is a typical solvent system for purifying benzoxazoles?

A: While the optimal system depends on the specific benzoxazole derivative, several common systems are reported in the literature:

  • Ethyl acetate/Petroleum ether[3]

  • Acetone/Petroleum ether[11][12]

  • Dichloromethane/Methanol[13][14]

  • Hexane/Ethyl acetate[4]

Q: Can I reuse my column?

A: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from a previous run can contaminate your current purification. For routine purifications where the impurities are well-separated from the product, it may be acceptable, but for final purification steps in drug development, a fresh column is always advisable.

Q: My benzoxazole is a solid. How should I load it onto the column?

A: You have two main options for loading a solid sample:

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method often provides better separation for less soluble compounds.

  • Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase you will be using to run the column. Carefully pipette this solution onto the top of the column. This method is quicker but can lead to band broadening if too much solvent is used.

Experimental Protocol: A General Guide to Benzoxazole Purification

This protocol outlines a standard procedure for the purification of a benzoxazole derivative using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 40-63 µm particle size).
  • Add your chosen non-polar solvent (e.g., hexane) to the silica gel to create a slurry. Stir gently to remove any air bubbles.

2. Packing the Column:

  • Ensure the stopcock of your column is closed and place a small plug of cotton or glass wool at the bottom.
  • Add a small layer of sand.
  • Pour the silica gel slurry into the column. Use a funnel to avoid spilling.
  • Gently tap the side of the column to ensure the silica gel packs down evenly.
  • Once the silica gel has settled, add another layer of sand on top.
  • Open the stopcock and allow the solvent to drain until it is just level with the top of the sand. Never let the column run dry.

3. Loading the Sample:

  • Load your sample using either the dry or wet loading method as described in the FAQs.

4. Elution and Fraction Collection:

  • Carefully add your chosen mobile phase to the top of the column.
  • Open the stopcock and begin collecting fractions in test tubes or vials.
  • Maintain a constant level of solvent at the top of the column to avoid disturbing the packed bed.

5. Monitoring the Separation:

  • Monitor the elution of your compounds by spotting the collected fractions onto TLC plates.
  • Visualize the spots under a UV lamp.[10]

6. Combining and Concentrating Fractions:

  • Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to obtain your purified benzoxazole.

7. Characterization:

  • Confirm the identity and purity of your final product using analytical techniques such as NMR, IR, and Mass Spectrometry.[1][11]

Visualization of Workflows

Solvent System Selection Workflow

Solvent_Selection cluster_TLC TLC Analysis cluster_Decision Decision Making cluster_Action Action TLC_Start Dissolve crude in volatile solvent TLC_Spot Spot on TLC plate TLC_Start->TLC_Spot TLC_Elute Elute with test solvent system (e.g., 20% EtOAc/Hexane) TLC_Spot->TLC_Elute TLC_Visualize Visualize under UV light TLC_Elute->TLC_Visualize Decision Analyze Rf value TLC_Visualize->Decision Good_Rf Rf ≈ 0.25-0.35 Proceed to column Decision->Good_Rf Good Separation High_Rf Rf > 0.35 Decrease polarity of eluent Decision->High_Rf Too High Low_Rf Rf < 0.25 Increase polarity of eluent Decision->Low_Rf Too Low Poor_Sep Spots not separated Change solvent system Decision->Poor_Sep Poor Separation High_Rf->TLC_Elute Iterate Low_Rf->TLC_Elute Iterate Poor_Sep->TLC_Elute Iterate

Caption: A workflow for selecting an appropriate solvent system.

Troubleshooting Flowchart for Poor Separation

Troubleshooting Start Poor separation in column fractions Check_TLC Re-evaluate initial TLC. Was separation clear? Start->Check_TLC Check_Loading Was the column overloaded? Check_TLC->Check_Loading No Optimize_Solvent Optimize solvent system via TLC Check_TLC->Optimize_Solvent Yes Check_Packing Was the column packed evenly? Check_Loading->Check_Packing No Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Check_Fractions Were fractions too large? Check_Packing->Check_Fractions No Repack_Column Repack column carefully Check_Packing->Repack_Column Yes Collect_Smaller Collect smaller fractions Check_Fractions->Collect_Smaller Yes End Improved Separation Check_Fractions->End No Optimize_Solvent->End Reduce_Load->End Repack_Column->End Collect_Smaller->End

References

Validation & Comparative

In Vitro Validation of 1,3-Benzoxazol-6-amine Bioactivity: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the initial identification of a bioactive small molecule is merely the first step in a long and rigorous journey. The subsequent validation of this activity is critical for establishing its therapeutic potential and mechanism of action. This guide provides an in-depth technical framework for the in vitro validation of 1,3-Benzoxazol-6-amine , a heterocyclic compound with a structural motif common to many biologically active agents. Drawing from established principles of enzyme kinetics and pharmacology, we will focus on a plausible and compelling bioactivity for this class of molecules: the inhibition of Monoamine Oxidase (MAO) enzymes.

This guide is structured to be a self-validating system. We will not only detail the "how" but also the "why" behind each experimental choice, comparing the performance of this compound against well-characterized inhibitors. This comparative approach is essential for contextualizing its potency and selectivity, thereby providing a robust foundation for further development.

The Scientific Rationale: Why Monoamine Oxidase?

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of MAO activity is implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1] Consequently, MAO inhibitors have been a cornerstone of neuropharmacology for decades.

Benzoxazole and its derivatives have been explored as potential inhibitors of various enzymes, including MAO. The heterocyclic nature of the benzoxazole scaffold allows for diverse interactions with biological targets.[3] The 6-amine substitution on the 1,3-benzoxazole core provides a key functional group that can participate in hydrogen bonding and other interactions within an enzyme's active site, making MAO inhibition a scientifically sound hypothesis to test for this molecule.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the bioactivity of this compound, it is imperative to compare it against established standards with known potencies and selectivities for the two MAO isoforms, MAO-A and MAO-B.

  • Clorgyline: An irreversible and highly selective inhibitor of MAO-A.[4][5][6][7] It serves as the gold standard for identifying MAO-A specific activity.

  • Selegiline (L-deprenyl): An irreversible inhibitor with a strong preference for MAO-B, particularly at lower concentrations.[8][9] It is a clinically used drug for Parkinson's disease and will be our benchmark for MAO-B selectivity.

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA).[3][10][11][12][13][14][15] Including a reversible inhibitor provides a different mechanistic comparison to the irreversible binders, Clorgyline and Selegiline.

Chemical Structures of Test Compound and Comparators:

CompoundStructure
This compound this compound [Source: PubChem CID 12352116]
Clorgyline Clorgyline [Source: PubChem CID 4380]
Selegiline Selegiline [Source: PubChem CID 26757]
Moclobemide Moclobemide [Source: PubChem CID 4235]

The Catalytic Landscape: MAO Mechanism of Action

Understanding the mechanism of MAO is fundamental to interpreting inhibition data. The catalytic cycle involves two main half-reactions: a reductive phase where the amine substrate is oxidized to an imine, and an oxidative phase where the reduced FAD cofactor is reoxidized by molecular oxygen, producing hydrogen peroxide.[1][2][16][17][18]

MAO_Catalytic_Cycle MAO_FAD_ox MAO (FAD_ox) Substrate_Complex MAO-Substrate Complex MAO_FAD_ox->Substrate_Complex Substrate Binding MAO_FAD_red_Imine MAO (FAD_red)-Imine Complex Substrate_Complex->MAO_FAD_red_Imine Reductive Half-Reaction (α-C-H bond cleavage) MAO_FAD_red MAO (FAD_red) MAO_FAD_red_Imine->MAO_FAD_red Imine Release Imine R-CH=NH MAO_FAD_red_Imine->Imine MAO_FAD_red->MAO_FAD_ox Oxidative Half-Reaction H2O2 H₂O₂ MAO_FAD_red->H2O2 Amine R-CH₂-NH₂ Amine->Substrate_Complex Aldehyde R-CHO + NH₃ Imine->Aldehyde Hydrolysis O2 O₂ O2->MAO_FAD_red H2O H₂O H2O->Imine MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Test Compounds, Controls, and MAO Enzymes Plate Aliquot Samples and Controls into 96-well plate Reagents->Plate Preincubation Pre-incubate MAO enzymes with inhibitors Plate->Preincubation Initiation Initiate reaction by adding Substrate Working Solution (p-Tyramine, HRP, Probe) Preincubation->Initiation Incubation Incubate at RT, protected from light Initiation->Incubation Measurement Measure fluorescence (Ex/Em = 530/585 nm) Incubation->Measurement Analysis Calculate % Inhibition and determine IC₅₀ values Measurement->Analysis

References

A Comparative Guide to the Biological Activities of Benzoxazole and Benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, benzoxazole and benzisoxazole represent two isomeric heterocyclic scaffolds of profound significance.[1] Their structures, each featuring a benzene ring fused to a five-membered heterocyclic ring containing nitrogen and oxygen, bestow upon them a privileged status in drug discovery. While structurally similar, the positional difference of the nitrogen atom in the oxazole versus the isoxazole ring leads to distinct electronic properties, which in turn gives rise to a diverse and often differential pharmacological profile.[1]

This guide offers an in-depth, objective comparison of the biological activities of benzoxazole and benzisoxazole derivatives. Drawing upon experimental data, we will explore their comparative efficacy in key therapeutic areas, delve into their mechanisms of action, and provide standardized protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these versatile scaffolds.

At a Glance: Benzoxazole vs. Benzisoxazole

FeatureBenzoxazoleBenzisoxazole
Core Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatoryAnticancer, Antimicrobial, Anti-inflammatory, Antipsychotic, Anticonvulsant
Primary Mechanisms of Action Diverse; includes inhibition of tyrosine kinases (e.g., VEGFR-2), and modulation of apoptotic pathways.[1]Varied; includes antagonism of dopamine D2 and serotonin 5-HT2A receptors, and inhibition of various enzymes.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[1] However, their potency and spectrum of activity are highly dependent on the substitution patterns on the bicyclic core and the specific cancer cell line being targeted.[1]

Benzoxazole Derivatives in Oncology

Benzoxazole-containing compounds have emerged as potent inhibitors of various cancer cell lines, including those of the breast (MCF-7), lung (A549), and colon (HT-29).[1] A significant mechanism of action for several benzoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[2][3][4][5] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[5] Some benzoxazole derivatives also induce apoptosis, or programmed cell death, in cancer cells.[3][4]

Benzisoxazole Derivatives in Oncology

Benzisoxazole derivatives also constitute a promising class of anticancer compounds.[1][6] Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for the survival and proliferation of cancer cells.[1] For instance, certain 1,2,3-triazoles tethered to a benzisoxazole scaffold have shown potent antiproliferative effects against acute myeloid leukemia (AML) cells by inhibiting histone deacetylases (HDACs).[6]

Comparative Anticancer Activity Data

While direct, side-by-side comparative studies of isomeric pairs are limited, the available data suggest that subtle structural changes can lead to significant differences in anticancer potency and selectivity.[1]

Compound TypeDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzoxazole Benzoxazole-1,3,4-Oxadiazole HybridA549 (Lung)0.13 ± 0.014[5]
MCF-7 (Breast)0.10 ± 0.013[5]
HT-29 (Colon)0.22 ± 0.017[5]
Benzoxazole 2-ArylbenzoxazoleNCI-H460 (NSCLC)0.4[5]
Benzisoxazole 1,2,3-Triazole-Benzisoxazole HybridMV4-11 (AML)2[6]
Benzisoxazole Phosphorodiamidate Prodrug(Cytotoxicity)241[6]

Note: IC50 values are highly dependent on the specific derivative and experimental conditions and should be compared with caution.

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the distinct anticancer mechanisms of action for representative benzoxazole and benzisoxazole derivatives.

cluster_benzoxazole Benzoxazole Derivative Action Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibition Apoptosis Apoptosis Benzoxazole->Apoptosis Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks signaling TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibition Apoptosis->TumorGrowth Inhibition

Caption: Anticancer mechanism of benzoxazole derivatives via VEGFR-2 inhibition.

cluster_benzisoxazole Benzisoxazole Derivative Action Benzisoxazole Benzisoxazole Derivative HDAC HDAC Benzisoxazole->HDAC Inhibition Histone Histone Acetylation HDAC->Histone Blocks deacetylation Gene Tumor Suppressor Gene Expression Histone->Gene Activation CellCycle Cell Cycle Arrest & Apoptosis Gene->CellCycle Induction

Caption: Anticancer mechanism of benzisoxazole derivatives via HDAC inhibition.

Antimicrobial Activity: A Broad Spectrum of Defense

Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a range of bacteria and fungi.[1]

Benzoxazole's Antimicrobial Profile

Numerous studies have reported the synthesis of benzoxazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The antimicrobial efficacy is often influenced by the nature of substituents at the 2 and 5-positions of the benzoxazole ring.

Benzisoxazole's Antimicrobial Profile

Benzisoxazole derivatives have also demonstrated a broad spectrum of antimicrobial activity.[6][8][9] Notably, certain benzisoxazole analogs have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] The presence of electron-withdrawing groups, such as chloro and bromo functionalities, has been shown to enhance the antimicrobial activity of some benzisoxazole derivatives.[6]

Comparative Antimicrobial Activity Data
Compound TypeDerivative ExampleMicroorganismMIC (µg/mL)Reference
Benzoxazole Amide DerivativeS. aureus31.25[10]
Benzoxazole Amide DerivativeE. coli-
Benzisoxazole -M. tuberculosis H37Rv3.12[6]
Benzisoxazole -S. aureus>1 (less active)[6]
Benzisoxazole -S. typhimurium1 (high activity)[6]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific compound and testing methodology.

Anti-inflammatory and Neuropsychiatric Activities: Targeting Complex Pathways

Beyond their anticancer and antimicrobial properties, both scaffolds exhibit activity in other important therapeutic areas, with benzisoxazole derivatives being particularly prominent in the realm of neuropsychiatric disorders.

Anti-inflammatory Potential

Both benzoxazole and benzisoxazole derivatives have shown promise as anti-inflammatory agents.[1] Certain benzoxazolone derivatives have demonstrated significant inhibitory activity against interleukin-6 (IL-6), a key pro-inflammatory cytokine, with IC50 values in the low micromolar range.[11] Similarly, some benzisoxazole derivatives bearing an electron-withdrawing nitro group have exhibited good anti-inflammatory activity.[6]

Benzisoxazole in Neuropsychiatry

A distinguishing feature of the benzisoxazole scaffold is its successful application in the development of atypical antipsychotic drugs.[12] Marketed drugs such as Risperidone and Paliperidone are based on a 3-(piperidin-4-yl)-1,2-benzisoxazole core. Their therapeutic effect is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[13][14][15][16][17] This dual-receptor antagonism is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to older antipsychotics.[17]

cluster_antipsychotic Benzisoxazole Antipsychotic Action Benzisoxazole Benzisoxazole Derivative (e.g., Risperidone) D2R Dopamine D2 Receptors Benzisoxazole->D2R Antagonism HT2AR Serotonin 5-HT2A Receptors Benzisoxazole->HT2AR Antagonism Dopamine Dopamine Signaling D2R->Dopamine Serotonin Serotonin Signaling HT2AR->Serotonin Psychosis Psychotic Symptoms Dopamine->Psychosis Modulation Serotonin->Psychosis Modulation

References

The Benzoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms provide a unique framework for designing molecules with diverse pharmacological activities. This guide offers a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives across key therapeutic areas: anticancer, antimicrobial, anti-inflammatory, and antiviral research. We will delve into the critical structural modifications that govern biological efficacy, supported by quantitative experimental data and detailed protocols to empower researchers in their drug development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis, as well as by inducing apoptosis.[1][2]

Key SAR Insights for Anticancer Activity

The anticancer potency of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on both the benzoxazole core and the appended moieties.

  • Substitution at the 2-position: This is a critical determinant of activity. Attaching substituted phenyl rings at this position is a common and effective strategy.

    • Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the 2-phenyl ring often enhance cytotoxic activity.[3] For instance, a 2-(4-fluorophenyl) substituent has shown increased cytotoxicity in several cancer cell lines.[1]

    • Electron-donating groups (e.g., -OCH₃) can also contribute to potency, with di- and tri-methoxy substitutions on the phenyl ring improving anticancer activity.[4]

  • Substitution at the 5-position: This position is crucial for modulating the molecule's properties and activity.

    • Halogen atoms (e.g., -Cl, -Br) at the 5-position can lead to enhanced antiproliferative effects.

    • The introduction of amide or sulfonamide groups at this position has been shown to be a successful strategy for developing potent anticancer agents.

  • Substitution at the 7-position: While less explored, modifications at this position can also impact activity. For example, 2-amino-aryl-7-aryl-benzoxazoles have exhibited prominent cytotoxic effects against human lung cancer cells (A549).

Comparative Performance of Anticancer Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID2-Position Substituent5-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 4-FluorophenylHMCF-7 (Breast)12[5]
1b 4-ChlorophenylHMCF-7 (Breast)15.2[6]
1c 3,4,5-TrimethoxyphenylHHCT116 (Colon)24.5[4]
2a 2,6-DimethylphenylHMCF-7 (Breast)5.8[7]
2b 2-MethoxyphenylHHepG2 (Liver)3.95[7]
3a ThiopheneHHBL-1 (Lymphoma)Potent Inhibition[3]

Analysis: The data highlights that substitutions on the 2-phenyl ring significantly impact anticancer activity. For example, the presence of a 2-methoxyphenyl group (Compound 2b) leads to a lower IC₅₀ value against HepG2 cells compared to other substitutions. The trimethoxyphenyl substituent (Compound 1c) also demonstrates notable activity against colon cancer cells.[4][7]

Signaling Pathways and Experimental Protocols

A primary mechanism of action for many anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize. Some derivatives also target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][9][10]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of VEGFR-2 by benzoxazole derivatives blocks downstream signaling.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test benzoxazole derivative in DMSO.

    • Dilute recombinant human VEGFR-2 kinase domain in kinase buffer.

    • Prepare a solution of a specific VEGFR-2 substrate and ATP.

  • Assay Procedure:

    • Add the kinase buffer, VEGFR-2 enzyme, and serially diluted test compound to a microplate.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™).

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][11] Their structural similarity to purine bases may facilitate their interaction with microbial macromolecules.

Key SAR Insights for Antimicrobial Activity

The antimicrobial efficacy of benzoxazoles is highly dependent on the substituents at the 2- and 5-positions.

  • Substitution at the 2-position:

    • Aromatic and heteroaromatic rings at this position are generally favorable for activity.

    • The presence of a 2-phenyl group is a common feature in active compounds.

    • N-phenyl-1,3-benzoxazol-2-amine derivatives have also shown potent antimicrobial effects.[11]

  • Substitution at the 5-position:

    • Electron-withdrawing groups at this position can enhance activity.

    • The introduction of amide side chains at the 5-position has yielded promising results.

Comparative Performance of Antimicrobial Benzoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID2-Position Substituent5-Position SubstituentMicroorganismMIC (µg/mL)Reference
4a PhenylHydrazideCandida albicans0.34 x 10⁻³ µM[4]
4b PhenylHBacillus subtilis1.14 x 10⁻³ µM[4]
4c PhenylHEscherichia coli1.40 x 10⁻³ µM[4]
5a 2-ArylureidoHGram-positive bacteria-[12]

Analysis: The data indicates that even subtle changes to the benzoxazole scaffold can significantly alter antimicrobial activity and spectrum. Compound 4a , with a hydrazide group at the 5-position, is particularly effective against the fungus Candida albicans.[4]

Molecular Targets and Experimental Protocols

A key molecular target for antibacterial benzoxazoles is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective toxicity.[11][13][14]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Plate 96-well Microtiter Plate (Broth + Inoculum + Compound) Inoculum->Plate Compound Serial Dilutions of Benzoxazole Derivative Compound->Plate Incubation Incubate at 37°C for 24 hours Plate->Incubation Visual Visual Inspection for Turbidity (Growth) Incubation->Visual MIC Determine Minimum Inhibitory Concentration (MIC) Visual->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

  • Preparation:

    • Prepare serial dilutions of the benzoxazole compound in a 96-well microtiter plate containing sterile nutrient broth.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Benzoxazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[15][16] Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Key SAR Insights for Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazoles are often linked to specific substitutions that promote selective binding to the COX-2 enzyme.

  • Substitution at the 2-position: Di-substituted phenyl rings at this position have been shown to be crucial for COX-2 inhibitory activity.

  • Substitution at the 5-position: The presence of a carboxylate or related functional group at this position can enhance anti-inflammatory effects.

Comparative Performance of Anti-inflammatory Benzoxazole Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of selected benzoxazole derivatives.

Compound ID2-Position Substituent5-Position SubstituentCOX-2 IC₅₀ (µM)Reference
6a N-(3,4-dimethoxyphenyl)H0.04[15]
6b PhenylsulfonamidoMethyl carboxylate25.8 (µg/ml)[16]
6c BenzamidoMethyl carboxylate30.7 (µg/ml)[16]
7a AminoMethyl carboxylate Tosylate11.5 (µg/ml)[16]

Analysis: Compound 6a demonstrates exceptional COX-2 inhibitory potency with a very low IC₅₀ value.[15] The data for compounds 6b , 6c , and 7a also indicate that various substitutions at the 2- and 5-positions can confer moderate to good COX-2 inhibition.[16]

Molecular Targets and Experimental Protocols

The primary molecular target for the anti-inflammatory action of many benzoxazoles is COX-2 . By inhibiting this enzyme, they block the production of prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 Inhibits

Caption: Benzoxazole derivatives can inhibit the COX-2 enzyme, reducing inflammation.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Preparation:

    • Use adult male Wistar rats, fasted overnight before the experiment.

    • Divide the rats into groups: vehicle control, positive control (e.g., Diclofenac Sodium), and test groups receiving different doses of the benzoxazole derivative.

  • Compound Administration:

    • Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antiviral Activity: A Nascent but Promising Frontier

The exploration of benzoxazole derivatives as antiviral agents is a more recent development, but initial studies have shown encouraging results against various viruses, including influenza.[17][18]

Key SAR Insights for Antiviral Activity

The structural requirements for antiviral activity are still being elucidated, but some initial trends have been observed.

  • Substitution at the 2-position: The nature of the substituent at this position appears to be critical for interacting with viral proteins.

  • Molecular Hybridization: Combining the benzoxazole scaffold with other pharmacophores, such as flavonols, has yielded derivatives with potent antiviral activity against tobacco mosaic virus (TMV).

Comparative Performance of Antiviral Benzoxazole Derivatives

The following table summarizes the antiviral activity of selected benzoxazole derivatives.

Compound IDVirusAssayActivityReference
8a Influenza A (H1N1)Plaque ReductionIC₅₀ in µM range[17]
9a Tobacco Mosaic Virus (TMV)In vivoCurative EC₅₀ = 127.6 µg/mL[19]
9b Coxsackievirus B5Antiviral ScreenEC₅₀ = 6-18.5 µM[20]

Analysis: These findings, though preliminary, suggest that the benzoxazole scaffold can be a valuable template for the design of novel antiviral agents. The potent activity of compound 9a against TMV highlights the potential of molecular hybridization strategies.[19]

Molecular Targets and Experimental Protocols

The molecular targets for antiviral benzoxazoles are virus-specific. For influenza virus, neuraminidase is a key target. This enzyme is crucial for the release of new virus particles from infected cells.[21]

Neuraminidase_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Influenza Neuraminidase Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Fluorogenic Substrate (e.g., MUNANA) Substrate->Reaction Inhibitor Benzoxazole Derivative Inhibitor->Reaction Measurement Measure Fluorescence of Cleaved Product Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Reagent Preparation:

    • Prepare serial dilutions of the benzoxazole test compound.

    • Dilute the influenza virus containing neuraminidase in assay buffer.

    • Prepare a solution of the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Assay Procedure:

    • In a 96-well plate, add the diluted virus and the test compound at various concentrations.

    • Incubate at room temperature for 45 minutes.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence microplate reader.

    • Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.[22]

Conclusion

The benzoxazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of benzoxazole derivatives in anticancer, antimicrobial, anti-inflammatory, and antiviral research. A thorough understanding of the influence of substituents at key positions, combined with robust experimental evaluation using the detailed protocols provided, will continue to drive the discovery of novel and potent benzoxazole-based drugs. The future of benzoxazole research lies in the rational design of derivatives with enhanced selectivity and potency, as well as in the exploration of new therapeutic applications for this remarkable heterocyclic system.

References

A Definitive Spectroscopic Guide to the Structural Confirmation of 1,3-Benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of heterocyclic scaffolds is a cornerstone of success. 1,3-Benzoxazol-6-amine, a key building block in medicinal chemistry, demands rigorous analytical characterization to ensure the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to approach structural elucidation with confidence and scientific rigor.

The Analytical Imperative: Why Spectroscopic Confirmation is Non-Negotiable

The isomeric possibilities and potential for rearrangement during synthesis necessitate a multi-faceted analytical approach. A single spectroscopic technique is rarely sufficient for unequivocal structure determination. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we create a self-validating system that leaves no room for ambiguity. Each technique provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and definitive picture of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons and the amine protons.

Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.0 - 8.2s-The proton at the 2-position of the benzoxazole ring is a singlet and typically appears in this downfield region.[1]
H4~7.3 - 7.5d~8.5This proton is ortho to the ring fusion and will be a doublet due to coupling with H5.
H5~6.8 - 7.0dd~8.5, ~2.0This proton is coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets.
H7~7.0 - 7.2d~2.0This proton is meta to H5 and will appear as a doublet.
-NH₂~3.5 - 4.5br s-The chemical shift of amine protons can vary depending on solvent and concentration, and they often appear as a broad singlet due to rapid exchange.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~152 - 155The carbon in the oxazole ring double-bonded to nitrogen is typically found in this region.[2]
C3a~140 - 142A quaternary carbon at the ring fusion.
C4~110 - 115An aromatic CH carbon.
C5~118 - 122An aromatic CH carbon.
C6~145 - 148The carbon bearing the amino group will be shifted downfield.
C7~100 - 105An aromatic CH carbon.
C7a~148 - 151A quaternary carbon at the ring fusion, adjacent to the oxygen atom.

Experimental Protocol for NMR Analysis [3]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analytical Workflow for this compound Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Interpretation Correlate Spectroscopic Data NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Structure Structure Confirmation Interpretation->Structure

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, we are particularly interested in the vibrations associated with the N-H bonds of the amine, the C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-O bond of the oxazole ring.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale
3400-3200N-H stretchThe primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.
1640-1610C=N stretchCharacteristic stretching vibration of the imine group within the oxazole ring.[2]
1600-1450C=C stretchAromatic ring stretching vibrations.
1280-1200C-O stretchAsymmetric C-O-C stretching of the oxazole ring.

Experimental Protocol for FTIR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₇H₆N₂O

  • Exact Mass: 134.0480

  • Molecular Weight: 134.14

The fragmentation of aromatic amines often involves the loss of small, stable molecules. For this compound, we can anticipate the following fragmentation pathways:

MS Fragmentation of this compound M [M]⁺˙ m/z = 134 F1 [M-HCN]⁺˙ m/z = 107 M->F1 - HCN F2 [M-CO]⁺˙ m/z = 106 M->F2 - CO F3 [M-HCN-CO]⁺˙ m/z = 79 F1->F3 - CO F2->F3 - HCN

Figure 2: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample is typically introduced via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoxazole ring system is a chromophore that absorbs UV radiation. The position of the absorption maximum (λmax) can be influenced by the presence of substituents and the solvent. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption spectrum.

Expected UV-Vis Absorption Data for this compound

  • Expected λmax: 280-320 nm

The exact λmax can vary with the solvent polarity. A more polar solvent may lead to a shift in the absorption maximum.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationCan be complex to interpret, sensitive to impurities
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition times
FTIR Functional groupsFast, simple, good for identifying key bondsNot suitable for complete structure elucidation alone
HRMS Molecular formula, fragmentationHigh accuracy and sensitivityDoes not provide stereochemical information
UV-Vis Electronic transitions, conjugationSimple, quantitativeLimited structural information

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound is a critical step in its utilization for research and drug development. While each spectroscopic technique provides valuable data, it is their synergistic application that leads to an irrefutable structural assignment. By carefully acquiring and interpreting data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can proceed with the confidence that their starting material is well-characterized and of high purity. This rigorous analytical approach is not merely a procedural formality but a fundamental aspect of scientific integrity and the foundation for reproducible and reliable research outcomes.

References

A Senior Application Scientist's Guide to HPLC and HRMS Analysis of Synthesized Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural confirmation and purity assessment of newly synthesized compounds are paramount. Benzoxazole derivatives, a class of heterocyclic compounds with significant pharmacological and industrial applications, are no exception.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) methodologies for the comprehensive analysis of synthesized benzoxazole compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Imperative: Why HPLC-HRMS for Benzoxazoles?

Benzoxazoles are aromatic heterocyclic compounds formed by the fusion of a benzene ring with an oxazole ring.[2] Their synthesis can involve various reagents and reaction conditions, leading to a spectrum of potential impurities, including unreacted starting materials, intermediates, and side-products.[3][4] Therefore, a highly sensitive and selective analytical technique is required to separate, identify, and quantify the target benzoxazole compound and its related impurities.

The coupling of HPLC with HRMS provides a powerful analytical solution. HPLC excels at separating complex mixtures with high resolution, while HRMS delivers precise mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds.[5]

Strategic Separation: A Comparative Look at HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation of benzoxazole compounds. Reversed-phase HPLC is the most common and effective technique for the analysis of these derivatives.[6]

Column Selection: A Tale of Two Chemistries
Column TypeStationary PhaseSeparation PrincipleIdeal for...
C18 (ODS) Octadecyl-silicaPrimarily hydrophobic interactionsA wide range of benzoxazole derivatives with varying polarities.
Newcrom R1 Reverse-phase with low silanol activityHydrophobic interactions with reduced peak tailing for basic compoundsBenzoxazoles with basic nitrogen atoms that may exhibit poor peak shape on traditional silica-based columns.[7]

Expert Insight: The C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for method development for most benzoxazole derivatives. However, for benzoxazoles containing basic moieties that can interact with residual silanol groups on the silica support, leading to peak tailing, a column with end-capping or a specialized stationary phase like Newcrom R1 is recommended to improve peak symmetry and resolution.[7]

Mobile Phase Optimization: The Elution Elixir

The mobile phase composition dictates the retention and elution of analytes.[8][9] For reversed-phase HPLC of benzoxazoles, a mixture of water and an organic solvent, typically acetonitrile or methanol, is used.[6][7][10]

Mobile Phase ComponentRoleRationale
Water Weak solventPromotes retention of hydrophobic benzoxazoles on the non-polar stationary phase.[8]
Acetonitrile/Methanol Strong solventDecreases retention and elutes the analytes from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency.[8]
Formic Acid/Phosphoric Acid pH modifierControls the ionization state of the benzoxazole and any acidic or basic impurities, improving peak shape and retention time reproducibility. Formic acid is volatile and MS-compatible, while phosphoric acid is not.[7][10]

Expert Insight: The addition of a small percentage of formic acid (typically 0.1%) to the mobile phase is crucial for good chromatography of benzoxazoles, especially when coupled with mass spectrometry. It protonates the nitrogen atom in the oxazole ring, leading to better peak shapes and enhanced ionization efficiency in the MS source.

Unambiguous Identification: The Power of High-Resolution Mass Spectrometry

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized benzoxazole and its impurities.[5] This is a significant advantage over nominal mass spectrometers.

Ionization Techniques: Getting Your Molecules into the Gas Phase

Electrospray ionization (ESI) is the most common ionization technique for the analysis of benzoxazole derivatives due to its soft ionization nature, which typically produces intact protonated molecules ([M+H]^+).[11]

Deciphering the Fragments: A Window into Molecular Structure

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern of a benzoxazole derivative can be predicted based on its core structure.

Predicted Fragmentation of a Generic 2-Substituted Benzoxazole:

  • Loss of the R-group: Cleavage of the bond between the oxazole ring and the substituent at the 2-position.

  • Ring cleavage of the oxazole: This can lead to the loss of CO (28 Da) or other small neutral molecules.[11]

  • Fragmentation of the benzene ring: Typically requires higher collision energies.

The following diagram illustrates a plausible fragmentation pathway for a generic 2-substituted benzoxazole.

parent [M+H]+ frag1 [M+H - R]+ parent->frag1 Loss of R group frag2 [M+H - CO]+ parent->frag2 Ring Cleavage

Caption: Predicted fragmentation pathway of a 2-substituted benzoxazole.

A Self-Validating Experimental Workflow

The following detailed protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the analytical results.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_hrms HRMS Detection & Analysis sample_prep Dissolve synthesized compound in appropriate solvent hplc_system Equilibrate HPLC system with mobile phase sample_prep->hplc_system std_prep Prepare stock and working standards of reference material std_prep->hplc_system sst Perform System Suitability Test (SST) hplc_system->sst injection Inject samples and standards sst->injection ms_acq Acquire full scan HRMS data injection->ms_acq msms_acq Acquire data-dependent MS/MS spectra ms_acq->msms_acq data_proc Process data: peak picking, integration, and formula determination msms_acq->data_proc

Caption: HPLC-HRMS workflow for benzoxazole analysis.

Detailed Experimental Protocols

1. Sample Preparation [12]

  • Dissolution: Accurately weigh approximately 1 mg of the synthesized benzoxazole compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC Method [6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm and/or HRMS

3. HRMS Method

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Full Scan m/z Range: 100 - 1000

  • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3 most intense ions in each scan.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

4. System Suitability Test (SST)

Before analyzing any samples, inject a standard solution of a known benzoxazole reference compound (or the purified synthesized compound) five times and verify the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures good peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Retention Time < 1%Demonstrates system precision.
RSD of Peak Area < 2%Demonstrates injection precision.

Comparative Data Summary

The following table provides a hypothetical but representative comparison of the performance of two different HPLC columns for the separation of a synthesized benzoxazole and a common impurity, the unreacted o-aminophenol starting material.

CompoundRetention Time (min) - C18Retention Time (min) - Newcrom R1Resolution (between compounds)
o-Aminophenol2.53.13.5
2-Phenylbenzoxazole15.214.8

Expert Interpretation: Both columns provide adequate separation of the polar o-aminophenol from the more non-polar 2-phenylbenzoxazole. The slightly later elution of o-aminophenol on the Newcrom R1 column may be attributed to secondary interactions with the stationary phase, which can be beneficial for resolving it from other early-eluting impurities.

Conclusion

The synergistic combination of HPLC and HRMS offers a robust and reliable platform for the comprehensive analysis of synthesized benzoxazole compounds. By carefully selecting the HPLC column and mobile phase, and by optimizing the HRMS parameters, researchers can achieve excellent separation, confident identification, and accurate quantification of their target molecules and any related impurities. The implementation of a self-validating workflow, including rigorous system suitability testing, is essential for ensuring the integrity and trustworthiness of the analytical data, which is the cornerstone of successful drug discovery and development.

References

A Comparative Guide to Catalysts for Benzoxazole Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, lauded for its presence in a multitude of biologically active compounds and functional materials.[1][2][3][4][5][6] The efficient construction of this privileged scaffold is therefore a subject of intense research. This guide offers a comparative analysis of various catalytic systems for benzoxazole synthesis, providing experimental data, detailed protocols, and mechanistic rationale to inform your catalyst selection and experimental design.

The Landscape of Catalytic Benzoxazole Synthesis

The synthesis of benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a suitable coupling partner, such as a carboxylic acid, aldehyde, or alcohol.[4][5] While classical methods often require harsh conditions like high temperatures and strong acids, modern catalytic approaches offer milder, more efficient, and versatile alternatives.[7] The catalytic strategies can be broadly categorized into metal-catalyzed and non-metal-catalyzed (organocatalytic) processes.[1][2][3]

Common Metal Catalysts:

  • Copper (Cu)[1][8][9]

  • Palladium (Pd)[1][6][10][11]

  • Iron (Fe)[1][2][3][12]

  • Ruthenium (Ru)[1][2][3][13]

  • Iridium (Ir)[1][2][3]

Other Catalytic Systems:

  • Brønsted Acids[1][2][3]

  • Organocatalysts[14][15][16]

  • Nanocatalysts[4][5][17]

  • Heterogeneous Catalysts[5][18][19]

Comparative Analysis of Leading Catalyst Systems

The choice of catalyst significantly impacts the reaction's efficiency, substrate scope, and overall "greenness." Below is a comparative overview of commonly employed catalytic systems.

Catalyst SystemTypical PrecursorsAdvantagesDisadvantagesRepresentative Yields
Copper (Cu) o-haloanilides, 2-aminophenols with aldehydes or nitrilesInexpensive, readily available, good functional group tolerance.[1]Can require ligands, potential for metal contamination in the product.[8]Good to excellent.[1]
Palladium (Pd) o-aminophenols with aryl halides (aminocarbonylation)High efficiency, broad substrate scope, well-defined mechanisms.[10]Expensive, potential for catalyst poisoning, requires inert atmosphere.Good to excellent.[10]
Iron (Fe) o-nitrophenols with benzylic alcoholsAbundant, inexpensive, low toxicity, environmentally benign.[12]Can require higher catalyst loading, sometimes less active than noble metals.Good to excellent.[12]
Brønsted Acidic Ionic Liquid (BAIL) Gel 2-aminophenols with aldehydesHeterogeneous, recyclable, solvent-free conditions, simple work-up.[20][21]May require high temperatures and longer reaction times.[17][22]High to excellent (85-98%).[17][20][21][22]
Fe3O4@SiO2-SO3H Nanoparticles 2-aminophenols with aldehydesHeterogeneous, magnetically separable and reusable, solvent-free, mild conditions.[18][19]Preparation of the catalyst can be multi-step.High to excellent.[18][19]

In-Depth Look at Key Catalytic Systems: Protocols and Mechanisms

This method presents an elegant cascade reaction where the iron catalyst facilitates multiple transformations in a single pot, avoiding the need for external oxidants or reducing agents.[12]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product o_nitrophenol o-Nitrophenol Fe_catalyst Fe Catalyst o_nitrophenol->Fe_catalyst Reduction benzyl_alcohol Benzylic Alcohol benzyl_alcohol->Fe_catalyst Oxidation benzoxazole 2-Arylbenzoxazole Fe_catalyst->benzoxazole Cascade Cyclization

A simplified workflow for iron-catalyzed benzoxazole synthesis.

Experimental Protocol:

  • Materials: o-nitrophenol, benzylic alcohol, iron catalyst (e.g., FeCl2, FeCl3, or 1,1'-bis(diphenylphosphino)ferrocene (dppf)), and a high-boiling solvent like toluene.[12]

  • Procedure:

    • To a reaction vessel, add o-nitrophenol (1.0 mmol), benzylic alcohol (1.2 mmol), and the iron catalyst (e.g., 5 mol % of FeCl2).[12]

    • Add the solvent (e.g., toluene, 2 mL).

    • Heat the mixture at 150 °C under an inert atmosphere for the specified time (e.g., 12-24 hours).[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds via a hydrogen transfer mechanism. The benzylic alcohol is oxidized to the corresponding aldehyde, and the nitro group of the o-nitrophenol is reduced to an amino group. These two intermediates then undergo condensation to form a Schiff base, which subsequently cyclizes to afford the benzoxazole.[12] The iron catalyst facilitates both the oxidation and reduction steps.[12]

This approach exemplifies a green chemistry methodology, utilizing a reusable catalyst under solvent-free conditions.[20][21]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product aminophenol 2-Aminophenol BAIL_gel BAIL Gel Catalyst aminophenol->BAIL_gel aldehyde Aldehyde aldehyde->BAIL_gel benzoxazole 2-Substituted Benzoxazole BAIL_gel->benzoxazole Condensation & Cyclization

Workflow for BAIL gel-catalyzed benzoxazole synthesis.

Experimental Protocol:

  • Materials: 2-aminophenol, aldehyde, and the Brønsted acidic ionic liquid (BAIL) gel catalyst.[20][21]

  • Procedure:

    • In a reaction vessel, combine 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the BAIL gel catalyst (e.g., 1 mol %).[20][21]

    • Heat the solvent-free mixture at 130 °C with stirring for 5 hours.[20][21]

    • Monitor the reaction by TLC.

    • After completion, dissolve the mixture in ethyl acetate and separate the catalyst by centrifugation or filtration.[20][21]

    • The organic layer is then dried and concentrated to yield the crude product, which can be further purified if necessary.[20][21]

Mechanistic Rationale: The Brønsted acidic sites (-SO3H) on the catalyst protonate the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amino group of the 2-aminophenol.[20] This is followed by dehydration to form an imine intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon leads to cyclization, and finally, aromatization via oxidation (often by atmospheric oxygen) yields the benzoxazole product.[20]

Copper-catalyzed methods are workhorses in benzoxazole synthesis, particularly for the cyclization of o-haloanilides.[23]

Reaction Scheme:

G cluster_reactants Reactant cluster_products Product o_haloanilide o-Haloanilide Cu_catalyst Cu Catalyst (e.g., CuI/Ligand) o_haloanilide->Cu_catalyst Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole Cu_catalyst->benzoxazole

General scheme for copper-catalyzed benzoxazole synthesis.

Experimental Protocol:

  • Materials: o-haloanilide, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Cs2CO3), and a solvent (e.g., DMF or toluene).[23]

  • Procedure:

    • To a reaction tube, add the o-haloanilide (1.0 mmol), CuI (e.g., 10 mol %), 1,10-phenanthroline (e.g., 20 mol %), and Cs2CO3 (2.0 mmol).

    • Add the solvent and seal the tube.

    • Heat the reaction mixture at a specified temperature (e.g., 110-140 °C) for the required time.

    • After cooling, dilute the mixture with a suitable solvent and filter to remove inorganic salts.

    • Purify the product from the filtrate by chromatography.

Mechanistic Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[23] The cycle is initiated by the oxidative addition of the o-haloanilide to the Cu(I) complex. This is followed by intramolecular C-O bond formation via reductive elimination from the Cu(III) intermediate to yield the benzoxazole and regenerate the active Cu(I) catalyst.[23] The rate of reaction typically follows the order of the halide leaving group ability: I > Br > Cl.[23]

Future Outlook and Green Chemistry Perspectives

The development of catalysts for benzoxazole synthesis is continuously evolving, with a strong emphasis on sustainability. Key trends include:

  • Use of Earth-Abundant Metals: A shift from precious metals like palladium and iridium to more abundant and less toxic metals such as iron and copper.[12]

  • Heterogeneous and Recyclable Catalysts: The design of solid-supported catalysts, including nanocatalysts and ionic liquids, that can be easily separated and reused, minimizing waste and cost.[18][19][20][21]

  • Milder Reaction Conditions: The development of catalytic systems that operate at lower temperatures and pressures, and in environmentally benign solvents like water or under solvent-free conditions.[17][24]

  • One-Pot and Tandem Reactions: Designing catalytic processes that combine multiple synthetic steps into a single operation, improving efficiency and reducing waste.[12]

By understanding the comparative advantages and mechanistic underpinnings of different catalytic systems, researchers can make more informed decisions in the synthesis of novel benzoxazole derivatives for a wide range of applications.

References

A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Kinome with Benzoxazole Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in modern medicine.[1] These enzymes are the master regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate, thereby controlling virtually every aspect of cell life.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[3][4]

In the vast landscape of medicinal chemistry, benzoxazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including potent kinase inhibition.[5][6] Numerous studies have highlighted the potential of benzoxazole-based compounds as inhibitors of key kinases like VEGFR-2 and Aurora B, driving anti-proliferative and anti-angiogenic effects.[7][8][9]

The successful development of these promising compounds hinges on robust, reliable, and reproducible methods for quantifying their inhibitory potential. This guide provides an in-depth comparison of contemporary in vitro kinase assay formats, offers detailed experimental protocols, and outlines the principles of rigorous data analysis, empowering researchers to confidently characterize their benzoxazole derivatives.

Part 1: A Comparative Analysis of Kinase Assay Formats

The primary goal of an in vitro kinase assay is to measure the catalytic function of a kinase.[10] The choice of assay technology is a critical decision, dictated by the stage of the drug discovery process—from high-throughput screening (HTS) of large libraries to detailed mechanistic studies of lead compounds.[1] Modern non-radioactive formats are now dominant due to their scalability and safety.[11] Below is a comparison of the most prevalent technologies.

Table 1: Comparison of Common In Vitro Kinase Assay Formats

Assay Technology Principle of Detection Pros Cons Best Use Case
Luminescence Measures ATP depletion. Kinase activity is inversely proportional to the luminescent signal.[12][13] Homogeneous ("mix-and-read"), highly sensitive, excellent Z' values, widely adopted for HTS.[2][14] Indirect measurement, multi-step for ADP detection, potential for luciferase inhibitors.[14][15] High-throughput screening (HTS), IC50 determination.
TR-FRET (HTRF®) Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled phosphorylated substrate.[3][16] Homogeneous, robust, low background, reduced compound interference, ratiometric measurement enhances precision.[3] Requires specific antibodies and labeled substrates, can be more expensive. HTS, lead optimization, selectivity profiling.
Fluorescence Polarization (FP) Measures the change in rotational mobility of a fluorescently labeled tracer (e.g., a phosphopeptide) upon binding to a large antibody.[17][18] Homogeneous, cost-effective, direct binding measurement is possible.[19] Lower sensitivity for some kinases, requires specific reagents, susceptible to light-scattering compounds.[20] Fragment screening, binding affinity determination, HTS.

| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[1][21] | Gold standard, direct measurement, highly sensitive, universal applicability.[21] | Safety concerns (radioactive waste), multi-step (separation required), not amenable to HTS.[1][14] | Orthogonal validation, detailed kinetic studies. |

Part 2: Detailed Experimental Protocols & Methodologies

A robust protocol is a self-validating system. The following sections provide step-by-step methodologies for two of the most widely used HTS-compatible assay formats, explaining the causality behind critical experimental choices.

Methodology 1: Luminescence-Based ATP Depletion Assay (Kinase-Glo® Platform)

This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal that is inversely proportional to kinase activity.[2][22]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Prepare Benzoxazole Serial Dilution in DMSO Dispense 4. Dispense Compound (e.g., 50 nL) to 384-well plate Enzyme 2. Prepare Kinase/Substrate Working Solution ATP 3. Prepare ATP Working Solution AddEnzyme 5. Add Kinase/Substrate Mix (e.g., 5 µL) Dispense->AddEnzyme Incubate1 6. Pre-incubate (15 min, RT) AddEnzyme->Incubate1 AddATP 7. Initiate with ATP (e.g., 5 µL) Incubate1->AddATP Incubate2 8. Incubate (e.g., 60 min, RT) AddATP->Incubate2 AddReagent 9. Add Kinase-Glo® Reagent (e.g., 10 µL) Incubate2->AddReagent Incubate3 10. Incubate (10 min, RT) AddReagent->Incubate3 Read 11. Measure Luminescence (Plate Reader) Incubate3->Read

Caption: Workflow for a luminescence-based kinase inhibition assay.

A. Materials and Reagents

  • Target Protein Kinase (e.g., VEGFR-2)

  • Kinase Substrate (e.g., a specific peptide or protein like casein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[22]

  • Adenosine 5'-triphosphate (ATP)

  • Benzoxazole test compounds

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer-capable microplate reader

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold dilution) of the benzoxazole derivatives in 100% DMSO. Start at a high concentration (e.g., 1 mM).

  • Assay Plate Stamping: Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions and DMSO (for controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. Add 5 µL of this solution to each well.

    • Causality Check: Pre-incubating the inhibitor with the enzyme before adding ATP can be crucial for identifying slow, tight-binding inhibitors.[23]

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation: Prepare a 2X working solution of ATP in kinase reaction buffer. Initiate the kinase reaction by adding 5 µL to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[24][25]

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.[26]

  • Detection: Allow the Kinase-Glo® Reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate luminescence.

  • Final Incubation & Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[2] Measure the luminescence using a plate reader.

Methodology 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® is a TR-FRET technology that combines the benefits of FRET with time-resolved measurement, dramatically reducing assay interference.[3] The assay measures the phosphorylation of a biotinylated substrate. An anti-phospho-specific antibody labeled with a Europium (Eu³⁺) cryptate (donor) and Streptavidin-XL665 (acceptor) bind to the product, bringing the donor and acceptor into close proximity and generating a FRET signal.[16]

G cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Benzoxazole Inhibitor or DMSO AddEnzyme 2. Add Kinase Solution Compound->AddEnzyme Incubate1 3. Pre-incubate (15 min, RT) AddEnzyme->Incubate1 AddSubstrate 4. Add Biotinylated Substrate + ATP Mix Incubate1->AddSubstrate Incubate2 5. Incubate (e.g., 30 min, RT) AddSubstrate->Incubate2 AddReagents 6. Stop & Detect: Add EDTA-containing buffer with Eu-Ab and SA-XL665 Incubate2->AddReagents Incubate3 7. Incubate (60 min, RT) AddReagents->Incubate3 Read 8. Read TR-FRET Signal (665nm / 620nm) Incubate3->Read

Caption: Workflow for a HTRF-based kinase inhibition assay.

A. Materials and Reagents

  • Target Protein Kinase

  • Biotinylated Substrate Peptide (e.g., KinEASE TK substrate-biotin)[3]

  • HTRF® Kinase Assay Buffer and Detection Buffer (Cisbio)

  • Europium-labeled anti-phospho-residue antibody (e.g., anti-phosphotyrosine)

  • Streptavidin-XL665 (SA-XL665)

  • Adenosine 5'-triphosphate (ATP)

  • EDTA (to stop the reaction)

  • Benzoxazole test compounds and DMSO

  • Low-volume, black 384-well assay plates

  • HTRF®-compatible microplate reader

B. Step-by-Step Methodology [16][27]

  • Compound Dispensing: Add 0.5 µL of benzoxazole compound dilutions in 50% DMSO or control solution to the wells.

  • Enzyme Addition: Add 5.5 µL of the kinase diluted in HTRF® Enzymatic buffer.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a pre-mixed solution containing the biotinylated substrate and ATP (both diluted in enzymatic buffer).

  • Kinase Reaction Incubation: Cover the plate and incubate for 30 minutes at room temperature.

  • Detection Reagent Addition: Stop the kinase reaction by adding 10 µL of the detection reagent mixture. This mix contains the Europium-labeled antibody and SA-XL665 diluted in HTRF® Detection buffer, which also contains EDTA to chelate Mg²⁺ and halt enzymatic activity.[16]

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[16]

Part 3: From Raw Signal to IC₅₀ – Data Analysis and Interpretation

Accurate data analysis is as crucial as the wet lab execution. The goal is to transform the raw output from the plate reader into a quantitative measure of inhibitor potency, the IC₅₀ value.

G Raw Raw Data (Luminescence or HTRF Ratio) Normalize Normalize Data: Calculate % Inhibition Raw->Normalize Controls Define Controls: - Max Signal (DMSO) - Min Signal (No Enzyme) Controls->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit Data to 4-Parameter Non-linear Regression Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Data analysis pipeline for IC50 determination.

1. Normalization to Percent Inhibition: The raw data must first be normalized relative to controls. The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Signal from a well with the test compound.

  • Signal_Max: Average signal from 100% activity control wells (e.g., DMSO only).

  • Signal_Min: Average signal from 0% activity/background control wells (e.g., no enzyme or a potent known inhibitor).

2. IC₅₀ Curve Fitting: The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. This data is then fitted to a four-parameter variable slope (sigmoidal) dose-response curve using software like GraphPad Prism.[19] The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibition.[28]

Table 2: Example Data Analysis for a Hypothetical Benzoxazole Derivative

[Inhibitor] (nM) log[Inhibitor] Raw Signal (RLU) % Inhibition
0 (Max) N/A 850,000 0.0%
1 0 835,000 2.0%
10 1 750,000 13.3%
30 1.48 550,000 40.0%
85 1.93 425,000 56.7%
300 2.48 180,000 89.3%
1000 3 110,000 98.7%
No Enzyme (Min) N/A 100,000 100.0%

| Calculated IC₅₀ | | | ~75 nM |

3. Beyond the IC₅₀: Understanding Mechanism The IC₅₀ value is highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[29] To better compare compounds, especially across different studies, the inhibition constant (Ki) should be determined. For a competitive inhibitor, the Cheng-Prusoff equation can be used:[28][30] Ki = IC₅₀ / (1 + [S]/Km) Where [S] is the ATP concentration and Km is the Michaelis constant of the enzyme for ATP.

Part 4: Troubleshooting and Ensuring Assay Trustworthiness

A reliable assay requires rigorous validation and the inclusion of proper controls.

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.[13]

  • Signal-to-Background (S/B): The ratio of the max signal to the min signal. A higher ratio indicates a more robust assay window.

  • DMSO Tolerance: The assay should be tolerant to the highest concentration of DMSO used for compound delivery, typically ≤1%.[19]

Table 3: Troubleshooting Guide for In Vitro Kinase Assays

Problem Potential Cause(s) Recommended Solution(s)
No or Low Inhibition 1. Compound Insolubility: Benzoxazole derivative precipitated in aqueous buffer.[24] 2. High ATP Concentration: Assay ATP is too high, outcompeting an ATP-competitive inhibitor.[25] 3. Inactive Enzyme: Kinase has lost activity due to improper storage or handling. 1. Visually inspect for precipitation. Ensure final DMSO is low and consistent.[25] 2. Re-run the assay at an ATP concentration at or near the enzyme's Km.[24] 3. Test the enzyme with a known positive control inhibitor to confirm activity.[24]
High Variability Between Replicates 1. Pipetting Errors: Inconsistent dispensing of small volumes.[24] 2. Inadequate Mixing: Reagents not fully homogenized in wells. 3. Reagent Degradation: Instability of ATP or enzyme stock solutions. 1. Use calibrated pipettes; prepare master mixes to minimize pipetting steps.[31] 2. Ensure proper mixing after each reagent addition. 3. Prepare fresh reagents for each experiment; aliquot and store stocks properly.[25]

| High Signal in "No Enzyme" Control | 1. Contaminating Kinase Activity: In substrate or buffer components. 2. Assay Interference: Compound is fluorescent or interferes with detection chemistry (e.g., luciferase). | 1. Test individual reagents for background signal. 2. Run a counter-screen without the primary enzyme to identify interfering compounds. |

Conclusion

The evaluation of benzoxazole derivatives as kinase inhibitors is a critical step in the drug discovery pipeline. The choice between highly sensitive and HTS-amenable platforms like luminescence-based ATP-depletion assays and robust, interference-resistant TR-FRET assays depends on the specific research question and available resources. By implementing the detailed protocols provided, adhering to rigorous data analysis principles, and proactively troubleshooting, researchers can generate high-quality, reliable data. This systematic approach is fundamental to validating the therapeutic potential of novel benzoxazole compounds and advancing the next generation of kinase-targeted therapies.

References

A Comparative Guide to the Antimicrobial Spectrum of 1,3-Benzoxazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel antimicrobial agents is a paramount challenge, driven by the escalating crisis of antibiotic resistance.[1][2] The benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide provides a comparative analysis of the antimicrobial spectrum of analogues derived from the 1,3-benzoxazole core, with a particular focus on elucidating the structure-activity relationships that govern their efficacy. We will delve into the experimental data, provide a robust, validated protocol for assessing antimicrobial potency, and explore the mechanistic underpinnings of their action.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. A broad spectrum of activity has been reported against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The most common metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

Below is a compilation of experimental data from various studies, showcasing the MIC values of representative benzoxazole analogues against a panel of clinically relevant microorganisms. This data allows for a direct comparison of their potency and spectrum.

Table 1: Comparative MIC Values (µg/mL) of Selected Benzoxazole Analogues

Compound/Analogue TypeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
2-(p-substituted-benzyl)-5-amido-benzoxazoles32 - 256-646464 - 256[11]
2-substituted-benzoxazole-5-yl derivatives->100>100>100>100[7]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones250 - 1000----[12]
2-Aryl benzoxazolesPresent-Potent ActivityPresentPresent[8]
5-chloro-1,3-benzoxazol-2(3H)-one---Reduced Biofilm-[13]

Note: A lower MIC value indicates higher antimicrobial potency. The range of values often reflects tests against multiple strains, including drug-resistant isolates.

From this data, a key insight emerges: substitutions at the 2 and 5 positions of the benzoxazole ring are critical for modulating antimicrobial activity. For instance, certain 2-(p-substituted-benzyl)-5-amido-benzoxazoles exhibit a broad spectrum of activity, with moderate MIC values against both bacteria and fungi.[11] In contrast, some derivatives show high specificity, with pronounced activity against Gram-positive bacteria but weaker effects on Gram-negative organisms.[7] This highlights the necessity of a diverse screening panel to fully characterize the antimicrobial spectrum of any new analogue.

Methodology Deep Dive: The Broth Microdilution Assay for MIC Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility data, a standardized methodology is crucial. The broth microdilution method is the gold standard for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][9] This protocol is a self-validating system, incorporating positive and negative controls to ensure the viability of the microorganisms and the sterility of the medium.

Causality Behind the Protocol:

The choice of each step is deliberate. Cation-adjusted Mueller-Hinton Broth (CAMHB) is often used because its mineral content is standardized, which is critical as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antibiotics.[9] The inoculum is adjusted to a 0.5 McFarland standard to ensure a consistent and predictable number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL) are tested, preventing variations in results due to inoculum size.[14] The two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

Step-by-Step Protocol for Broth Microdilution MIC Assay:
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the benzoxazole analogue and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[14]

    • Further dilute this stock in the appropriate sterile broth medium (e.g., CAMHB) to create a working stock solution.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final column of diluted compound.[9] This creates a gradient of decreasing compound concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[14]

    • Dilute this adjusted suspension in the growth medium to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (wells with inoculum but no drug) and a negative control (wells with medium only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Visualization of the MIC Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase P1 Prepare Compound Stock Solution A1 Perform 2-Fold Serial Dilution of Compound P1->A1 P2 Prepare 0.5 McFarland Inoculum Suspension A2 Inoculate Wells with Standardized Bacteria P2->A2 P3 Aliquot Sterile Broth into 96-Well Plate P3->A1 A1->A2 A3 Incubate Plate (35°C, 16-20h) A2->A3 R1 Visually Inspect for Turbidity (Growth) A3->R1 R2 Determine MIC: Lowest Concentration with No Growth R1->R2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Unraveling the Mechanism of Action

Understanding how a compound works is as important as knowing that it works. For benzoxazole derivatives, several mechanisms of action have been proposed. One prominent theory suggests that their structural similarity to purine bases, like adenine and guanine, allows them to interfere with nucleic acid synthesis.[4]

Another well-supported mechanism, particularly for antibacterial activity, is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[15] This enzyme is essential for bacterial DNA replication, and its inhibition leads to DNA damage and ultimately cell death. This mechanism is attractive because DNA gyrase is a validated target present in bacteria but not in humans, offering a pathway to selective toxicity.[16] Computational modeling and docking studies have supported the hypothesis that benzoxazole derivatives can bind to the active site of DNA gyrase, preventing its normal function.[15]

Postulated DNA Gyrase Inhibition Pathway

MoA Compound Benzoxazole Analogue Binding Binding to Enzyme Active Site Compound->Binding DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) DNAGyrase->Binding Inhibition Enzyme Function Inhibited Binding->Inhibition prevents DNA re-ligation Replication DNA Replication Blocked Inhibition->Replication Damage DNA Damage Accumulates Replication->Damage Death Bacterial Cell Death Damage->Death

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals distinct patterns linking the chemical structure of benzoxazole analogues to their biological activity. This Structure-Activity Relationship (SAR) is crucial for guiding the rational design of more potent future drug candidates.

  • Substitution at Position 2: The nature of the substituent at the 2-position is a major determinant of activity. Aromatic or benzyl groups at this position often confer broad-spectrum activity.[11] The presence of a methylene bridge between the benzoxazole core and an attached phenyl ring has been shown to be detrimental to activity in some cases, suggesting that a more rigid structure may be favorable for target binding.[15]

  • Substitution at the 5- and 6-positions: The introduction of functional groups at the 5- or 6-position, such as amino or substituted amido groups, provides a handle for modifying the compound's polarity and hydrogen-bonding capabilities. These modifications can significantly impact both the potency and the spectrum of antimicrobial action.[11] For example, the presence of electron-withdrawing groups (like chlorine) or electron-releasing groups (like methyl) can enhance antimicrobial effects.[13][17]

  • Fused Ring Systems: Incorporating other heterocyclic rings, such as thiazole, into the benzoxazole scaffold can also modulate activity, in some cases leading to potent activity against specific pathogens like Micrococcus luteus.[12]

Conclusion and Future Directions

The 1,3-benzoxazole scaffold remains a highly promising framework for the development of novel antimicrobial agents. Experimental data consistently demonstrates that its analogues possess a broad and tunable spectrum of activity against clinically relevant bacteria and fungi. The key to unlocking their full potential lies in the strategic modification of the core structure, guided by a deep understanding of structure-activity relationships.

Future research should focus on synthesizing and screening novel libraries of 1,3-Benzoxazol-6-amine analogues and other derivatives to identify compounds with improved potency and a lower propensity for resistance development. Combining these empirical screening efforts with computational modeling can accelerate the discovery of lead compounds. Furthermore, detailed mechanistic studies are required to validate the proposed modes of action and to uncover potential new biological targets, paving the way for the next generation of antimicrobial therapies.

References

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel compound from the bench to the clinic is a rigorous process of elimination. Benzoxazole derivatives, a prominent class of heterocyclic compounds, have shown significant therapeutic potential, particularly in oncology.[1][2][3] However, their promise is intrinsically linked to a critical question: are they selectively toxic to target cells while sparing healthy ones?

This guide provides a comprehensive, technically-grounded framework for evaluating the cytotoxicity of novel benzoxazole compounds. We will move beyond a simple recitation of protocols to build a logical, tiered approach that mirrors an efficient drug discovery campaign. This guide is designed to help you not only generate data but also to understand the 'why' behind each experimental choice, ensuring the integrity and reliability of your findings.

The Tiered Strategy: From Broad Screening to Mechanistic Insight

A robust cytotoxicity assessment is not a single experiment but a strategic progression. We advocate for a tiered approach to efficiently characterize your novel benzoxazole compounds, starting with broad assessments and progressively focusing on the most promising candidates with more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Pathway Analysis T1_Assay Initial Viability/Cytotoxicity Assays (e.g., MTT, LDH) Broad panel of cancer & normal cell lines T1_Output Calculate IC50 Values Identify lead compounds & initial selectivity T1_Assay->T1_Output T2_Assay Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) Focus on sensitive cell lines T1_Output->T2_Assay Promising Candidates T2_Output Determine Mode of Cell Death T2_Assay->T2_Output T3_Assay Molecular Probing (e.g., Caspase Activity Assays, Western Blot for apoptosis markers) T2_Output->T3_Assay Confirmed Apoptotic Inducers T3_Output Identify Key Signaling Pathways T3_Assay->T3_Output Conclusion Go/No-Go Decision for Preclinical Development T3_Output->Conclusion Comprehensive Cytotoxicity Profile

Caption: A tiered workflow for cytotoxicity evaluation.

Tier 1: Primary Screening — Casting a Wide Net

The initial goal is to quickly and cost-effectively assess the general cytotoxicity of your benzoxazole library across a diverse panel of cell lines. This stage is about identifying hits and getting a first look at potential selectivity.

Comparative Analysis of Primary Screening Assays

The choice of assay is critical and depends on the specific question being asked.[4][5] The two most common workhorses for this stage are metabolic assays (like MTT) and membrane integrity assays (like LDH release).

Assay Type Principle Advantages Disadvantages & Considerations
MTT/MTS/XTT/WST Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[6][7][8][9]High-throughput, cost-effective, sensitive, and well-established.[6][8]Can be confounded by compounds that affect mitochondrial respiration.[8] The insoluble formazan in the MTT assay requires an additional solubilization step.[9][10]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of necrosis or late apoptosis).[11]Directly measures cell death (cytotoxicity) rather than inferring it from metabolic state.[12] Good for detecting necrosis.[12]Less sensitive for detecting early apoptosis where the membrane is still intact.[12] Background LDH from serum in the media can be a confounding factor.[12]
ATP-Based Quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses cells to release ATP, which drives a luciferase reaction, producing a luminescent signal.[13]Very sensitive, fast, and suitable for high-throughput screening.[12]ATP levels can fluctuate with conditions other than viability, and ATP degrades quickly in dying cells.[12]

Expert Insight: For initial screening of benzoxazole compounds, starting with an MTT or similar tetrazolium-based assay is highly efficient.[14] However, to avoid misleading results, it is crucial to perform an orthogonal assay, like LDH release, on your primary hits. This helps confirm that a decrease in metabolic signal is indeed due to cell death and not merely metabolic inhibition.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a foundational method for assessing cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the novel benzoxazole compounds. Replace the old media with fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14] Incubate for a defined period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well to a final concentration of 0.5 mg/mL.[10][17] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[9][16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.[10][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][17] A reference wavelength of 630 nm can be used to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[16]

Tier 2: Mechanistic Elucidation — How Are the Cells Dying?

Once you have identified potent benzoxazole compounds, the next crucial question is how they induce cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is vital, as apoptosis is generally the preferred mechanism for anticancer agents.

The Gold Standard: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the most widely used method to differentiate between healthy, apoptotic, and necrotic cells.[19]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[19]

By using both stains, you can distinguish four populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen as a distinct population in this assay).

G cluster_0 cluster_1 Healthy Healthy Cell Inner Membrane: Phosphatidylserine (PS) Outer Membrane: Intact EarlyApoptotic Early Apoptotic Cell PS flips to Outer Membrane Outer Membrane: Intact Healthy->EarlyApoptotic Apoptotic Stimulus Stain_Healthy Annexin V: No Binding Propidium Iodide (PI): Excluded Result: Annexin V- / PI- Healthy->Stain_Healthy LateApoptotic Late Apoptotic / Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable EarlyApoptotic->LateApoptotic Progression Stain_Early Annexin V: Binds to PS PI: Excluded Result: Annexin V+ / PI- EarlyApoptotic->Stain_Early Stain_Late Annexin V: Binds to PS PI: Enters and stains DNA Result: Annexin V+ / PI+ LateApoptotic->Stain_Late

Caption: Principle of Annexin V / PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzoxazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant from the respective well, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).[19]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual media.[19]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21][22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[19][20][22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[20][21]

Tier 3: Delving Deeper — The Apoptotic Pathway

Confirming that your benzoxazole compound induces apoptosis is a major step. The final tier of in vitro cytotoxicity evaluation aims to identify the specific molecular pathway involved. Apoptosis is executed by a family of proteases called caspases.[23][24] Elucidating which caspases are activated provides powerful insight into the compound's mechanism of action.

There are two main apoptotic pathways:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by internal stress, it involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[25]

  • The Extrinsic (Death Receptor) Pathway: Initiated by external signals binding to cell surface death receptors, leading to the activation of initiator caspase-8, which then activates caspase-3.[25]

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_common Common Execution Pathway BZX_Intrinsic Benzoxazole Compound (Induces cellular stress) Mito Mitochondria BZX_Intrinsic->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage BZX_Extrinsic Benzoxazole Compound (e.g., upregulates ligands) DeathR Death Receptor BZX_Extrinsic->DeathR ProCasp8 Pro-Caspase-8 DeathR->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Substrate Cleavage & Apoptosis Casp3->Apoptosis

Caption: Simplified caspase activation pathways in apoptosis.[25][26]

Experimental Approach: Use commercially available colorimetric or fluorometric assays to measure the activity of specific caspases (caspase-3, -8, and -9) in cell lysates after treatment with your compound. A significant increase in caspase-9 and -3 activity would suggest the intrinsic pathway, while an increase in caspase-8 and -3 activity would point to the extrinsic pathway.

Putting It All Together: The Therapeutic Index

The ultimate goal of this evaluation is to determine a compound's therapeutic potential. A key metric for this is the Therapeutic Index (TI) , which quantifies the safety margin of a drug.[15][16][27] In an in vitro context, this is often referred to as the Selectivity Index (SI) .[16]

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells [16]

A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal, healthy cells.[27] It is crucial to test your lead benzoxazole compounds on relevant non-cancerous cell lines (e.g., normal human fibroblasts or epithelial cells from the tissue of origin) to generate this critical data.

Sample Data Presentation
Compound IC₅₀ A549 (Lung Cancer) (µM) IC₅₀ Beas-2B (Normal Lung) (µM) Selectivity Index (SI)
Benzoxazole-A5.258.411.2
Benzoxazole-B15.822.11.4
Doxorubicin0.81.51.9

This comparative data clearly shows that "Benzoxazole-A" has a much more favorable selectivity profile than "Benzoxazole-B" and the standard chemotherapeutic, Doxorubicin, making it a stronger candidate for further preclinical development.[28][29]

By following this structured, multi-tiered approach, researchers can move beyond simple cytotoxicity screening to build a comprehensive profile of their novel benzoxazole compounds. This strategy ensures that experimental choices are logical and data-driven, ultimately leading to the confident identification of drug candidates with the highest potential for clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 1,3-Benzoxazol-6-amine (CAS No. 177492-52-3). As a research chemical, its toxicological properties may not be fully characterized, demanding a cautious and proactive approach to safety. This guide moves beyond mere compliance, embedding principles of risk assessment and causality into every recommendation to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before selecting PPE, we must first understand the inherent risks of this compound. According to the Globally Harmonized System (GHS), this compound presents several key hazards that directly inform our safety protocols.

GHS Hazard Classifications:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed. This classification indicates that ingestion of even small quantities can cause significant toxic effects.

  • Eye Irritation 2 (H319): Causes serious eye irritation.[1] Direct contact with the eyes can lead to redness, pain, and potential damage if not addressed immediately.

  • Potential Skin and Respiratory Irritation: Safety data for analogous compounds suggests a potential for skin irritation (H315) and respiratory irritation (H335).[1] Given that this compound is a solid powder, the generation of dust presents a notable inhalation risk.[2][3]

The primary routes of exposure are ingestion, eye contact, skin contact, and inhalation of airborne dust.[1] Our PPE strategy is therefore designed to create a robust barrier against these specific pathways.

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. The most effective safety protocols begin with engineering and administrative controls to minimize exposure at the source.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box.[4] This is the most critical step in preventing the inhalation of airborne particles. The laboratory should be equipped with an accessible safety shower and eyewash station.[4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Prohibit eating, drinking, or smoking in the laboratory.[3][4] Ensure all personnel are trained on the specific hazards and handling procedures. Always wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][4][5]

Core PPE Requirements: A Multi-Layered Barrier

The following PPE is mandatory when handling this compound in solid or solution form.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash/Dust Hazard: Tightly fitting chemical splash goggles should be worn when there is any risk of splashing (e.g., when preparing solutions) or significant dust generation.

  • Maximum Protection: When handling larger quantities or performing operations with a high potential for splashes or aerosolization, a face shield should be worn in conjunction with chemical splash goggles.[1][4]

Hand Protection: Selecting the Right Glove

"Compatible chemical-resistant gloves" are required.[4] The choice of glove material is critical and depends on the solvent being used (if any) and the duration of the task. Nitrile gloves are a common and effective choice for incidental contact with solid chemicals.

When working with solutions, consult the solvent's Safety Data Sheet and the glove manufacturer's chemical resistance charts. The concept of "breakthrough time"—the time it takes for a chemical to permeate the glove material—is a crucial metric.[3]

Glove MaterialGeneral Suitability (Solids)General Suitability (Common Solvents)Key Considerations
Nitrile ExcellentGood for alcohols, most bases, and some organic solvents.Provides good puncture resistance. Always use a fresh pair for each task.
Neoprene ExcellentGood for a broader range of organic solvents and acids than nitrile.Offers better dexterity than thicker glove types.
Butyl Rubber Overkill for solidsExcellent for ketones and esters.Thicker and less dexterous, but provides superior protection against many aggressive solvents.

Field Insight: Always double-glove when handling highly potent or poorly characterized compounds. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Inspect gloves for any signs of degradation or punctures before and during use.[4]

Body Protection

Protective clothing is essential to prevent contact with skin.[1][4]

  • Standard Use: A clean, flame-resistant laboratory coat is mandatory. It should be fully buttoned with the sleeves rolled down.

  • High-Risk Operations: For tasks involving a significant risk of contamination, such as cleaning up a large spill, a disposable, fluid-resistant gown should be worn over the lab coat.

Respiratory Protection

The primary inhalation hazard stems from the fine powder form of the compound.[3] Surgical masks are designed to protect the experiment from you, not the other way around, and offer no protection against chemical dust.[6]

  • Mandatory for Solids: When weighing or otherwise handling the solid powder outside of a contained system (like a glove box), a NIOSH-approved respirator is required.[4] A filtering facepiece respirator (such as an N95) is the minimum standard for preventing inhalation of airborne particulates.

  • For Solutions: If there is a risk of aerosol generation when handling solutions, a respirator may still be necessary based on a risk assessment.

Procedural Discipline: Safe Application and Disposal

Properly using and disposing of PPE is as important as selecting it.

Step-by-Step PPE Donning and Doffing Protocol

This sequence is designed to prevent cross-contamination from a "dirty" exterior to your skin.

Donning (Putting On):

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off):

  • Outer Gloves (if used): Remove the outer pair of gloves without touching the outside with your bare hands.

  • Lab Coat/Gown: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with your bare skin.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Immediately place used gloves, disposable gowns, and respirator cartridges into a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Never reuse disposable PPE.

  • Contaminated reusable items, like lab coats, must be professionally laundered and decontaminated before reuse.[3]

PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Start: Handling this compound task_type What is the physical form and scale? start->task_type solid Handling Solid Powder (e.g., Weighing) task_type->solid Solid solution Handling Dilute Solution (e.g., Pipetting) task_type->solution Solution ppe_solid Required PPE: - Chemical Fume Hood - N95 Respirator - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat solid->ppe_solid ppe_solution Required PPE: - Chemical Fume Hood - Safety Glasses (Goggles if splash risk) - Nitrile Gloves - Lab Coat solution->ppe_solution

Caption: Decision workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.